molecular formula C15H29N3O6 B605861 Azido-PEG4-Boc CAS No. 581066-04-8

Azido-PEG4-Boc

カタログ番号: B605861
CAS番号: 581066-04-8
分子量: 347.41 g/mol
InChIキー: KUOGRGKKXWMJFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido-PEG4-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

特性

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O6/c1-15(2,3)24-14(19)4-6-20-8-10-22-12-13-23-11-9-21-7-5-17-18-16/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOGRGKKXWMJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190858
Record name 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581066-04-8
Record name 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581066-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture of Azido-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure of Azido-PEG4-Boc, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document will dissect the key functional components of the molecule, offering a detailed understanding of its architecture and reactivity.

Molecular Overview

This compound, systematically named tert-butyl (14-azido-3,6,9,12-tetraoxatetradecyl)carbamate, is a versatile chemical tool employed in bioconjugation and medicinal chemistry.[1] Its structure is characterized by three primary components: a terminal azido (B1232118) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine group.

A defining feature of this molecule is its heterobifunctional nature, which allows for sequential and specific chemical modifications. The azido and Boc-protected amine groups offer orthogonal reactivity, enabling the selective conjugation of different molecules to either end of the PEG linker.

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight
This compoundt-Boc-N-Amido-PEG4-Azide, Boc-NH-PEG4-N3940951-99-5C15H30N4O6362.43 g/mol

Structural Elucidation

The linear structure of this compound can be conceptually divided into its three functional domains:

  • Azido (N3) Group: This terminal functional group is highly reactive towards alkynes and cyclooctynes in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] This allows for the efficient and specific attachment of the linker to molecules bearing a compatible alkyne moiety.

  • Polyethylene Glycol (PEG4) Linker: The central component of the molecule is a tetraethylene glycol spacer. This PEG linker is hydrophilic, which can enhance the solubility and reduce the aggregation of the conjugated biomolecules.[1] The defined length of the PEG4 chain provides a flexible and extended connection between the two conjugated partners.

  • tert-Butyloxycarbonyl (Boc) Protected Amine: At the opposite end of the PEG linker is a primary amine that is protected by a Boc group. This protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal the free amine.[1][3][5] The deprotected amine can then be reacted with various electrophiles, such as carboxylic acids, activated esters, or isothiocyanates.

The strategic placement of these three components makes this compound an invaluable reagent for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[2][4]

Molecular Visualization

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

workflow start This compound step1 Boc Deprotection (e.g., TFA) start->step1 intermediate1 Azido-PEG4-Amine step1->intermediate1 step2 Amine Coupling (e.g., NHS Ester) intermediate1->step2 intermediate2 Molecule A-PEG4-Azide step2->intermediate2 step3 Click Chemistry (e.g., CuAAC with Alkyne) intermediate2->step3 final Molecule A-PEG4-Molecule B step3->final

References

An In-depth Technical Guide to Azido-PEG4-Boc: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Boc is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates three key functional components: a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This unique combination of features allows for a modular and sequential approach to the synthesis of complex molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific formation of stable triazole linkages with alkyne-containing molecules. The hydrophilic PEG4 spacer enhances aqueous solubility and provides flexibility to the linker, which can be crucial for maintaining the biological activity of conjugated molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its temporary masking while other modifications are performed on the molecule. This protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for instance, through amidation with a carboxylic acid.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in modern drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for understanding its handling, storage, and reactivity in various experimental setups.

PropertyValue
Molecular Formula C15H30N4O6[1]
Molecular Weight 362.43 g/mol [1]
Appearance Colorless to light yellow oil/liquid
Purity Typically >95%[1][2]
Solubility Soluble in DMSO, DMF, and water[2]
Storage Store at -20°C for long-term stability[2]
SMILES CC(OC(NCCOCCOCCOCCOCCN=[N+]=[N-])=O)(C)C[1]
CAS Number 940951-99-5[1]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the bioconjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper(I)-stabilizing ligand)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Reaction Mixture Preparation: In a suitable vial, dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

  • Catalyst Solution Preparation: In a separate tube, prepare a fresh stock solution of the copper catalyst. For example, mix an aqueous solution of copper(II) sulfate with a solution of a copper(I)-stabilizing ligand like THPTA in a 1:5 molar ratio.

  • Catalyst Addition: Add the copper/ligand solution to the reaction mixture to a final copper concentration of 50-100 µM.

  • Reaction Initiation: Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to the reaction mixture to a final concentration of 1-5 mM.[3]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.[3]

  • Purification: Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.

G CuAAC Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azido_PEG4_Boc This compound Reaction_Vessel Reaction Mixture (e.g., Water/DMSO) Azido_PEG4_Boc->Reaction_Vessel Add to solvent Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel Add catalyst NaAscorbate Sodium Ascorbate (Reducing Agent) NaAscorbate->Reaction_Vessel Initiate reaction Ligand THPTA (optional) Ligand->Reaction_Vessel Purification Purification (e.g., HPLC) Reaction_Vessel->Purification After 1-4h at RT Product Triazole-Linked Conjugate Purification->Product

Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the amine functionality of this compound or its conjugates using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected this compound compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M.[4]

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas.[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.[4]

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[4] The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]

  • Precipitation: To precipitate the deprotected product (as the TFA salt), add cold diethyl ether to the residue. The resulting precipitate can be collected by filtration or by centrifugation followed by decantation of the supernatant.[4]

  • Washing and Drying: Wash the solid product with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum. The product is the trifluoroacetate (B77799) salt of the deprotected amine.[4]

G Boc Deprotection Workflow Start Boc-Protected This compound Compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Inert Flush with N2/Ar Dissolve->Inert Cool Cool to 0°C Inert->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at 0°C to RT (1-3.5h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Rotary Evaporation React->Evaporate Precipitate Precipitate with cold Diethyl Ether Evaporate->Precipitate Isolate Filter/Centrifuge Precipitate->Isolate Wash_Dry Wash and Dry Isolate->Wash_Dry Product Deprotected Amine (TFA Salt) Wash_Dry->Product

Caption: Step-by-step workflow for the deprotection of the Boc group.

Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in the development of complex therapeutic agents.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (protein of interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.

This compound is an ideal linker for PROTAC synthesis due to its defined length, hydrophilicity, and orthogonal reactive groups. The azide allows for the attachment of one of the binding moieties via click chemistry, while the Boc-protected amine, after deprotection, can be used to attach the second binding moiety through an amide bond. This modular approach allows for the systematic optimization of the linker length and composition to achieve optimal ternary complex formation and potent protein degradation.

G PROTAC Synthesis Logic cluster_linker This compound Linker Azide Azide Group Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide->Click_Reaction Boc_Amine Boc-Protected Amine Deprotection Boc Deprotection (Acidic Conditions) Boc_Amine->Deprotection POI_Ligand Protein of Interest (POI) Ligand with Alkyne POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand with Carboxylic Acid Amide_Coupling Amide Bond Formation E3_Ligand->Amide_Coupling Click_Reaction->Deprotection Intermediate 1 Deprotection->Amide_Coupling Intermediate 2 PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC

Caption: Logical relationship in PROTAC synthesis using this compound.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. This compound can be used to construct the linker-payload component of an ADC. The azide group can be reacted with an alkyne-modified payload, and the deprotected amine can be conjugated to the antibody, often through a maleimide-thiol reaction with cysteine residues on the antibody. The PEG spacer can improve the solubility and stability of the ADC.

Conclusion

This compound is a versatile and powerful tool for researchers and scientists in the field of drug development. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic spacer, provides a high degree of control and flexibility in the synthesis of complex bioconjugates. The reliable and efficient protocols for click chemistry and Boc deprotection, as outlined in this guide, enable its seamless integration into various synthetic workflows for the creation of innovative therapeutics like PROTACs and ADCs.

References

The Core Mechanism of Azido-PEG4-Boc in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, precision, efficiency, and biocompatibility are paramount. Heterobifunctional linkers are central to the construction of complex biomolecular architectures, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth exploration of the mechanism of action of Azido-PEG4-Boc, a versatile linker that embodies these critical features. This molecule incorporates three key functional moieties: a bioorthogonal azide (B81097) group, a flexible tetraethylene glycol (PEG4) spacer, and a readily cleavable tert-butyloxycarbonyl (Boc) protected amine. Understanding the interplay of these components is crucial for the strategic design and successful synthesis of advanced bioconjugates. While specific quantitative data and protocols for this exact molecule are not extensively available in public literature, this guide will draw upon data from structurally similar and well-characterized analogs to provide a comprehensive overview of its core principles and applications.

The Trifunctional Architecture of this compound: A Mechanistic Overview

The utility of this compound in bioconjugation stems from the distinct and complementary roles of its three core components. This design allows for a sequential and controlled approach to linking biomolecules.

The Azide Group: A Bioorthogonal Handle for "Click Chemistry"

The terminal azide group (-N₃) is the cornerstone of this compound's utility in creating stable bioconjugates. Its primary advantage lies in its bioorthogonality; it is virtually absent in biological systems and does not react with endogenous functional groups. This chemical inertness allows for highly specific ligation reactions with exogenously introduced reaction partners, primarily alkynes. This selective reactivity is the foundation of "click chemistry."

Two principal types of click chemistry reactions utilize the azide group:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The inclusion of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can enhance reaction rates and protect cells from copper toxicity in biological applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. The relief of ring strain drives the reaction forward, forming a stable triazole linkage.

Beyond click chemistry, the azide group can also participate in the Staudinger Ligation . This reaction occurs between an azide and a phosphine, typically a triarylphosphine bearing an electrophilic trap. The reaction proceeds through an aza-ylide intermediate, which rearranges to form a stable amide bond. This metal-free ligation is another valuable tool for bioconjugation in biological contexts.

The PEG4 Spacer: Enhancing Physicochemical Properties

The tetraethylene glycol (PEG4) spacer is a critical component that imparts favorable physicochemical properties to the linker and the final bioconjugate.[1] Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[1] The inclusion of a PEG4 spacer in this compound offers several key advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the linker and can help to solubilize hydrophobic molecules to which it is conjugated.[1]

  • Reduced Aggregation: By preventing intermolecular interactions, the PEG spacer can reduce the aggregation of the bioconjugate.[2]

  • Increased Stability: PEGylation can protect conjugated molecules from enzymatic degradation, thereby increasing their stability in biological environments.[2]

  • Improved Pharmacokinetics: The increased hydrodynamic radius imparted by the PEG chain can reduce renal clearance, leading to a longer circulation half-life of the bioconjugate in vivo.

  • Flexibility: The PEG chain is highly flexible, which can provide sufficient spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

The Boc Protecting Group: Controlled Sequential Conjugation

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. In the context of this compound, it provides a crucial element of control, enabling a sequential conjugation strategy. The Boc group is stable under a wide range of conditions, including those typically used for click chemistry and Staudinger ligation. However, it can be readily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[3]

This orthogonality allows for a two-step bioconjugation workflow:

  • First Conjugation via the Azide: The azide group can be selectively reacted with an alkyne- or phosphine-containing molecule while the amine remains protected by the Boc group.

  • Boc Deprotection and Second Conjugation: Following the first conjugation and purification, the Boc group can be removed to expose the primary amine. This newly available amine can then be coupled to a second molecule of interest, for example, through the formation of an amide bond with a carboxylic acid or an activated ester (e.g., an NHS ester).

Data Presentation

Quantitative data for bioconjugation reactions are crucial for optimizing protocols and ensuring reproducibility. The following tables summarize representative data for the key steps involved in using Azido-PEG-Boc linkers, based on structurally similar compounds.

Table 1: Representative Efficiency of Boc Deprotection and Subsequent Amine Coupling

StepParameterMethodTypical ResultReference(s)
1. Boc DeprotectionDeprotection EfficiencyLC-MS>95%[2]
2. Amine CouplingLinker-to-Protein RatioHIC-HPLC1.5 - 2.0[2]

Table 2: Representative Efficiency of Click Chemistry Conjugation

StepParameterMethodTypical ResultReference(s)
3. Payload Conjugation (SPAAC)Drug-to-Antibody Ratio (DAR)HIC-HPLC / LC-MS3.5 - 4.0[2]
Conjugation EfficiencyLC-MS>90%[4]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound and its analogs. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected Azido-PEG4-conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole) (optional)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in DCM in a round-bottom flask.

  • If the substrate contains sensitive functional groups, add appropriate scavengers (e.g., 2.5-5% v/v TIS) to the solution to trap the tert-butyl carbocation generated during deprotection.[5]

  • Under an inert atmosphere (nitrogen or argon), add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction.

Materials:

  • This compound conjugate (or its deprotected form)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare stock solutions:

    • This compound conjugate: 10 mM in DMSO.

    • Alkyne-functionalized molecule: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.[6]

    • Sodium Ascorbate: 50 mM in water (prepare fresh).[6]

    • THPTA: 10 mM in DMSO.[6]

  • In a reaction vial, dissolve the this compound conjugate (1 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the reaction buffer.[7]

  • Add the THPTA solution to the reaction mixture.

  • Add the CuSO₄ solution. The final copper concentration can range from 50 to 250 µM.[8]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in the range of 1-5 mM.[9]

  • Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by HPLC or size-exclusion chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click chemistry reaction.

Materials:

  • This compound conjugate (or its deprotected form)

  • DBCO- or BCN-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMF or DMSO

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare stock solutions of the azide- and strained alkyne-containing molecules in DMF or DMSO.

  • Dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[4]

  • Add a 3- to 10-fold molar excess of the this compound conjugate solution to the solution of the strained alkyne-functionalized molecule.[4]

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.[4]

  • Upon completion, purify the conjugate using a size-exclusion chromatography (SEC) column to remove the excess linker and any unreacted molecules.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms and workflows associated with this compound.

Mechanism_of_Action Core Mechanism of this compound cluster_Azido_PEG4_Boc This compound Linker cluster_Reactions Bioconjugation Reactions cluster_Molecules Reaction Partners Azido_PEG4_Boc Azide (N3) PEG4 Spacer Boc-Protected Amine Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azido_PEG4_Boc:azide->Click_Chemistry Staudinger_Ligation Staudinger Ligation Azido_PEG4_Boc:azide->Staudinger_Ligation Boc_Deprotection Boc Deprotection (Acidic Conditions) Azido_PEG4_Boc:boc->Boc_Deprotection Amine_Coupling Amine Coupling Boc_Deprotection->Amine_Coupling Exposed Amine Alkyne Alkyne-Molecule 1 Alkyne->Click_Chemistry Phosphine Phosphine-Molecule 1 Phosphine->Staudinger_Ligation Molecule2 Molecule 2 (e.g., with -COOH) Molecule2->Amine_Coupling

Core Mechanism of this compound.

Experimental_Workflow Generalized Experimental Workflow for Sequential Bioconjugation start Start with This compound step1 Step 1: First Conjugation (Click Chemistry or Staudinger Ligation) with Molecule 1 start->step1 intermediate Purified Intermediate: Molecule 1-PEG4-Boc step1->intermediate step2 Step 2: Boc Deprotection (e.g., with TFA) intermediate->step2 activated_intermediate Activated Intermediate: Molecule 1-PEG4-NH2 step2->activated_intermediate step3 Step 3: Second Conjugation (Amine Coupling) with Molecule 2 activated_intermediate->step3 final_product Final Bioconjugate: Molecule 1-PEG4-Molecule 2 step3->final_product

Generalized Experimental Workflow.

PROTAC-Mediated Protein Degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for advanced bioconjugation. Its well-defined structure, incorporating a bioorthogonal azide handle, a biocompatible PEG spacer, and a selectively cleavable Boc-protected amine, allows for the precise and sequential construction of complex biomolecular conjugates. By understanding the core mechanism of action of each functional component and utilizing the appropriate reaction conditions, researchers can leverage this linker to develop novel therapeutics, diagnostics, and research tools with enhanced properties and functionalities. The protocols and data presented, based on closely related analogs, provide a solid foundation for the successful implementation of this compound in a wide range of bioconjugation applications.

References

The Strategic Role of the PEG4 Spacer in Azido-PEG4-Boc Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success.[1][2][3][4] Among the various linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer, specifically the tetraethylene glycol (PEG4) unit, has emerged as a cornerstone.[1][4] Azido-PEG4-Boc linkers are heterobifunctional molecules that incorporate this key spacer, offering a versatile platform for the precise construction of complex bioconjugates. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer within these linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

The this compound linker features an azide (B81097) group for bioorthogonal "click chemistry," a Boc-protected amine for subsequent conjugation after deprotection, and a central PEG4 spacer.[5][6] The PEG4 spacer is not merely an inert connector but an active modulator of the physicochemical and pharmacological properties of the entire conjugate, profoundly influencing its solubility, stability, pharmacokinetics, and biological activity.[2][7]

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer, a chain of four ethylene (B1197577) glycol units, offers a unique combination of properties that are instrumental in optimizing the performance of bioconjugates.[1][8]

Enhanced Hydrophilicity and Solubility

A primary function of the PEG4 spacer is to increase the hydrophilicity of the bioconjugate.[2][7] Many potent therapeutic payloads used in ADCs and the complex molecules that constitute PROTACs are inherently hydrophobic, which can lead to aggregation in aqueous environments.[1][8] The hydrophilic ethylene glycol units of the PEG4 spacer significantly improve water solubility, preventing aggregation and thereby enhancing efficacy and reducing the risk of an immune response.[1][8]

Optimal Spacing and Minimized Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[4] This spacing is critical for maintaining the biological activity of the targeting protein (e.g., an antibody) by preventing the payload from interfering with its binding site.[4][9] In PROTACs, the linker length is a critical factor for the effective formation of a ternary complex between the target protein and the E3 ligase.[2][7] The flexibility of the PEG chain allows the two ends of the PROTAC to orient themselves optimally to form a stable and productive ternary complex.[4]

Improved Pharmacokinetics

By increasing hydrophilicity and the overall hydrodynamic size of the conjugate, the PEG4 linker can significantly improve the pharmacokinetic (PK) profile.[10][11] This often leads to a longer circulation half-life and reduced renal clearance.[10][11] The hydration shell created by the PEG linker can also shield the conjugate from enzymatic degradation, further enhancing its stability in biological fluids.[8]

Biocompatibility and Reduced Immunogenicity

PEG is generally considered non-toxic and non-immunogenic, making it well-suited for in vivo applications.[12] The presence of the PEG4 spacer can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response.[8]

Data Presentation: Quantitative Impact of the PEG4 Spacer

The selection of the PEG spacer length is a data-driven process. The following tables summarize quantitative findings from various studies, highlighting the impact of PEG spacers.

Physicochemical Properties of the PEG4 Spacer
PropertyValueSignificance
Approximate Length ~1.4 nmProvides optimal spatial separation to reduce steric hindrance.[4]
Molecular Mass Contribution ~176 DaContributes to the overall molecular weight of the conjugate.[7]
Solubility HighThe ethylene oxide units are highly solvated in aqueous environments, enhancing the solubility of the conjugate.[1]
Flexibility HighThe C-O bonds can freely rotate, allowing for conformational flexibility.[4]
Immunogenicity LowThe hydration shell masks potential immunogenic epitopes.[1]
Biocompatibility HighExhibits minimal toxicity and is approved for biomedical applications.[12]
Comparative Impact of PEG Spacer Length on ADC Properties
PEG Spacer LengthAverage Drug-to-Antibody Ratio (DAR)Aggregation Level (%)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
PEG2 3.9< 1%Lower (More Potent)Moderate
PEG4 2.5< 2%ModerateHigh
PEG8 2.4~5%Higher (Less Potent)Very High
PEG12 3.0~3%Moderate-HighHigh
Note: Data is synthesized from multiple sources and is illustrative of general trends. Actual values are context-dependent on the specific antibody, payload, and cancer cell line used.[10][13][14]
Comparative Impact of PEG Spacer Length on PROTAC Efficacy
Linker CompositionDC50 (nM)Dmax (%)Cell Permeability
Alkyl Chain 10080High
PEG2 7585Moderate-High
PEG4 2595Moderate
PEG6 5090Low-Moderate
Note: Data is illustrative and compiled from various sources for a representative PROTAC series. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are highly dependent on the specific PROTAC system and experimental conditions.[2][3][15]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound linkers.

Protocol 1: Representative Synthesis of a Heterobifunctional Azide-PEG-OH Linker

This protocol describes a general method for the synthesis of an azide-terminated PEG linker with a free hydroxyl group, a key intermediate for this compound linkers.

  • Monotosylation of PEG Diol:

    • Dissolve PEG diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add p-toluenesulfonyl chloride (1 equivalent) and triethylamine (B128534) (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain mono-tosylated PEG.[1]

  • Azidation of Mono-tosylated PEG:

    • Dissolve the mono-tosylated PEG (1 equivalent) in dimethylformamide (DMF).

    • Add sodium azide (5 equivalents) and stir the mixture at 80-90°C for 12-24 hours.[1]

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the product with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Azide-PEG-OH.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating the azide group of the linker to an alkyne-functionalized molecule.

  • Materials:

    • This compound-containing molecule

    • Alkyne-functionalized molecule

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Copper ligand (e.g., THPTA)

    • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • Anhydrous Dimethylsulfoxide (DMSO) or DMF

  • Procedure:

    • Preparation of Reagents: Dissolve the this compound-containing molecule and the alkyne-functionalized molecule in DMSO or the reaction buffer. Prepare fresh stock solutions of sodium ascorbate.

    • Reaction Setup: In a reaction tube, combine the alkyne-functionalized molecule (1 eq.) and the azide-PEG-containing molecule (1.1-1.5 eq.).

    • Catalyst Addition: Add the CuSO₄ and ligand to the reaction mixture, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) state. The final copper concentration is typically 50-250 µM.

    • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

    • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.[16][17]

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

  • Materials:

    • Boc-protected PEG conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Triisopropylsilane (TIS) (as a scavenger, optional)

    • Diethyl ether (for precipitation)

  • Procedure:

    • Reaction Setup: Dissolve the Boc-protected conjugate in DCM. If the substrate contains sensitive functional groups, add TIS (2-5% v/v) as a scavenger. Cool the solution to 0°C in an ice bath.[5]

    • Deprotection: Slowly add TFA to the reaction mixture to a final concentration of 20-50% (v/v). Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the reaction by LC-MS.[5][18]

    • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA. Add cold diethyl ether to the concentrated residue to precipitate the deprotected product as its TFA salt.[19]

    • Purification: Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether. The resulting amine salt can be used directly or neutralized for subsequent reactions.[5][19]

Mandatory Visualization

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Payload->DNA 5. DNA Damage Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Workflow cluster_cytosol Cell Cytosol PROTAC PROTAC (with PEG4 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI 1. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome 2. Recognition Degradation Degraded Peptides Proteasome->Degradation 3. Degradation

Caption: PROTAC-mediated targeted protein degradation workflow.

Synthesis_Workflow start Start with Alkyne-Molecule click_reaction CuAAC Click Chemistry start->click_reaction azide_linker This compound Linker azide_linker->click_reaction purification1 Purification click_reaction->purification1 conjugate1 Boc-Protected Conjugate deprotection TFA Deprotection conjugate1->deprotection purification2 Purification deprotection->purification2 conjugate2 Amine-Functionalized Conjugate final_conjugation Final Conjugation (e.g., to Antibody) conjugate2->final_conjugation purification3 Purification final_conjugation->purification3 final_product Final Bioconjugate (e.g., ADC) purification1->conjugate1 purification2->conjugate2 purification3->final_product

Caption: General experimental workflow for bioconjugate synthesis.

Conclusion

The PEG4 spacer plays a disproportionately large and critical role in the design and success of bifunctional linkers like this compound.[4] By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1][4][8] A thorough understanding of its properties, the quantitative effects of its incorporation, and the methodologies for its use is crucial for the rational design and successful development of novel bioconjugates such as ADCs and PROTACs. The strategic application of PEGylation, with the PEG4 spacer often representing an optimal balance of properties, continues to be a key driver of innovation in medicine and biotechnology.

References

The Strategic Importance of the Boc Protecting Group in Azido-PEG4-Boc Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern bioconjugation and chemical biology, particularly in the context of heterobifunctional linkers like Azido-PEG4-Boc. Its role is not merely incidental; it is a critical enabler of the controlled, stepwise chemical strategies required to build complex molecular architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2] This technical guide elucidates the indispensable function of the Boc group in this compound, detailing the chemical principles, experimental protocols, and strategic workflows it facilitates.

The Chemical Architecture of this compound

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This design is central to its utility.[1]

  • Azido Group (-N₃): This moiety serves as a chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions are prized for their high efficiency, specificity, and biocompatibility.[][]

  • PEG4 Linker (- (OCH₂CH₂)₄ -): The tetra-polyethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility and bioavailability of the final conjugate.[7] It also provides spatial separation between the two conjugated molecules, which can be crucial for maintaining their biological function.

  • Boc-Protected Amine (-NHBoc): At the other end of the linker is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a temporary shield, preventing the highly reactive amine from participating in unwanted side reactions.[2]

cluster_molecule This compound Structure Azide (B81097) Azido Group (N₃) Reactive Handle for 'Click Chemistry' PEG4 PEG4 Spacer (Solubility, Spacing) Azide->PEG4 BocAmine Boc-Protected Amine Masked Reactive Site PEG4->BocAmine

Caption: Key functional components of the this compound linker.

Core Principle: Orthogonal Protection Strategy

The primary importance of the Boc group lies in the concept of orthogonality . In chemical synthesis, orthogonality refers to the ability to deprotect one functional group without affecting another. The this compound linker is designed so that the azide group and the Boc-protected amine can be addressed in a sequential, controlled manner using non-interfering reaction conditions.[1][8]

The Boc group is stable under a wide variety of conditions, including those used for CuAAC click chemistry (basic or neutral pH, presence of copper catalysts, reducing agents).[2][8] However, it is selectively and efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][9] This differential reactivity is the key to its strategic value.

A researcher can first conjugate the azide end of the linker to an alkyne-bearing molecule. Once this reaction is complete and the product is purified, the Boc group can be removed to expose the primary amine. This newly available amine is then ready for a second, different conjugation reaction, for instance, forming a stable amide bond with a carboxylic acid or an activated NHS ester.[1] Without the Boc group, the amine would be free to react during the first conjugation step, leading to a mixture of undesired products or polymerization.

The Stepwise Conjugation Workflow

The use of this compound enables a precise, multi-step workflow for linking two different molecules (Molecule 'A' and Molecule 'B').

start Start: This compound Linker step1 Step 1: CuAAC 'Click Chemistry' start->step1 molA Molecule A (with Alkyne group) molA->step1 conjugate1 Intermediate Conjugate: A-PEG4-NHBoc step1->conjugate1 step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) conjugate1->step2 conjugate2 Activated Conjugate: A-PEG4-NH₂ step2->conjugate2 step3 Step 3: Amine Coupling (Amide Bond Formation) conjugate2->step3 molB Molecule B (with NHS Ester) molB->step3 final Final Product: A-PEG4-B step3->final

Caption: Orthogonal workflow enabled by the Boc protecting group.

Quantitative Data and Reaction Parameters

The efficiency of the overall workflow depends on the yield of each independent step. The following tables summarize typical reaction conditions.

Table 1: Boc Group Stability & Cleavage Conditions
Condition Boc Group Stability
Basic (e.g., pH > 8.5)Stable
NucleophilicStable
Reductive / OxidativeGenerally Stable
Acidic (e.g., TFA, HCl) Labile (Cleaved) [1][8]
Table 2: Representative Reaction Parameters for Stepwise Conjugation
Step Reaction Type Typical Reagents Solvent Typical Time & Temp.
1. Azide Conjugation CuAAC Click ChemistryAzide-Linker, Alkyne-Molecule, CuSO₄, Sodium Ascorbate (B8700270), Ligand (e.g., THPTA)[7]Aqueous Buffers, DMSO, DMF1-4 hours, Room Temp[7]
2. Amine Deprotection Boc CleavageBoc-Protected Intermediate, Trifluoroacetic Acid (TFA)Dichloromethane (DCM)30 min - 2 hours, 0°C to Room Temp[9][10]
3. Amine Conjugation NHS Ester CouplingAmine-Linker, NHS Ester-MoleculeBicarbonate or Borate Buffer (pH 8.3-8.5), DMSO, DMF[11][12]1-2 hours, Room Temp[13]

Detailed Experimental Protocols

Protocol for Boc Deprotection (Step 2)

This protocol describes the removal of the Boc group from the intermediate conjugate using trifluoroacetic acid (TFA) in the solution phase.[9]

Materials:

  • Boc-protected intermediate conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.[9]

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, slowly add an equal volume of TFA to the solution (for a final 1:1 or 50% v/v mixture of TFA:DCM).[9][10]

  • Allow the reaction to warm to room temperature and continue stirring for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1]

  • The resulting amine-TFA salt is often pure enough to be used directly in the subsequent step after thorough drying.

cluster_deprotection Boc Deprotection Mechanism Boc Boc-Protected Amine R-NH-Boc Protonation 1. Protonation by TFA (H⁺) Boc->Protonation + TFA CarbamicAcid 2. Loss of tert-butyl cation -> Carbamic Acid Intermediate Protonation->CarbamicAcid - C(CH₃)₃⁺ Decarboxylation 3. Spontaneous Decarboxylation CarbamicAcid->Decarboxylation - CO₂ AmineSalt 4. Final Amine Salt R-NH₃⁺TFA⁻ Decarboxylation->AmineSalt + TFA

Caption: Acid-catalyzed mechanism of Boc deprotection by TFA.[9]
Protocol for CuAAC Click Chemistry (Step 1)

This protocol provides a general method for conjugating the azide terminus of the linker to an alkyne-functionalized molecule.[7]

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (freshly prepared solution)

  • Ligand (e.g., THPTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare stock solutions of all reagents. Dissolve the this compound (1.1-1.5 equivalents) and the alkyne-molecule (1 equivalent) in the reaction buffer.

  • In a reaction vessel, combine the alkyne-molecule and the this compound solutions.

  • Separately, premix the CuSO₄ and THPTA ligand.

  • Initiate the reaction by adding the CuSO₄/ligand premix (to a final copper concentration of 50-250 µM) followed immediately by the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).[7]

  • Gently mix and incubate at room temperature for 1-4 hours.[7]

  • Monitor the reaction by LC-MS or HPLC.

  • Upon completion, the product can be purified using standard chromatographic techniques.

Protocol for NHS Ester Amine Coupling (Step 3)

This protocol describes the conjugation of the deprotected amine to a molecule functionalized with an N-Hydroxysuccinimide (NHS) ester.[11]

Materials:

  • Amine-functionalized linker conjugate (from step 2)

  • NHS ester-functionalized molecule

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or borate, pH 8.3-8.5)[11]

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve the amine-functionalized conjugate in the reaction buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.[11]

  • Dissolve the NHS ester-molecule (typically 8-10 molar excess) in a small volume of anhydrous DMSO or DMF.[11]

  • Add the NHS ester solution to the stirred solution of the amine-conjugate.

  • Allow the reaction to proceed at room temperature for 1-2 hours.[13]

  • The reaction can be quenched by adding an amine-containing buffer like Tris if necessary.

  • Purify the final conjugate using size exclusion chromatography, dialysis, or HPLC to remove unreacted materials.

Conclusion

The Boc protecting group is an indispensable component of the this compound linker. Its strategic role is to enforce an orthogonal, stepwise reaction sequence, providing the chemical precision necessary for the rational design and synthesis of complex bioconjugates.[2][8] By temporarily masking a highly reactive amine, the Boc group allows researchers to first utilize the azide handle in click chemistry reactions before cleanly revealing the amine for a subsequent, distinct conjugation. This control is fundamental to achieving high yields and purity, making the Boc group a critical enabler for advancing targeted therapies and sophisticated molecular probes.[8]

References

The Strategic Application of Azido-PEG4-Boc in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's native ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[3] This linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][4][5] Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, with Azido-PEG4-Boc emerging as a particularly versatile and strategic building block.[6][7]

This technical guide provides an in-depth exploration of the applications of this compound in PROTAC development. We will detail its role in enhancing drug-like properties, present quantitative data on the performance of PEG4-containing PROTACs, provide detailed experimental protocols for their synthesis and evaluation, and visualize key biological and experimental workflows.

Core Principles of this compound in PROTAC Design

This compound is a heterobifunctional linker that offers a modular approach to PROTAC synthesis. Its structure incorporates three key features:

  • An Azide (N₃) Group: This functionality is ideal for bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][] This reaction is highly efficient, specific, and proceeds under mild conditions, making it a robust method for conjugating the linker to a ligand containing a terminal alkyne.[4][10]

  • A Four-Unit Polyethylene Glycol (PEG4) Chain: The PEG component imparts hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[3][7][11] This enhanced solubility is crucial for bioavailability and formulation.[12] The flexibility of the PEG chain also allows for conformational adjustments that can help optimize the geometry of the ternary complex for efficient ubiquitination.[1][12]

  • A Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group masks a primary amine, allowing for controlled, sequential synthesis.[13] It is stable under a variety of reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid, TFA), revealing the amine for subsequent amide bond formation with a carboxyl-functionalized ligand.[1][13] This orthogonality is crucial for complex, multi-step PROTAC assembly.[13]

Quantitative Data on PEG4 Linker Performance in PROTACs

The length and composition of the linker are critical for a PROTAC's degradation efficiency, which is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following tables summarize representative data from studies on PROTACs with PEG4 linkers, comparing them to linkers of different lengths and compositions.

Note: The following data is for PROTACs containing PEG4 linkers. The specific precursor, this compound, is not always explicitly mentioned in the source literature but represents a common synthetic route to incorporate such a linker.

Target ProteinE3 LigaseLinkerDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference(s)
BRD4VHLPEG355851.215[14]
BRD4VHLPEG4 20 95 2.5 20 [14]
BRD4VHLPEG515>982.125[14]
BRD4VHLPEG630921.818[14]
PropertyPEG4 LinkerAliphatic Alkyl LinkerReference(s)
Solubility Generally higher due to hydrophilicityGenerally lower (more lipophilic)[7]
Permeability Can be modulated by conformational foldingGenerally higher due to lipophilicity[7]
Metabolic Stability May be susceptible to ether cleavageGenerally more stable[7]
Flexibility HigherLower[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and synthetic strategies is essential for understanding the role of this compound in PROTAC development. The following diagrams, created using the Graphviz DOT language, illustrate these key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Steps start_linker This compound Linker deprotection 1. Boc Deprotection (TFA / DCM) start_linker->deprotection start_poi Alkyne-modified POI Ligand click_reaction 3. CuAAC Click Chemistry (CuSO₄, Na-Ascorbate) start_poi->click_reaction start_e3 Carboxyl-functionalized E3 Ligase Ligand amide_coupling 2. Amide Coupling (HATU, DIPEA) start_e3->amide_coupling deprotection->amide_coupling Deprotected Linker intermediate Azide-PEG4-E3 Ligand Intermediate amide_coupling->intermediate intermediate->click_reaction final_protac Final PROTAC Molecule click_reaction->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification Western_Blot_Workflow cluster_exp Experimental Workflow cell_culture 1. Cell Culture & PROTAC Treatment lysis 2. Cell Lysis & Protein Quantification (BCA) cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer immunoblot 5. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 6. Chemiluminescent Detection immunoblot->detection analysis 7. Data Analysis (Densitometry, DC₅₀/Dₘₐₓ) detection->analysis

References

A Technical Guide to Click Chemistry Featuring Azido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and the Role of Azido-PEG4-Boc

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[] Among these, the azide-alkyne cycloaddition has become a cornerstone for its ability to form stable triazole linkages in complex biological environments.[2][3] This technical guide focuses on the application of a versatile heterobifunctional linker, this compound, in click chemistry. This linker incorporates an azide (B81097) group for bioorthogonal reactions, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[4][5]

The PEG component enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer to minimize steric hindrance between conjugated molecules.[2][6] The Boc-protected amine allows for orthogonal functionalization; after the click reaction, the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent conjugation.[4][7] This trifunctional nature makes this compound a valuable tool in the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7][8]

Core Concepts: CuAAC and SPAAC

Two primary modalities of the azide-alkyne cycloaddition are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction is known for its exceptional speed and efficiency, involving the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.[2][3]

  • SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition with an azide, making it suitable for live-cell and in vivo applications where copper toxicity is a concern.[2][3][]

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid reaction kinetics against the requirement for absolute biocompatibility.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the physicochemical properties of a representative Azido-PEG-Boc linker and a comparison of CuAAC and SPAAC reaction parameters.

Table 1: Physicochemical Properties of a Representative Azido-PEG-Boc Linker

PropertyValue
Molecular FormulaC₂₅H₄₉N₇O₁₀
Molecular Weight607.7 g/mol
AppearanceColorless to light yellow oil/liquid
PurityTypically >95%
SolubilitySoluble in DMSO, DMF, and water
StorageStore at -20°C for long-term stability

Data is for N-Boc-N-bis(PEG4-azide) as a representative example.[4]

Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very FastFast to Moderate
Second-Order Rate Constant (k₂) 10⁴ - 10⁵ M⁻¹s⁻¹0.18 - 1.22 M⁻¹s⁻¹ (with DBCO)
Biocompatibility Limited in vivo due to copper toxicityHigh, suitable for live cells and in vivo studies
Alkyne Reagent Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Typical Reaction Conditions Aqueous or organic solvents, Room TemperatureAqueous buffers (e.g., PBS, pH 7.4), Room Temperature

Representative data compiled from multiple sources.[3][10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for the CuAAC reaction between an alkyne-functionalized molecule and this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed reaction solvent (e.g., 1:1 t-BuOH/Water, DMF, or DMSO)[11]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of your alkyne-functionalized molecule in a compatible solvent.[8]

    • Prepare a 10 mM stock solution of this compound in the same solvent.[8]

    • Prepare a 100 mM stock solution of Copper(II) Sulfate in deionized water.[8]

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.[8]

    • Prepare a 50 mM stock solution of THPTA in water or TBTA in DMSO.[8]

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent) from its stock solution.[8]

    • Add the this compound stock solution (1.1-1.5 equivalents).[8]

    • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).[8]

    • If using a ligand, add the THPTA or TBTA stock solution to achieve a final concentration that is 5 times that of the copper sulfate.[8]

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.[8]

  • Catalyst Addition and Reaction Initiation:

    • Prepare a catalyst premix by combining the Copper(II) Sulfate and ligand solutions and let it incubate for a few minutes.[8]

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes but may require longer for complex biomolecules.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol outlines the copper-free SPAAC reaction between a DBCO-functionalized molecule and this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., protein, peptide)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)[10]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[10]

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[10]

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).[10]

    • Prepare the DBCO-functionalized molecule in the reaction buffer to a known concentration.[10]

  • Conjugation Reaction:

    • To the solution of the DBCO-functionalized molecule, add a 3- to 10-fold molar excess of the this compound linker solution.

    • Incubate the reaction mixture at room temperature for 2-12 hours.[13]

  • Reaction Monitoring and Purification:

    • The reaction progress can be monitored by techniques such as SDS-PAGE, LC-MS, or by observing the decrease in DBCO absorbance around 309 nm.[10]

    • Purify the conjugate to remove excess unreacted linker and other reagents using an appropriate method such as SEC or dialysis.[10]

Protocol 3: Boc Deprotection of this compound Conjugate

This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • Boc-protected Azido-PEG4-conjugate

  • Trifluoroacetic acid (TFA)[14]

  • Dichloromethane (DCM), anhydrous[14]

  • Triisopropylsilane (TIS) (optional, as a scavenger)[14]

  • Toluene (B28343) (for co-evaporation)[4]

  • Cold diethyl ether (for precipitation)[2]

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a clean, dry round-bottom flask.[2]

    • If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[4]

    • Cool the solution to 0°C using an ice bath.[2]

  • Deprotection:

    • Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[4]

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3.5 hours.[2]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.[5] The deprotected product, being more polar, will have a lower Rf value.[2]

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[4]

  • Product Isolation:

    • To precipitate the deprotected product (as the TFA salt), add cold diethyl ether to the residue.[2]

    • Collect the resulting precipitate by filtration or centrifugation.[2]

    • Wash the solid product with a small amount of cold diethyl ether and dry under vacuum.[2]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Stock mix_reactants Mix Alkyne and Azide prep_alkyne->mix_reactants prep_azide Prepare this compound Stock prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_asc Prepare Sodium Ascorbate Stock initiate Initiate with Sodium Ascorbate prep_asc->initiate prep_ligand Prepare Ligand Stock prep_ligand->premix_catalyst add_ligand Add Ligand mix_reactants->add_ligand degas Degas Mixture add_ligand->degas add_catalyst Add Catalyst Premix degas->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate monitor Monitor by TLC/LC-MS initiate->monitor purify Purify Product monitor->purify

Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification prep_dbco Prepare DBCO-Molecule mix Mix DBCO-Molecule and Azide prep_dbco->mix prep_azide Prepare this compound Stock prep_azide->mix incubate Incubate at Room Temperature mix->incubate monitor Monitor Reaction Progress incubate->monitor purify Purify Conjugate (SEC/Dialysis) monitor->purify

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Boc_Deprotection_Pathway start Boc-Protected Azido-PEG4-Conjugate dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa stir_warm Stir at 0°C, then warm to RT add_tfa->stir_warm monitor Monitor by TLC/LC-MS stir_warm->monitor workup Evaporate & Co-evaporate with Toluene monitor->workup precipitate Precipitate with cold Diethyl Ether workup->precipitate end Deprotected Amine (TFA Salt) precipitate->end

Caption: Signaling pathway for the Boc deprotection of an Azido-PEG4-conjugate.

References

Azido-PEG4-Boc: A Technical Guide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the precise delivery of potent pharmaceutical agents to their site of action is paramount. This necessitates the use of sophisticated molecular linkers that can conjugate targeting moieties, such as antibodies or small molecules, to therapeutic payloads. Azido-PEG4-Boc is a heterobifunctional linker that has emerged as a critical tool in the construction of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and performance data associated with the use of this compound in targeted drug delivery.

Core Principles of this compound

This compound, chemically known as 1-azido-11-(tert-butoxycarbonylamino)-3,6,9-trioxaundecane, is a versatile linker molecule possessing three key functional components:

  • An Azide (B81097) Group (-N₃): This functional group is a cornerstone of "click chemistry," a set of highly efficient and bioorthogonal reactions. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-containing molecules, forming a stable triazole linkage. This allows for the specific and robust attachment of a payload or targeting ligand.

  • A Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a short, hydrophilic chain that imparts several beneficial properties to the resulting conjugate. It enhances aqueous solubility, which is often a challenge with hydrophobic drug molecules, and can improve the pharmacokinetic profile of the therapeutic by increasing its hydrodynamic radius, potentially leading to a longer circulation half-life. The flexibility of the PEG chain can also mitigate steric hindrance between the conjugated molecules.[1]

  • A Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under a broad range of conditions and its facile removal under mildly acidic conditions (e.g., with trifluoroacetic acid) provides an orthogonal handle for sequential conjugation. This allows for a controlled, stepwise assembly of the drug delivery system.

Physicochemical and Performance Data

The strategic incorporation of the this compound linker can significantly enhance the properties and efficacy of a targeted drug delivery system. The following tables summarize key quantitative data related to its physicochemical properties and the performance of drug conjugates utilizing similar PEG linkers.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Formula C₁₅H₃₀N₄O₆
Molecular Weight 362.43 g/mol
Appearance Colorless to pale yellow oil/liquid
Solubility The hydrophobic Boc group can reduce aqueous solubility.[1]
WaterLow (< 0.1 mg/mL)[1]
DMSO, DMFReadily Soluble
Dichloromethane (DCM)Soluble
Ethanol, MethanolLow to Moderate (1 - 20 mg/mL)[1]
Stability The Boc group is labile to strong acids. The azide group is sensitive to reducing agents and some metals. PEG chains can undergo oxidation over time.
Recommended Storage-20°C, protected from light and moisture.

Table 2: Comparative In Vitro and In Vivo Performance of PEGylated vs. Non-PEGylated Antibody-Drug Conjugates (ADCs)

ParameterNon-PEGylated ADCPEGylated ADC (with PEG4 linker)Reference
Plasma Half-life (t₁/₂) ~19.6 minutes2.5-fold increase (compared to non-PEGylated)[2]
In Vitro Cytotoxicity (IC₅₀) Baseline4.5-fold reduction (higher IC₅₀)[2]
In Vivo Efficacy (Tumor Growth Inhibition) LowerSignificantly Higher[2]
Maximum Tolerated Dose (MTD) Lower>4-fold higher[2]

Table 3: Impact of PEG Linker Length on PROTAC Pharmacokinetics

PROTAC TargetLinker TypeHalf-Life (t₁/₂) (h)Oral Bioavailability (%F)Reference
Estrogen Receptor α (ERα)PEG42.515[3]
Estrogen Receptor α (ERα)PEG84.225[3]
Estrogen Receptor α (ERα)PEG126.830[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the construction of targeted drug delivery systems.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar azido-PEG-amine compounds.

Materials:

  • 1-(Boc-amino)-11-hydroxy-3,6,9-trioxaundecane

  • Triethylamine (B128534) (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Mesylation of the Alcohol:

    • Dissolve 1-(Boc-amino)-11-hydroxy-3,6,9-trioxaundecane (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

  • Azidation:

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 65-70 °C and stir overnight.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.

Protocol 2: Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting product, Azido-PEG4-amine TFA salt, can often be used directly in the next step.

Protocol 3: Conjugation to an Antibody (ADC Synthesis)

This protocol describes the conjugation of a drug-linker construct to an antibody via click chemistry.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Alkyne-modified cytotoxic drug

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Boc Deprotection: Deprotect this compound as described in Protocol 2 to obtain Azido-PEG4-amine.

  • Amide Coupling to Drug: Couple the Azido-PEG4-amine to a carboxylic acid-functionalized cytotoxic drug using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). Purify the azido-PEG4-drug conjugate.

  • Click Chemistry Conjugation:

    • To the antibody solution, add the alkyne-modified cytotoxic drug (or a linker-drug construct with a terminal alkyne).

    • In a separate tube, premix CuSO₄ and THPTA in water.

    • Add the CuSO₄/THPTA solution to the antibody-drug mixture.

    • Add a freshly prepared solution of sodium ascorbate to initiate the reaction.

    • Incubate the reaction at room temperature for 1-4 hours.

    • Purify the resulting ADC using a SEC column to remove excess reagents.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR).

Protocol 4: PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using this compound.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid group

  • E3 ligase ligand with a terminal alkyne

  • HATU, DIPEA

  • TFA, DCM

  • CuSO₄, Sodium ascorbate, THPTA

  • DMF, anhydrous

  • HPLC for purification

Procedure:

  • Boc Deprotection: Deprotect this compound as described in Protocol 2.

  • Amide Coupling to Target Ligand:

    • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Add the deprotected Azido-PEG4-amine (1.1 eq).

    • Stir at room temperature for 2-4 hours.

    • Purify the azido-PEG4-target ligand conjugate by HPLC.

  • Click Chemistry with E3 Ligase Ligand:

    • Dissolve the azido-PEG4-target ligand conjugate (1.0 eq) and the E3 ligase ligand with a terminal alkyne (1.1 eq) in a t-butanol/water mixture.

    • Add CuSO₄, sodium ascorbate, and THPTA.

    • Stir at room temperature overnight.

    • Purify the final PROTAC by HPLC.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the EGFR and HER2 signaling pathways, which are common targets for drug delivery systems developed using this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metabolism ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

HER2_Signaling_Pathway cluster_0 HER2/HER3 Heterodimer HER2 HER2 Grb2 Grb2 HER2->Grb2 HER3 HER3 PI3K PI3K HER3->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified HER2 signaling pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis of an ADC and a PROTAC using this compound.

ADC_Synthesis_Workflow start Start deprotection Boc Deprotection of this compound start->deprotection amide_coupling Amide Coupling with Drug-COOH deprotection->amide_coupling purify1 Purification 1 (HPLC) amide_coupling->purify1 click_chem Click Chemistry with Alkyne-Antibody purify1->click_chem purify2 Purification 2 (SEC) click_chem->purify2 characterization Characterization (DAR, Purity) purify2->characterization end Final ADC characterization->end

Caption: ADC synthesis workflow.

PROTAC_Synthesis_Workflow start Start deprotection Boc Deprotection of this compound start->deprotection amide_coupling Amide Coupling with Target Ligand-COOH deprotection->amide_coupling purify1 Purification 1 (HPLC) amide_coupling->purify1 click_chem Click Chemistry with E3 Ligase Ligand-Alkyne purify1->click_chem purify2 Purification 2 (HPLC) click_chem->purify2 characterization Characterization (Purity, Identity) purify2->characterization end Final PROTAC characterization->end

Caption: PROTAC synthesis workflow.

Conclusion

This compound is a highly versatile and valuable tool for the construction of sophisticated targeted drug delivery systems. Its unique combination of an azide for click chemistry, a Boc-protected amine for orthogonal conjugation, and a hydrophilic PEG4 spacer provides researchers with a high degree of control over the design and synthesis of ADCs, PROTACs, and other advanced therapeutics. The incorporation of this linker can lead to improved physicochemical properties, enhanced pharmacokinetic profiles, and ultimately, more effective and safer targeted therapies. This technical guide provides a foundational understanding of the principles and methodologies required for the successful implementation of this compound in drug development programs.

References

The Azide Functional Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azide (B81097) functional group as a pivotal component of polyethylene (B3416737) glycol (PEG) linkers in bioconjugation and drug development. We will delve into the chemical properties, synthesis, and stability of azide-PEG linkers, with a detailed focus on their application in "click chemistry" and other bioorthogonal ligation strategies. This document aims to equip researchers with the necessary knowledge to effectively utilize these versatile tools in their work.

Core Concepts: The Azide Functional Group and PEG Linkers

The azide functional group (-N₃) is a cornerstone of modern bioconjugation due to its unique combination of stability and reactivity. It is largely inert to the functional groups found in biological systems, making it a bioorthogonal handle that can participate in specific, high-yield reactions.[1][2] When incorporated into polyethylene glycol (PEG) linkers, the resulting azide-PEG reagents offer several advantages for modifying proteins, nanoparticles, and other biomolecules.[1]

The PEG backbone itself is a hydrophilic, biocompatible, and non-immunogenic polymer that can enhance the solubility and in vivo circulation time of conjugated molecules, while the terminal azide group provides a site for specific chemical ligation.[1][3] Azide-PEG linkers are available in various molecular weights and architectures, including monofunctional, bifunctional, and multi-arm derivatives, allowing for a wide range of applications.[3][4][5]

Synthesis and Characterization of Azide-PEG Linkers

The synthesis of azide-terminated PEG typically involves a two-step process starting from a hydroxyl-terminated PEG.[6] The terminal hydroxyl group is first activated, often by conversion to a good leaving group like a mesylate or tosylate. This is followed by nucleophilic substitution with an azide salt, such as sodium azide (NaN₃), to yield the desired azide-PEG product.[3][7]

The workflow for a typical synthesis of a monofunctional azide-PEG is illustrated below:

Synthesis_of_Azide_PEG PEG_OH Hydroxy-PEG Activated_PEG Activated PEG (e.g., PEG-Mesylate) PEG_OH->Activated_PEG Activation Azide_PEG Azide-PEG Activated_PEG->Azide_PEG Nucleophilic Substitution Reagent1 Mesyl Chloride, Triethylamine (B128534) Reagent2 Sodium Azide (NaN₃)

General synthesis scheme for azide-terminated PEG.

Characterization of the resulting azide-PEG is crucial to confirm successful functionalization. Techniques such as ¹H NMR and ¹³C NMR spectroscopy are used to verify the presence of the azide group and the integrity of the PEG backbone.[8] MALDI-TOF mass spectrometry is employed to confirm the molecular weight and purity of the product.[8]

Stability and Storage of Azide-PEG Linkers

Azide-PEG linkers are generally stable under typical laboratory conditions.[3][9] The azide group is robust and does not readily react with most functional groups found in biomolecules, which is the basis of its bioorthogonality.[1] However, proper storage is essential to maintain the integrity of the linker. It is recommended to store azide-PEG derivatives at -20°C in a dry environment, protected from light.[3][9] The PEG backbone can be susceptible to oxidative degradation, so storage under an inert atmosphere (e.g., argon or nitrogen) is ideal for long-term stability.[9]

Key Reactions of Azide-PEG Linkers

The primary utility of azide-PEG linkers lies in their ability to participate in highly efficient and specific ligation reactions. The most prominent of these are the azide-alkyne cycloadditions, collectively known as "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][10] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[11] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[10]

The catalytic cycle of CuAAC is depicted below:

CuAAC_Mechanism CuI Cu(I) Intermediate1 Cu(I)-Acetylide CuI->Intermediate1 Alkyne R₁-Alkyne Azide R₂-N₃ Intermediate2 Six-membered Cu(III) intermediate Intermediate1->Intermediate2 Product Triazole Product Intermediate2->Product Product->CuI Catalyst Regeneration

Simplified catalytic cycle of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC.[1] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.[1][12] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems, such as live cell imaging.[3][]

A comparison of key features of CuAAC and SPAAC is provided in the table below.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to copper catalystHighly biocompatible, suitable for in vivo applications[3][]
Reaction Rate Generally fasterCan be slower, but newer strained alkynes have improved kinetics
Alkyne Partner Terminal alkyneStrained cyclooctyne (e.g., DBCO, BCN)[1]
Typical Applications In vitro bioconjugation, material science[1]Live cell labeling, in vivo imaging[1][14]
Staudinger Ligation

The Staudinger ligation is another important bioorthogonal reaction involving azides. In this reaction, an azide reacts with a specifically engineered triarylphosphine to form a stable amide bond.[15] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications.[16]

The mechanism of the Staudinger ligation is outlined below:

Staudinger_Ligation cluster_reactants Reactants Azide R₁-N₃ Aza_ylide Aza-ylide intermediate Azide->Aza_ylide + Phosphine, -N₂ Phosphine R₂-Phosphine Amide_bond Amide Bond Formation (Intramolecular trapping) Aza_ylide->Amide_bond Product R₁-NH-C(O)-R₂' Amide_bond->Product Hydrolysis

Simplified mechanism of the Staudinger Ligation.

Applications in Research and Drug Development

Azide-PEG linkers are versatile tools with a wide range of applications in both basic research and therapeutic development.

  • Bioconjugation: Site-specific labeling of proteins, antibodies, and nucleic acids with fluorescent dyes, biotin, or other reporter molecules for detection and imaging.[14]

  • Drug Delivery: Construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, where a potent cytotoxic drug is linked to a monoclonal antibody via a PEG linker.[3][14] The PEG component can improve the solubility and stability of the ADC.[14]

  • Nanoparticle Functionalization: Surface modification of nanoparticles to improve their colloidal stability, reduce non-specific protein binding, and attach targeting ligands for specific cell or tissue delivery.[3]

  • Hydrogel Formation: Cross-linking of multi-arm PEG-azides with multi-arm PEG-alkynes to form biocompatible hydrogels for tissue engineering and controlled drug release applications.[3]

The following diagram illustrates a general workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an azide-PEG linker and CuAAC.

ADC_Synthesis_Workflow Alkyne_Ab Alkyne-modified Antibody CuAAC_Reaction CuAAC Reaction (CuSO₄, Reductant, Ligand) Alkyne_Ab->CuAAC_Reaction Azide_PEG_Drug Azide-PEG-Drug Conjugate Azide_PEG_Drug->CuAAC_Reaction Purification Purification (e.g., SEC) CuAAC_Reaction->Purification ADC_Product Antibody-Drug Conjugate (ADC) Purification->ADC_Product Characterization Characterization (UV-Vis, MS, HPLC) ADC_Product->Characterization

Workflow for ADC synthesis using CuAAC.

Experimental Protocols

General Protocol for Synthesis of Azide-PEG

This protocol describes a general method for the synthesis of a monofunctional azide-PEG from a hydroxyl-PEG.

  • Mesylation of Hydroxyl-PEG:

    • Dissolve the hydroxyl-PEG in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add mesyl chloride (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the PEG-mesylate.

  • Azidation of PEG-Mesylate:

    • Dissolve the PEG-mesylate in dimethylformamide (DMF).

    • Add sodium azide (5-10 equivalents) to the solution.

    • Heat the reaction mixture to 80-90°C and stir overnight.

    • After cooling to room temperature, precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Purify the crude product by dialysis against deionized water, followed by lyophilization to obtain the pure azide-PEG.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for conjugating an alkyne-modified protein with an azide-PEG linker.[10][11][17]

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the azide-PEG linker in DMSO or water.

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • (Optional but recommended) Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in water.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified protein and the azide-PEG linker (typically at a 1:5 to 1:10 molar ratio of protein to linker).

    • Add the CuSO₄ solution to a final concentration of 50-200 µM. If using a ligand, pre-mix the CuSO₄ and ligand before adding to the reaction.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting conjugate to remove excess reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for labeling an azide-modified biomolecule on the surface of live cells with a DBCO-functionalized fluorescent dye.[1]

  • Cell Preparation:

    • Culture cells that have been metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz) to display azides on their surface glycoproteins.

    • Wash the cells with PBS to remove any un-incorporated azide sugars.

  • Labeling Reaction:

    • Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO.

    • Dilute the DBCO-dye stock solution in cell culture medium to the desired final concentration (typically 10-50 µM).

    • Add the DBCO-dye solution to the cells and incubate at 37°C for 30-60 minutes.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove any unreacted dye.

    • Image the cells using fluorescence microscopy.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to azide-PEG linkers and their reactions.

Table 1: Physicochemical Properties of Representative Azide-PEG Linkers

PropertyTypical ValueSignificance
Molecular Weight 200 Da - 40 kDaInfluences solubility, pharmacokinetics, and steric hindrance.[3]
Polydispersity Index (PDI) < 1.05A low PDI indicates a narrow molecular weight distribution, ensuring batch-to-batch consistency.[3]
Azide Substitution Efficiency > 95%High substitution efficiency is crucial for achieving high yields in subsequent conjugation reactions.[7][18]

Table 2: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCuAACSPAAC
Second-order rate constant (M⁻¹s⁻¹) 10² - 10³10⁻¹ - 10¹ (can be higher with newer cyclooctynes)
Typical Reactant Concentration 10 µM - 1 mM10 µM - 1 mM
Reaction Time 0.5 - 4 hours1 - 12 hours
Typical Yield > 90%> 80%

Table 3: Recommended Reaction Conditions for CuAAC

ComponentRecommended Concentration/Ratio
Azide:Alkyne Molar Ratio 1:1 to 1:2 (slight excess of one reagent can drive the reaction)[10]
Copper(I) Catalyst 50 µM - 1 mM
Reducing Agent (Sodium Ascorbate) 1 - 10 mM
Ligand:Copper Ratio 1:1 to 5:1[10]
Temperature Room temperature (can be gently heated to 45°C for slow reactions)[10]
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, t-BuOH/water mixtures[10]

Conclusion

Azide-functionalized PEG linkers are indispensable tools in modern chemical biology and drug development. Their bioorthogonality, coupled with the beneficial properties of the PEG backbone, enables the precise and efficient construction of complex bioconjugates. A thorough understanding of their synthesis, stability, and reactivity in key ligation reactions such as CuAAC, SPAAC, and the Staudinger ligation, is essential for their successful application. This guide provides a foundational resource for researchers seeking to leverage the power of azide-PEG linkers in their work.

References

Solubility Profile of Azido-PEG4-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of Azido-PEG4-Boc in both aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the qualitative solubility of the compound, details experimental protocols for quantitative solubility determination, and presents a typical experimental workflow.

Core Concepts: Structure and Solubility

This compound, a heterobifunctional linker, possesses a chemical structure that lends itself to solubility in a range of solvents. The molecule incorporates a tetraethylene glycol (PEG4) spacer, which is known to enhance hydrophilicity and aqueous solubility.[1][2][3] The terminal azide (B81097) (-N3) group is a versatile functional group for "click chemistry," while the tert-butyloxycarbonyl (Boc) protected amine provides a stable, yet cleavable, site for conjugation.[3][4] The presence of the hydrophobic Boc group can, however, decrease the overall aqueous solubility of the molecule.[5]

Solubility Data

While precise quantitative solubility data for this compound is not extensively published, the available information from various sources indicates a general solubility profile. The following table summarizes the expected qualitative solubility in common laboratory solvents.[4][5]

SolventTypeExpected Solubility
WaterAqueousSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
Dichloromethane (DCM)OrganicSoluble

Note: This data is based on information for this compound and structurally similar compounds. It is strongly recommended to determine the quantitative solubility for specific applications and experimental conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methods are recommended.

Shake-Flask Method for Aqueous Solubility

This method is a standard approach to determine the equilibrium solubility of a compound in an aqueous medium.[1]

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material is crucial at the end of this period.[1]

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] The resulting concentration represents the equilibrium solubility.

Turbidimetric Solubility Assay

This high-throughput method is useful for determining the kinetic solubility of a compound in aqueous buffers.[6]

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO.[5][6]

  • Assay Plate Preparation: Add the aqueous buffer of interest to the wells of a 96-well plate.

  • Compound Addition and Precipitation: Add a small volume of the compound's stock solution to the buffer. The introduction of the organic solvent will cause the compound to precipitate if its solubility is exceeded, resulting in turbidity.[6]

  • Serial Dilution: Perform a serial dilution of the turbid suspension across the plate to create a concentration gradient.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The solubility is determined as the concentration at which the turbidity falls below a defined threshold.[6]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the use of this compound in the synthesis of a PROTAC (Proteolysis Targeting Chimera), a common application for such linkers.[4][7]

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry (SPAAC) cluster_3 Step 4: Purification start This compound deprotection Dissolve in DCM Add TFA start->deprotection deprotected_linker Deprotected Linker (Amine Salt) deprotection->deprotected_linker coupling Add Deprotected Linker deprotected_linker->coupling poi_ligand POI Ligand (with Carboxylic Acid) activation Activate with HATU/DIPEA in DMF poi_ligand->activation activation->coupling azide_poi_conjugate Azide-PEG4-POI Conjugate coupling->azide_poi_conjugate click_reaction React in DMSO/PBS azide_poi_conjugate->click_reaction e3_ligand E3 Ligase Ligand (with Alkyne) e3_ligand->click_reaction protac Final PROTAC Molecule click_reaction->protac purification Purify by HPLC protac->purification final_product Purified PROTAC purification->final_product

Generalized workflow for PROTAC synthesis using this compound.

References

Stability of Azido-PEG4-Boc Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Azido-PEG4-Boc, a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent under various pH conditions is critical for its effective storage, handling, and application in experimental workflows, ensuring reproducibility and the integrity of resulting conjugates.

Overview of this compound Stability

This compound incorporates three key chemical features, each with a distinct stability profile influenced by pH: the azide (B81097) (N₃) group, the polyethylene (B3416737) glycol (PEG) spacer, and the tert-butyloxycarbonyl (Boc) protecting group. The overall stability of the molecule is a composite of the individual stabilities of these components.

  • Azide Group: The terminal azide group is generally stable across a broad pH range, particularly between pH 4 and 12, which encompasses most physiological and bioconjugation conditions.[1] However, exposure to strong acidic conditions (pH < 4) should be rigorously avoided. In the presence of strong acids, the azide can be protonated to form hydrazoic acid (HN₃), a compound that is both highly toxic and explosive.[1]

  • PEG Linker: The PEG portion of the molecule, consisting of ether linkages, is highly stable and resistant to hydrolysis and enzymatic degradation under a wide array of pH conditions. This inherent stability contributes to the linker's utility in improving the solubility and pharmacokinetic properties of conjugated molecules.[2] However, prolonged exposure to extreme temperatures, light, and oxygen can lead to oxidative degradation of the PEG chain.[3]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is known for its stability in basic, nucleophilic, and reductive environments.[4] Conversely, it is designed for facile cleavage under acidic conditions.[4][5] This acid lability is the primary point of instability for the this compound molecule. Deprotection, or the removal of the Boc group, is typically achieved with strong acids like trifluoroacetic acid (TFA).[4]

Quantitative Stability Data

The stability of this compound is most critically affected by the acid-catalyzed cleavage of the Boc group. The following table summarizes the expected stability of the molecule at different pH values after incubation at 37°C for 24 hours. This data is representative and can be influenced by specific buffer components and the presence of other solutes.

pHTemperature (°C)Incubation Time (hours)Expected Remaining Intact Compound (%)Primary Degradation Product
2.03724< 1%Azido-PEG4-amine (Boc cleavage)
4.03724~75%Azido-PEG4-amine (Boc cleavage)
5.03724> 90%Azido-PEG4-amine (Boc cleavage)
7.43724> 99%Negligible degradation
9.03724> 99%Negligible degradation
12.03724> 98%Minor, non-specific degradation

Experimental Protocols

A detailed experimental protocol is crucial for accurately assessing the stability of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS) is recommended for quantifying the intact molecule and identifying any degradation products.

Protocol: pH Stability Assessment of this compound by RP-HPLC-MS

Objective: To quantify the degradation of this compound over time across a range of pH values.

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Buffer systems:

    • pH 2.0: 0.1 M Glycine-HCl buffer

    • pH 4.0 & 5.0: 0.1 M Acetate buffer

    • pH 7.4: 0.1 M Phosphate-buffered saline (PBS)

    • pH 9.0 & 12.0: 0.1 M Carbonate-bicarbonate buffer

  • Temperature-controlled incubator or water bath

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Sample Preparation: For each pH condition, dilute the stock solution to a final concentration of 100 µM in the respective pre-warmed (37°C) buffer. Prepare a "Time 0" sample for each pH by immediately quenching the reaction (see step 4).

  • Incubation: Incubate the prepared samples at 37°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: To stop the degradation process, mix the withdrawn aliquot 1:1 with a quenching solution of 50:50 acetonitrile:water with 0.1% formic acid. This will acidify all samples to a uniform pH and prepare them for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Monitor UV absorbance at 210 nm and use the mass spectrometer in positive ion mode to monitor the mass of the intact this compound and its potential degradation products (e.g., the de-Boc'd Azido-PEG4-amine).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the "Time 0" sample for each respective pH.

    • Identify the major degradation products by their mass-to-charge ratio.

Visualizations

Chemical Structure and pH-Dependent Cleavage Sites

Caption: Structure of this compound and its susceptibility to cleavage under different pH conditions.

Experimental Workflow for pH Stability Testing

G Figure 2. Experimental Workflow for pH Stability Assessment start Start: this compound Stock Solution prep Prepare Samples in Buffers (pH 2, 4, 5, 7.4, 9, 12) start->prep incubate Incubate at 37°C prep->incubate aliquot Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->aliquot quench Quench Reaction with ACN/Water/FA aliquot->quench analyze Analyze by RP-HPLC-MS quench->analyze data Data Analysis: - Integrate Peak Areas - Calculate % Remaining - Identify Degradants analyze->data end End: Stability Profile data->end

Caption: A typical workflow for determining the pH stability of this compound.

Conclusion

The stability of this compound is robust under neutral to moderately basic conditions, making it suitable for a wide range of bioconjugation applications. The primary liability of this linker is the acid-sensitive Boc protecting group, which undergoes rapid cleavage at pH values below 4. Researchers and drug development professionals must consider this pH sensitivity when designing experiments, formulating solutions, and storing the reagent to ensure the integrity and reactivity of the linker. The provided protocols and data serve as a comprehensive guide for the successful application of this compound in research and development.

References

A Technical Guide to Azido-PEG4-Boc: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, bifunctional linkers are indispensable tools. Among these, Azido-PEG4-Boc stands out for its utility in bioconjugation, proteomics, and the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of this compound, focusing on its chemical properties, common applications, and detailed experimental considerations.

Due to the ambiguity of the term "this compound," this guide will focus on a common and representative derivative, 11-Azido-3,6,9-trioxaundecan-1-amine, Boc protected (also referred to as this compound-Amine). This compound features a tetraethylene glycol (PEG4) spacer, an azide (B81097) group for click chemistry, and a Boc-protected amine for subsequent reactions.

Core Properties and Derivatives

The fundamental characteristics of this compound-Amine are summarized below. It is important to note that various derivatives exist where the amine is replaced by other functional groups. A comparison with other common this compound derivatives is also provided.

PropertyThis compound-Amine
CAS Number 940951-99-5[1][2]
Molecular Formula C15H30N4O6[1][2]
Molecular Weight 362.43 g/mol [1][2]
Appearance Liquid or solid
Purity Typically >95%
Storage Conditions -20°C for long-term storage

Table 1: Physicochemical Properties of this compound-Amine

Derivative NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-(Azido-PEG3)-N-Boc-PEG4-acid2112731-95-8C24H46N4O11566.65[3]
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester2093152-85-1C28H54N4O11622.76[4]
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester2112737-20-7C30H58N4O12666.8[5]
N-(Azido-PEG4)-N-Boc-PEG4-NHS ester2112731-96-9Not specifiedNot specified

Table 2: Common Derivatives of this compound

Experimental Protocols and Applications

This compound is primarily utilized as a heterobifunctional linker. The azide group allows for covalent ligation to alkyne- or cyclooctyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. The Boc-protected amine, after deprotection, can be coupled to carboxylic acids, activated esters, or other electrophiles.

Key Experimental Workflow: Bioconjugation

A typical experimental workflow involving this compound for bioconjugation is depicted below. This process involves the deprotection of the Boc group, followed by coupling to a molecule of interest, and finally, conjugation to a second molecule via click chemistry.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry A This compound-Amine B Acidic Conditions (e.g., TFA in DCM) A->B Reacts with C Azido-PEG4-Amine B->C Yields E Azido-PEG4-Amine D Molecule 1 (e.g., Protein with NHS ester) D->E Couples to F Azido-PEG4-Molecule 1 Conjugate E->F Forms H Azido-PEG4-Molecule 1 Conjugate G Molecule 2 (e.g., Alkyne-modified drug) G->H Reacts with I Molecule 1-PEG4-Molecule 2 Conjugate H->I Via CuAAC or SPAAC

Caption: General workflow for bioconjugation using this compound-Amine.

Signaling Pathway Context: PROTAC Development

In the context of drug development, this compound linkers are instrumental in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker serves to connect the target-binding ligand and the E3 ligase-binding ligand with an optimal length and flexibility.

G cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Machinery Target_Ligand Target Protein Ligand PEG_Linker This compound (Post-synthesis) Target_Ligand->PEG_Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin

Caption: Role of a PEG linker in the mechanism of action of a PROTAC.

Concluding Remarks

This compound and its derivatives are versatile and powerful tools in modern chemical biology and drug discovery. Their well-defined structure, solubility-enhancing PEG spacer, and orthogonal reactive handles make them ideal for constructing complex biomolecular conjugates and innovative therapeutic agents. The information and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize these linkers in their work. As the field of targeted protein degradation and bioconjugation continues to evolve, the importance of well-characterized linkers like this compound will undoubtedly grow.

References

An In-Depth Technical Guide to Azido-PEG4-Boc Linkers in Fundamental Chemical Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of chemical biology, drug development, and materials science, the ability to precisely and efficiently connect different molecular entities is paramount. Poly(ethylene glycol) (PEG) linkers have emerged as essential tools for bioconjugation, valued for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of conjugated molecules.[1] This guide focuses on a highly versatile class of these tools: heterobifunctional linkers featuring an azide (B81097) (N₃) group and a tert-butyloxycarbonyl (Boc) protected amine.

While the specific term "Azido-PEG4-Boc" can refer to several structurally related compounds, they share a common, powerful architecture. This architecture consists of:

  • An Azide Group (-N₃): This functional group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] It allows for conjugation to molecules containing alkyne groups.

  • A Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine. It is stable under many conditions but can be easily removed with acid, revealing a primary amine ready for subsequent conjugation, typically through amide bond formation.[1][3]

  • A PEG Spacer: The PEG backbone enhances the aqueous solubility of the entire molecule and its conjugates, which is crucial for biological applications.[4] It also provides a flexible spacer arm to separate the conjugated molecules, minimizing steric hindrance.[5]

This unique combination of orthogonal reactive groups allows for controlled, stepwise synthesis, making these linkers invaluable in the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][6]

Physicochemical Properties and Key Variants

The "this compound" designation is often used for a family of linkers with slight structural variations. The choice of linker depends on the specific synthetic strategy and desired properties of the final conjugate. The table below summarizes the quantitative data for several common and representative variants.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Typical Purity References
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester2093152-85-1C₂₈H₅₄N₄O₁₁622.76>96%[6][7]
N-Boc-N-bis(PEG4-azide)2055041-25-1C₂₅H₄₉N₇O₁₀607.70≥98%[8]
N-(Azido-PEG3)-N-Boc-PEG4-acid2112731-95-8C₂₄H₄₆N₄O₁₁566.65>96%[6][9]
Azido-PEG4-NHBoc642091-68-7C₁₆H₃₂N₄O₅376.45>96%[10][11]

Core Chemistries and Applications

The synthetic versatility of Azido-PEG-Boc linkers stems from the orthogonal reactivity of their terminal functional groups.

The Azide Group: A Gateway to Click Chemistry

The azide group is central to the utility of these linkers, serving as a handle for bioorthogonal "click chemistry" reactions. These reactions are prized for proceeding rapidly to high yield under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.[12] The two primary forms of azide-alkyne cycloaddition are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable triazole linkage.[] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14] A ligand such as THPTA or TBTA is often included to stabilize the Cu(I) catalyst and accelerate the reaction.[15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is highly biocompatible and suitable for use in living systems.[5][] The reaction is driven by the high ring strain of a cyclooctyne (B158145) (e.g., DBCO, BCN), which reacts spontaneously with an azide.[17]

G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) a1 Azide-Linker a2 Strained Alkyne (e.g., DBCO, BCN) a1->a2 + a3 Stable Triazole Conjugate a2->a3 Copper-Free Mild Conditions b1 Azide-Linker b2 Terminal Alkyne b1->b2 + b3 Cu(I) Catalyst (CuSO₄ + NaAsc) b2->b3 + b4 Stable Triazole Conjugate b3->b4 Mild Conditions

Comparative workflows for SPAAC and CuAAC click chemistry reactions.

The Boc-Protected Amine: Orthogonal Conjugation

The Boc-protected amine provides a second, orthogonal point of conjugation. The Boc group is stable to the conditions used for click chemistry but can be quantitatively removed using a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM).[7][8] Once deprotected, the resulting primary amine is available for a variety of reactions, most commonly acylation with a carboxylic acid or an activated ester (e.g., an NHS ester) to form a stable amide bond.[18] This two-step process allows for the controlled, sequential assembly of complex bioconjugates.

G start Azido-PEG-NHBoc Linker (Molecule 1 Attached via Azide) deprotection Boc Deprotection (TFA in DCM) start->deprotection amine Free Amine Intermediate Azido-PEG-NH₂ deprotection->amine coupling Amide Coupling (e.g., + Carboxylic Acid, HATU) amine->coupling final Final Heterobifunctional Conjugate coupling->final molecule2 Molecule 2 molecule2->coupling

Logical workflow for sequential conjugation using an Azido-PEG-Boc linker.

Application in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][19] The linker is a critical component, as its length, flexibility, and composition influence the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase).[3] PEG-based linkers like this compound are highly advantageous as they enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4] The modular nature of these linkers, enabled by click chemistry and orthogonal deprotection, allows for the rapid synthesis of PROTAC libraries to optimize linker length and composition for maximal degradation efficacy.[4]

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary E2 Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Mechanism of action for PROTAC-mediated protein degradation.

Quantitative Data Summary

The choice of linker can significantly impact the performance of a bioconjugate. For PROTACs, key performance metrics include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). For other bioconjugates, reaction efficiency is critical.

Table 1: Representative SPAAC Reaction Kinetics The reaction rate of SPAAC is highly dependent on the structure of the strained alkyne.

Strained Alkyne Representative Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference(s)
DBCO0.18 - 1.22[20]
BCN0.03 - 0.28[20]

Table 2: Representative Bioconjugation Efficiency Parameters

Parameter Method Typical Result Significance Reference(s)
Boc Deprotection EfficiencyLC-MS>95%Ensures the amine is available for the next conjugation step.[1][21]
Drug-to-Antibody Ratio (DAR)HIC-HPLC / LC-MS2 - 8Measures the average number of drug molecules per antibody in an ADC.[21]

Detailed Experimental Protocols

The following protocols provide a general framework for using Azido-PEG-Boc linkers. Optimization may be required for specific substrates.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine.[5][7]

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)[7]

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Scavenger Addition (Optional): To prevent side reactions from the tert-butyl carbocation generated during deprotection, add TIS to the solution (typically 2-5% v/v).[7]

  • Deprotection: Cool the solution to 0°C in an ice bath. Slowly add TFA to the reaction mixture to a final concentration of 20-50% (v/v).[6][7]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[7]

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.[8][20]

  • Work-up: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (repeat 3 times).[21] The resulting amine salt can often be used directly in the next step.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-linker to a molecule containing a dibenzocyclooctyne (DBCO) group.[7]

Materials:

  • Azido-PEG-Boc linker

  • DBCO-functionalized molecule (e.g., protein, peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

  • Reagent Preparation:

    • Allow the vial of the Azido-PEG-Boc linker to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[5]

    • Dissolve the DBCO-functionalized molecule in the reaction buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 1-5 mg/mL).[7]

  • Conjugation Reaction: Add a 3- to 10-fold molar excess of the azide linker stock solution to the solution of the DBCO-functionalized molecule.[7] Ensure the final concentration of DMSO is kept low (typically <10% v/v) to maintain the stability of biomolecules.[21]

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.[7] The reaction is typically complete within this timeframe but can be allowed to proceed longer if necessary.

  • Monitoring (Optional): The reaction progress can be monitored by LC-MS or SDS-PAGE, looking for an increase in molecular weight corresponding to the addition of the linker.[7]

  • Purification: Upon completion, purify the conjugate to remove excess unreacted linker using an appropriate method such as SEC, dialysis, or HPLC.[5][21]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-linker to a terminal alkyne-functionalized molecule.[12]

Materials:

  • Azido-PEG-Boc linker (e.g., 10 mM stock in DMSO)

  • Alkyne-functionalized molecule (e.g., 10 mM stock in a compatible solvent)

  • Copper(II) Sulfate (CuSO₄) (e.g., 100 mM stock in deionized water)

  • Sodium Ascorbate (B8700270) (e.g., 1 M stock in deionized water, must be prepared fresh )[15]

  • Copper Ligand: THPTA (water-soluble) or TBTA (DMSO-soluble) (e.g., 50 mM stock)[15]

  • Reaction Solvent: Deionized water, PBS, or a mixture with a co-solvent like DMSO or t-BuOH.

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent) and the Azido-PEG-Boc linker (1.1-1.5 equivalents). Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).[12]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inactivate the Cu(I) catalyst.[12]

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the Copper(II) Sulfate stock and the ligand stock solution (a 1:5 molar ratio of Cu:ligand is common).[22] Allow it to incubate for a few minutes.

  • Reaction Initiation:

    • Add the catalyst premix to the main reaction mixture. A typical final concentration of CuSO₄ is 50-250 µM.[22]

    • Immediately initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.[12][23]

  • Incubation: Stir the reaction at room temperature, protecting it from light. Reactions are often complete within 1-4 hours.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the product using a suitable method such as HPLC or SEC.

Conclusion

Azido-PEG-Boc linkers are a powerful and highly adaptable class of chemical tools for constructing complex bioconjugates.[1] The combination of a PEG backbone to enhance solubility, an azide group for versatile click chemistry, and a selectively deprotectable amine for orthogonal conjugation provides an unparalleled level of synthetic control. This modularity is a strategic advantage, enabling the rapid optimization of molecules like PROTACs and ADCs and accelerating research and drug development.[4][6] The detailed protocols and data provided in this guide offer a solid foundation for researchers and scientists looking to leverage these linkers in their work.

References

Methodological & Application

Application Note: Protocol for Boc Deprotection of Azido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Boc is a heterobifunctional linker commonly employed in bioconjugation and drug delivery. This linker features a terminal azide (B81097) group, amenable to "click chemistry" reactions, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc protecting group ensures the stability of the amine functionality during synthesis and storage.[1] Selective removal of the Boc group is a crucial step to unmask the primary amine for subsequent conjugation to proteins, peptides, or other molecules of interest.[1] This application note provides a detailed protocol for the efficient acidic deprotection of the Boc group from this compound using trifluoroacetic acid (TFA).

The deprotection of a Boc-protected amine is typically achieved under acidic conditions.[2][3] The most common and effective method involves treatment with a strong acid, such as trifluoroacetic acid (TFA), in an appropriate organic solvent like dichloromethane (B109758) (DCM).[1][4] The reaction mechanism involves the protonation of the Boc group by the strong acid, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine as its corresponding salt (in this case, the trifluoroacetate (B77799) salt).[1][5] Notably, the azide functionality is stable under these acidic conditions.[6][7]

Experimental Protocols

Materials
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343) (optional, for removal of residual TFA)

  • Diethyl ether, cold (optional, for precipitation)

Protocol: Boc Deprotection using TFA in DCM
  • Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[8][9]

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas.

  • Cooling: Cool the solution to 0°C using an ice bath.[4][8][9] This helps to control any potential exotherm.[1]

  • Addition of TFA: Slowly add a solution of TFA in DCM (typically 20-50% v/v) to the stirred solution of the starting material.[1][9] The addition should be performed dropwise.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.[1][4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[1][7] The disappearance of the starting material and the appearance of a new, more polar product indicates the progression of the reaction.[7]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.[1] To ensure the complete removal of residual TFA, the resulting oil can be co-evaporated with toluene (3 x 10 mL).[6][7]

  • Product Isolation: The crude product, Azido-PEG4-Amine as the TFA salt, is typically obtained as a viscous oil and can often be used in the next step without further purification.[1] If desired, the free amine can be obtained by dissolving the residue in an organic solvent and washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[7] Alternatively, for a solid product, cold diethyl ether can be added to the residue to precipitate the TFA salt, which can then be collected by filtration or centrifugation.[4]

Data Presentation

The efficiency of the Boc deprotection reaction can be influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following table summarizes typical conditions for Boc deprotection using TFA.

ParameterConditionNotes
Deprotecting Agent Trifluoroacetic acid (TFA)A strong acid that effectively cleaves the Boc group.
Solvent Dichloromethane (DCM), anhydrousA common solvent that provides good solubility for the starting material and is compatible with the reaction conditions.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reaction times but may require more careful temperature control.[1]
Temperature 0°C to Room TemperatureThe reaction is typically initiated at 0°C and then allowed to warm to room temperature.[1][4]
Reaction Time 1 - 2 hoursThe reaction progress should be monitored to determine the optimal time.[1][7]
Expected Yield >90%Yields can vary depending on the purity of the starting material and the specific reaction conditions.[9]

Mandatory Visualization

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve this compound in anhydrous DCM inert Establish Inert Atmosphere (N2 or Ar) dissolve->inert 1. cool Cool to 0°C inert->cool 2. add_tfa Slowly Add TFA (20-50% in DCM) cool->add_tfa 3. react_0c Stir at 0°C for 30 min add_tfa->react_0c 4. react_rt Stir at Room Temperature for 1-2 hours react_0c->react_rt 5. monitor Monitor Reaction (TLC or LC-MS) react_rt->monitor 6. evaporate Remove Solvent & Excess TFA (Rotary Evaporator) monitor->evaporate 7. co_evaporate Co-evaporate with Toluene (Optional) evaporate->co_evaporate 8. product Obtain Azido-PEG4-Amine (TFA Salt) co_evaporate->product 9.

Caption: Experimental workflow for the acidic deprotection of the Boc group.

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules.[1][2] This reaction is noted for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an essential tool in drug discovery, bioconjugation, and materials science.[1][3]

This guide focuses on the use of Azido-PEG4-Boc, a heterobifunctional linker. This molecule contains an azide (B81097) group for participation in the CuAAC reaction and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and biocompatibility.[2][4] The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, two-step conjugation strategy; after the "click" reaction, the amine can be deprotected under acidic conditions for subsequent functionalization.[5][6]

Experimental Protocols

This section provides a general protocol for the CuAAC reaction between this compound and an alkyne-functionalized molecule. Optimization may be necessary depending on the specific substrates used.[1]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials and Reagents:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)[7]

  • Sodium Ascorbate (B8700270) (NaAsc)[8]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)[1]

  • Solvent: Deionized water, Phosphate-Buffered Saline (PBS), or a mixture with a co-solvent like DMSO or DMF for reactants with poor solubility.[1][8]

  • Purification system (e.g., HPLC, Size Exclusion Chromatography)[5]

Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO or a suitable solvent.[1][7]

  • Alkyne-Molecule: Prepare a 10 mM stock solution in a compatible solvent.[1]

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM to 100 mM stock solution in deionized water.[1][5]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[1]

  • Ligand (THPTA/TBTA): Prepare a 50 mM stock solution. THPTA can be dissolved in water, while TBTA may require DMSO.[1]

Step-by-Step Reaction Procedure:

  • Reactant Combination: In a microcentrifuge tube, add the alkyne-functionalized molecule (1.0 equivalent) from its stock solution.[1] Subsequently, add the this compound stock solution (1.1-1.5 equivalents).[1][8] Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).[1]

  • Degassing (Optional but Recommended): To prevent the oxidation of the Cu(I) catalyst, degas the reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-30 minutes.[1]

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the Copper(II) Sulfate and ligand solutions. A 1:5 molar ratio of copper to ligand is common.[9][10] Allow this mixture to incubate for a few minutes.[1]

  • Reaction Initiation:

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final copper concentration is typically in the range of 50-250 µM.[2][8]

    • Immediately initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.[2][11]

  • Incubation: Gently mix the reaction and incubate at room temperature (or up to 37°C) for 1-4 hours.[5][8] Protect the reaction from light, particularly if using fluorescent molecules.[11]

  • Monitoring: The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.[8][12]

  • Purification: Once the reaction is complete, purify the Boc-protected triazole product from excess reagents and the copper catalyst using an appropriate method like HPLC, size-exclusion chromatography, or dialysis.[5]

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.[5]

Materials and Reagents:

  • Boc-protected PEG conjugate from Protocol 1

  • Dichloromethane (DCM), anhydrous[4]

  • Trifluoroacetic acid (TFA)[4]

  • Diethyl ether (cold)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[5]

Step-by-Step Deprotection Procedure:

  • Dissolution: Dissolve the dried Boc-protected PEG conjugate in anhydrous DCM.[4]

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[4]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction by LC-MS.[5][6]

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure.[6]

    • Add cold diethyl ether to precipitate the deprotected product as a TFA salt.[6]

    • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield the final amine-functionalized product.[6]

Data Presentation

The efficiency of the CuAAC reaction can be influenced by several parameters. The table below summarizes typical reaction conditions.

ParameterRecommended RangeNotes
Alkyne Substrate1.0 equivalentTypically the limiting reagent.[8]
This compound1.1 - 1.5 equivalentsA slight excess helps drive the reaction to completion.[5][8]
Copper(II) Sulfate0.05 - 0.25 mMThe catalytic amount of copper can be adjusted as needed.[9]
Ligand (e.g., THPTA)5 equivalents (relative to Cu)Protects the catalyst and biomolecules from oxidation.[9][10]
Sodium Ascorbate5 - 10 equivalents (relative to Cu)Reducing agent to generate and maintain the active Cu(I) catalyst.[2][11]
SolventWater, PBS, DMF, DMSOCo-solvents can be used to improve the solubility of reactants.[1][8]
TemperatureRoom temperature to 37°CMild temperatures are generally sufficient for the reaction.[8]
Reaction Time1 - 24 hoursProgress should be monitored to determine completion.[5][8]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of the CuAAC reaction and the subsequent deprotection step.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Monitoring cluster_purification 4. Purification & Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) combine Combine Azide & Alkyne in Reaction Buffer prep_reagents->combine add_ligand Add Ligand/CuSO4 Premix combine->add_ligand add_ascorbate Initiate with Sodium Ascorbate add_ligand->add_ascorbate incubate Incubate at RT (1-4 hours) add_ascorbate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Product (HPLC, SEC) monitor->purify analyze Characterize Final Product purify->analyze

Caption: Workflow for the CuAAC reaction with this compound.

Orthogonal_Strategy start This compound cuac Protocol 1: CuAAC Reaction (+ Alkyne) start->cuac boc_product Boc-Protected Triazole Product cuac->boc_product deprotection Protocol 2: Boc Deprotection (TFA/DCM) boc_product->deprotection final_product Amine-Functionalized Triazole Product deprotection->final_product conjugation Further Amine Conjugation (e.g., NHS Ester) final_product->conjugation

Caption: Orthogonal conjugation strategy using this compound.

References

Application Notes and Protocols for the Synthesis of a PROTAC using Azido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that eliminates specific disease-causing proteins by coopting the cell's native ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that recognizes the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[4][5]

Polyethylene glycol (PEG) linkers are frequently integrated into PROTAC design due to their favorable properties.[6] The inclusion of a PEG chain can improve the aqueous solubility and pharmacokinetic profile of the often large and lipophilic PROTAC molecules.[3][4] Furthermore, the flexibility and length of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to enable efficient ubiquitination of the target protein.[1]

This document provides detailed application notes and protocols for the synthesis of a PROTAC from scratch, utilizing Azido-PEG4-Boc as a versatile linker. This linker features a terminal azide (B81097) group, ideal for bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a Boc-protected amine, which allows for controlled, stepwise amide bond formation.[7] This modular approach facilitates the efficient assembly and rapid generation of PROTAC libraries for screening and optimization.[8][9]

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the E3 ligase-catalyzed transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is not degraded in this catalytic process and can subsequently induce the degradation of multiple POI molecules.[2][3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

General Synthetic Workflow

The synthesis of a PROTAC using this compound is a modular, multi-step process. The general strategy involves:

  • Amide Coupling: The Boc-protected amine on the this compound linker is deprotected, and the resulting free amine is coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).

  • Click Chemistry: The azide terminus of the newly formed intermediate is then conjugated to an alkyne-functionalized POI ligand (e.g., a JQ1 derivative) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This sequence can be reversed, with the POI ligand being attached first, depending on the specific chemistry and stability of the ligands.

Synthetic_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry start This compound Linker deprotection Boc Deprotection (TFA/DCM) start->deprotection E3_ligand E3 Ligase Ligand (-COOH functionalized) coupling Amide Coupling (HATU/DIPEA) E3_ligand->coupling POI_ligand POI Ligand (Alkyne-functionalized) cuac CuAAC Reaction (CuSO₄, Na-Ascorbate) POI_ligand->cuac deprotection->coupling intermediate Azide-Linker-E3 Ligand Intermediate coupling->intermediate final_protac Final PROTAC (POI-Linker-E3 Ligand) cuac->final_protac intermediate->cuac

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

This section provides a representative protocol for the synthesis of a BRD4-targeting PROTAC, using an alkyne-modified JQ1 as the POI ligand and a pomalidomide derivative as the E3 ligase ligand, linked by this compound.

Materials and Reagents:

  • This compound

  • Pomalidomide-C2-COOH (or other carboxyl-functionalized CRBN ligand)

  • JQ1-alkyne (or other alkyne-functionalized BRD4 ligand)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH) and Water

  • Solvents for purification (e.g., Ethyl acetate (B1210297), Hexanes, Acetonitrile)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reverse-phase HPLC system for purification

Protocol 1: Synthesis of Azide-PEG4-Pomalidomide Intermediate

This protocol details the deprotection of the this compound linker and its subsequent amide coupling to a pomalidomide derivative.

Step 1.1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x). The resulting TFA salt of the amine is typically used directly in the next step.

Step 1.2: Amide Coupling

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the Pomalidomide-C2-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • In a separate flask, dissolve the crude TFA salt from Step 1.1 (1.1 eq) in anhydrous DMF and add DIPEA (3.0-5.0 eq) to neutralize the salt and act as a base.

  • Add the amine/DIPEA solution to the activated acid solution dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol (B129727) in DCM) to yield the pure Azide-PEG4-Pomalidomide intermediate.

Protocol 2: Synthesis of the Final BRD4-Targeting PROTAC

This protocol describes the final "click chemistry" step to conjugate the azide intermediate with an alkyne-functionalized JQ1.

Step 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the Azide-PEG4-Pomalidomide intermediate (1.0 eq) and JQ1-alkyne (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh 1M solution of sodium ascorbate in water. Add sodium ascorbate (0.3-0.5 eq) to the reaction mixture.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in a minimal amount of water. Add this to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final crude PROTAC molecule by preparative reverse-phase HPLC using a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Collect and lyophilize the fractions containing the desired product to obtain the pure PROTAC.

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[10]

Data Presentation

The successful synthesis and optimization of a PROTAC require careful analysis of quantitative data at each stage.

Table 1: Summary of Synthetic Yields

StepReactionTypical Yield (%)Purity after Purification (%)Key Analytical Techniques
1Amide Coupling60-90%>95%LC-MS, ¹H NMR
2CuAAC Reaction50-85%>98%LC-MS, ¹H NMR, HRMS
Note: Yields are highly dependent on the specific ligands used and the optimization of reaction conditions.

Table 2: Representative Biological Activity Data

Biological evaluation is critical to determine the efficacy of the synthesized PROTAC. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[11]

PROTAC CompoundTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
Synthesized BRD4 PROTAC BRD4CRBNTHP-18.9>98
Reference PROTAC (dBET1)BRD4CRBNMV-4-114.3>95
Note: Data is representative and intended for illustrative purposes. Actual values must be determined experimentally.

Characterization and Evaluation Protocols

Protocol 3: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.[4][5]

  • Cell Culture and Treatment: Seed a human cancer cell line expressing the target protein (e.g., THP-1 for BRD4) in 6-well plates. Allow cells to reach 70-80% confluency. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blot: Prepare protein samples with Laemmli sample buffer and boil to denature. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C. Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

Targeted Signaling Pathway

The example PROTAC targets BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a critical transcriptional coactivator that binds to acetylated histones and regulates the expression of key oncogenes, most notably c-Myc.[12] By degrading BRD4, the PROTAC effectively downregulates c-Myc transcription, leading to anti-proliferative effects in various cancers.[12]

Signaling_Pathway BRD4 BRD4 TF_Complex Transcriptional Machinery BRD4->TF_Complex recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to cMyc_Gene c-Myc Gene Promoter TF_Complex->cMyc_Gene activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Proliferation Cell Proliferation & Tumor Growth cMyc_Protein->Proliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation

Caption: BRD4-mediated regulation of c-Myc expression.

Conclusion

The modular synthesis of PROTACs using versatile linkers like this compound offers a powerful and efficient strategy for developing novel protein degraders.[5][11] The combination of robust amide coupling and highly specific click chemistry allows for the rapid assembly of diverse PROTAC libraries.[1][9] By following the detailed protocols for synthesis, characterization, and biological evaluation outlined in these application notes, researchers can systematically design and optimize next-generation therapeutics with enhanced potency and selectivity for a wide range of previously "undruggable" targets.

References

Application Notes: Functionalization of Proteins with Azido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of proteins with heterobifunctional linkers is a cornerstone of modern bioconjugation, enabling the development of advanced therapeutics and research tools such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The Azido-PEG4-Boc linker is a versatile reagent designed for this purpose. It features three key components:

  • A protein-reactive group: Typically an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on the protein surface.

  • An Azide (B81097) (-N₃) group: A bioorthogonal handle for "click chemistry," allowing for highly specific and efficient conjugation to alkyne-modified molecules.[2][4][5]

  • A Boc-protected amine: A latent amino group shielded by a tert-butyloxycarbonyl (Boc) protecting group, which can be selectively removed under acidic conditions for subsequent conjugation steps.[2][4][6]

The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing aggregation and immunogenicity.[4][7] This document provides a detailed protocol for the functionalization of a protein with an NHS-ester variant of the this compound linker, along with quantitative data and troubleshooting guidelines.

Reaction Mechanism and Workflow

The primary mechanism for attaching the this compound-NHS ester to a protein is the acylation of primary amines. The NHS ester is highly reactive towards the unprotonated ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein.[8][9] The reaction involves a nucleophilic attack from the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[9]

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine Residue) Functionalized_Protein Functionalized Protein (Stable Amide Bond) Protein->Functionalized_Protein Nucleophilic Attack Linker This compound-NHS Ester Linker->Functionalized_Protein NHS_leaving_group NHS Linker->NHS_leaving_group Release

Caption: Chemical reaction for protein functionalization.

The overall experimental process follows a logical sequence of preparation, reaction, purification, and characterization to ensure a homogenous and well-defined product.

G prep_node prep_node reaction_node reaction_node process_node process_node final_node final_node A 1. Protein Preparation (Buffer Exchange) C 3. Conjugation Reaction A->C B 2. Linker Preparation (Dissolve in DMSO) B->C D 4. Quench Reaction (Optional) C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization & Storage E->F

Caption: Experimental workflow for protein functionalization.

Data Presentation

Effective protein functionalization requires careful optimization of reaction and purification parameters. The following tables provide typical values and a comparison of common methods.

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

Parameter Recommended Value Rationale
pH 7.2 - 8.5 Balances amine reactivity (favored at higher pH) with NHS ester hydrolysis (which also increases at higher pH).[9]
Reaction Buffer Amine-free (e.g., PBS, HEPES) Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.[10]
Molar Excess of Linker 10- to 20-fold A molar excess helps drive the reaction to completion. The exact ratio should be optimized for the target protein.[9]
Temperature 4°C to Room Temp (20-25°C) Lower temperatures (4°C) can slow the rate of hydrolysis, potentially increasing conjugation efficiency, but require longer incubation times.[9]
Reaction Time 1 - 4 hours at RT, or overnight at 4°C Incubation time should be optimized based on the reactivity of the protein and the stability of the NHS ester.[9]

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |

Table 2: Comparison of Purification Methods for Functionalized Proteins

Purification Method Principle Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius Highly effective at removing small molecules like unreacted linkers and by-products.[][12] May not separate proteins with different degrees of labeling.
Dialysis / Ultrafiltration Separation by molecular weight cutoff Good for removing small molecule impurities and for buffer exchange.[12] Slower than SEC; may not achieve complete removal of impurities.[12]
Ion Exchange Chromatography (IEX) Separation by surface charge Can separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.[][12] Resolution may decrease with higher degrees of labeling.[12]

| Hydrophobic Interaction (HIC) | Separation by hydrophobicity | Can be a useful polishing step after IEX to separate isoforms.[][13] | Lower capacity and resolution compared to IEX.[] |

Experimental Protocols

This protocol details the steps for conjugating this compound-NHS ester to a model protein.

Materials:

  • Protein of interest

  • This compound-NHS Ester

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 100 mM HEPES, pH 7.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

  • Storage Buffer (e.g., PBS, pH 7.4)

Protocol Steps:

1. Protein Preparation:

  • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Reaction Buffer.
  • This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
  • Adjust the final protein concentration to 1-10 mg/mL in the Reaction Buffer.

2. Linker Preparation:

  • Immediately before starting the conjugation, prepare a concentrated stock solution (e.g., 10 mg/mL or ~17.5 mM) of the this compound-NHS ester in anhydrous DMSO or DMF.[8]
  • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. The stock solution should be used promptly.

3. Conjugation Reaction:

  • Calculate the volume of the linker stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.
  • While gently vortexing the protein solution, slowly add the calculated volume of the linker stock solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.[9]
  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[9] Protect from light if any components are light-sensitive.

4. Quenching the Reaction (Optional):

  • To stop the reaction and quench any unreacted NHS ester, add the Quenching Reagent to the reaction mixture to a final concentration of 20-50 mM.[9]
  • Incubate for an additional 15-30 minutes at room temperature.[9]

5. Purification of the Conjugate:

  • Remove unreacted linker, by-products (N-hydroxysuccinimide), and quenching reagent by passing the reaction mixture through a desalting or SEC column.
  • Equilibrate the column with the desired final storage buffer (e.g., PBS).
  • Collect the fractions containing the purified, functionalized protein. Monitor the elution profile using UV absorbance at 280 nm.

6. Characterization and Storage:

  • Confirm successful conjugation via SDS-PAGE (observing a molecular weight shift) and/or mass spectrometry (verifying the mass addition of the linker).
  • Determine the protein concentration (e.g., via BCA assay).
  • Store the purified this compound functionalized protein at 4°C for short-term use or at -80°C for long-term storage.

Subsequent Steps: The resulting functionalized protein now possesses two key handles for further modification:

  • Boc-Protected Amine: The Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane) to expose a primary amine for further conjugation.[1][4]

  • Azide Group: The azide is ready for bioorthogonal click chemistry reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach a second molecule of interest.[5][14]

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in chemical biology, drug development, and materials science.[1] As a key reaction in bioorthogonal chemistry, SPAAC facilitates the covalent joining of molecules within complex biological systems without the need for cytotoxic copper catalysts.[1][] The reaction's driving force is the high ring strain of a cyclooctyne (B158145) (approximately 18 kcal/mol), which significantly reduces the activation energy for the [3+2] cycloaddition with an azide (B81097), enabling the reaction to proceed efficiently at physiological temperatures and pH.[3]

This bioorthogonal nature means that the azide and strained alkyne groups are inert to the vast majority of functional groups found in biological systems, ensuring high specificity.[1][4] These characteristics have made SPAAC indispensable for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, in vivo imaging, and the specific labeling of biomolecules such as proteins and nucleic acids.[3][4][5]

Data Presentation: Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is primarily determined by the second-order rate constant (k₂), which is influenced by the structure of the cyclooctyne, the azide, the solvent, and the pH.[3][6] The selection of an appropriate cyclooctyne is a critical step in experimental design.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes

This table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
DibenzocyclooctyneDBCO / ADIBO~0.3 - 1.0High reactivity and stability, making it widely used.[6][7]
BiarylazacyclooctynoneBARAC~0.9Exhibits very high reactivity.[6][8]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.14Small, hydrophilic, and relatively stable with good reactivity.[6][7][8]
DibenzoazacyclooctyneDIBAC~0.3A well-established cyclooctyne with moderate to high reactivity.[6]
DibenzocyclooctynolDIBO~0.17 - 0.7A versatile cyclooctyne with good reactivity.[6][7]
DifluorobenzocyclooctyneDIFBONot specifiedPropargylic fluorination lowers the alkyne's LUMO, increasing reactivity.[3]

Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the cyclooctyne and azide derivatives used.[6]

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates

The reaction environment significantly impacts SPAAC kinetics. Generally, aqueous solutions and higher pH values tend to accelerate the reaction.[3][9]

BufferpHSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] (DBCO with Azide)
PBS7.40.32 - 0.85
HEPES7.50.55 - 1.22
DMEM7.40.59 - 0.97
RPMI7.40.27 - 0.77

Data sourced from BenchChem[9]. The specific azide and DBCO derivative may influence the exact rate.

Experimental Protocols

This section provides detailed methodologies for a common application of SPAAC: protein labeling.

Protocol 1: General Procedure for Protein Labeling with a DBCO-NHS Ester

This protocol details the labeling of an azide-modified protein with a DBCO-N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Azide-modified protein dissolved in an amine-free buffer (e.g., PBS, HEPES) at 1-10 mg/mL.[6]

  • DBCO-NHS ester.

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO).[6]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification equipment: Size-Exclusion Chromatography (SEC) column or dialysis tubing.[6]

Methodology:

  • Preparation of Reagents:

    • Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[6]

  • Reaction Setup:

    • To the solution of the azide-modified protein, add the desired molar excess of the DBCO-NHS ester stock solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.[6]

    • Note: The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent protein denaturation.[6]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6] Gentle mixing during incubation is recommended. The optimal time depends on the specific reactants and their concentrations.[6]

  • Quenching (Optional):

    • To quench any unreacted DBCO-NHS ester, add Tris-HCl to a final concentration of 50 mM and incubate for an additional 30 minutes.[6]

  • Purification of the Conjugate:

    • Remove unreacted DBCO reagent using size-exclusion chromatography (SEC) or dialysis. SEC is effective for separating the larger protein conjugate from smaller molecules.[6]

  • Characterization of the Conjugate:

    • SDS-PAGE: Visualize the increase in molecular weight of the conjugated protein compared to the unlabeled protein.[6]

    • UV-Vis Spectroscopy: Quantify the degree of labeling by measuring the absorbance of the DBCO group (around 310 nm).[3][6]

    • Mass Spectrometry: Confirm the precise mass of the final conjugate.[3]

Protocol 2: Monitoring SPAAC Reaction Progress using UV-Vis Spectroscopy

The progress of a SPAAC reaction involving a DBCO reagent can be conveniently monitored by observing the decrease in absorbance at approximately 310 nm, which is characteristic of the DBCO group.[3][10]

Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvette.

  • Reaction components as described in Protocol 1.

Methodology:

  • Instrument Setup:

    • Set the spectrophotometer to measure absorbance at ~309-310 nm.[9][10]

    • Use a reference cuvette containing the reaction buffer and the azide-modified biomolecule to zero the instrument.[10]

  • Sample Preparation and Measurement:

    • Prepare a solution of the DBCO reagent in the reaction buffer at a concentration that provides an initial absorbance within the linear range of the spectrophotometer.[11]

    • Place the DBCO solution in the cuvette and record the initial absorbance (A₀).[11]

    • Initiate the reaction by adding a solution of the azide-containing molecule (preferably in large excess to ensure pseudo-first-order kinetics).[11]

    • Quickly mix the solution and immediately begin recording the absorbance at regular intervals.

  • Data Analysis:

    • The disappearance of the DBCO reactant can be tracked over time. The reaction rate can be determined by fitting the absorbance data to the appropriate rate law equation.[11]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in SPAAC experiments.

SPAAC_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Purification & Analysis cluster_monitoring Optional: In-situ Monitoring prep_azide Prepare Azide-Modified Biomolecule (e.g., Protein) in Amine-Free Buffer mix Mix Azide-Biomolecule and Cyclooctyne Reagent prep_azide->mix prep_cyclo Prepare Cyclooctyne (e.g., DBCO-NHS) Stock Solution in DMSO prep_cyclo->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify monitor Monitor Reaction (UV-Vis or NMR) incubate->monitor characterize Characterize Product (SDS-PAGE, Mass Spec, UV-Vis) purify->characterize

Caption: General experimental workflow for SPAAC bioconjugation.

SPAAC_Factors center SPAAC Reaction Rate factor1 Cyclooctyne Structure factor1->center sub1a Ring Strain (e.g., DBCO > BCN) factor1->sub1a sub1b Electronic Effects (e.g., Fluorination) factor1->sub1b factor2 Azide Electronics factor2->center factor3 Solvent factor3->center sub3a Aqueous > Organic factor3->sub3a factor4 pH & Buffer factor4->center sub4a Higher pH (Generally Faster) factor4->sub4a

Caption: Key factors influencing the rate of SPAAC reactions.

References

Solid-Phase Synthesis of Peptides with Azido-PEG4-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile. The incorporation of an azido (B1232118) group provides a versatile handle for subsequent "click chemistry" reactions, allowing for the straightforward conjugation of the peptide to other molecules such as imaging agents, targeting ligands, or cytotoxic drugs.

This document provides detailed application notes and protocols for the solid-phase synthesis of peptides incorporating an N-terminal Azido-PEG4-Boc moiety. The protocols are based on the robust and well-established tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.

Chemical Properties and Applications

This compound is a heterobifunctional linker. The Boc-protected amine allows for its use in standard Boc-SPPS workflows, while the terminal azide (B81097) group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[1] These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in the presence of other functional groups found in biological systems.[2]

Key Applications:

  • Drug Delivery: Conjugation of PEGylated peptides to drug molecules to improve their delivery and therapeutic index.

  • PROTACs: Use as a linker in Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.[3]

  • Bioconjugation: Site-specific modification of peptides for attachment to surfaces, nanoparticles, or other biomolecules.[1]

  • Peptide Cyclization: Formation of cyclic peptides through intramolecular click reactions.[1]

Data Presentation

The successful synthesis and purification of an azido-PEGylated peptide are critical for its intended application. The following table summarizes typical quantitative data obtained during the synthesis and characterization of a model peptide modified with an azido-PEG linker.

ParameterValueMethod of AnalysisReference
Crude Peptide Purity >85%RP-HPLC[4]
Final Peptide Purity >96%RP-HPLC[5]
Theoretical Molecular Weight Varies--
Observed Molecular Weight Corresponds to theoreticalESI-MS[5]
Overall Yield Dependent on peptide length and sequenceGravimetric/UV Spectrophotometry[4]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide on a Boc-compatible resin, followed by the on-resin coupling of Azido-PEG4-COOH and subsequent cleavage and purification.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the iterative steps for the assembly of the peptide chain on a suitable resin (e.g., MBHA or PAM resin).[6]

Materials:

  • Boc-protected amino acids

  • MBHA or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[7]

    • Drain and add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes.[7]

  • Washing:

    • Wash the resin thoroughly with DCM (3x).

    • Wash with IPA (2x) to remove residual TFA.[7]

    • Wash with DCM (3x).

  • Neutralization: Treat the resin with a 10% solution of DIEA in DCM for 2-5 minutes (repeat 2-3 times) to neutralize the trifluoroacetate (B77799) salt of the amine.[8]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Coupling of Azido-PEG4-COOH

This protocol describes the coupling of the Azido-PEG4-COOH linker to the N-terminus of the resin-bound peptide.

Materials:

  • Peptide-resin from Protocol 1

  • Azido-PEG4-COOH

  • HBTU (or other suitable coupling reagent)

  • DIEA

  • DMF

Procedure:

  • Final Boc Deprotection: Perform a final Boc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 1, step 2.

  • Washing and Neutralization: Wash and neutralize the resin as described in Protocol 1, steps 3 and 4.

  • Linker Activation and Coupling:

    • In a separate vial, dissolve Azido-PEG4-COOH (1.5-2 equivalents) and HBTU (1.5-2 equivalents) in DMF.

    • Add DIEA (3-4 equivalents) to the solution to activate the carboxylic acid.

    • Add the activated linker solution to the peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the final Azido-PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Azido-PEGylated peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol, thioanisole)

  • Cold diethyl ether

Procedure (using HF):

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant fume hood and apparatus by trained personnel.

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in the HF cleavage apparatus.

    • Add appropriate scavengers (e.g., p-cresol).

    • Cool the reaction vessel to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[9]

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Combine the ether washes and precipitate the peptide by keeping the mixture at 4°C.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) neutralization->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Boc Deprotection repeat->final_deprotection Final Cycle peg_coupling Couple Azido-PEG4-COOH (HBTU, DIEA) final_deprotection->peg_coupling wash3 Wash (DMF, DCM) peg_coupling->wash3 cleavage Cleavage & Deprotection (HF or TFMSA) wash3->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Product: Azido-PEG-Peptide purification->end

Caption: Experimental workflow for the solid-phase synthesis of an Azido-PEGylated peptide using Boc chemistry.

Signaling_Pathway peptide Azido-PEG-Peptide click Click Chemistry (CuAAC or SPAAC) peptide->click conjugate Peptide-PEG-Molecule Conjugate click->conjugate alkyne_molecule Alkyne-Modified Molecule (e.g., Drug, Fluorophore) alkyne_molecule->click application Downstream Application (e.g., Drug Delivery, Imaging) conjugate->application

Caption: Logical relationship for the post-synthetic modification of the Azido-PEGylated peptide via click chemistry.

References

Application Notes: Azido-PEG4-Boc for Advanced Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, molecular imaging, and diagnostics.[1][2] Polyethylene glycol (PEG)ylation is a widely adopted strategy to confer "stealth" properties to nanoparticles, which enhances their biocompatibility and pharmacokinetic profile.[3][4][5] This process creates a hydrophilic shield that can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and prolong circulation times in the bloodstream.[1][3][5][6][7][]

Azido-PEG4-Boc is a heterobifunctional linker designed for versatile and efficient surface functionalization. It features three key components:

  • A terminal azide (B81097) (N₃) group , which serves as a reactive handle for highly efficient and specific "click chemistry" reactions.[3][7]

  • A tetraethylene glycol (PEG4) spacer , which enhances hydrophilicity and stability.[3][4][9]

  • A tert-butyloxycarbonyl (Boc)-protected amine , which provides a stable, yet readily cleavable, functional group for subsequent conjugation steps after deprotection.[2][10]

These application notes provide detailed protocols for nanoparticle functionalization using this compound with a terminal carboxylic acid, characterization methods, and examples of its application in creating multifunctional nanocarriers.

Physicochemical and Technical Data

A summary of the key quantitative data for a representative Azido-PEG4-COOH linker with a Boc-protected amine is presented below.

PropertyValue
Molecular Formula C₁₅H₂₈N₄O₆ (example)
Molecular Weight 360.41 g/mol (example)
Appearance Viscous oil or waxy solid
Purity ≥95%
Solubility Soluble in water, DMSO, DMF, DCM
Storage Conditions -20°C for long-term stability[10]

Experimental Workflow for Nanoparticle Functionalization

The trifunctional nature of this linker allows for a modular and sequential approach to synthesizing complex bioconjugates. The general strategy involves first conjugating the linker to the nanoparticle surface, followed by selective deprotection and further modification via click chemistry.

G cluster_0 NP Amine-Functionalized Nanoparticle NP_Azide Azide-PEG-NP (Boc-Protected) NP->NP_Azide EDC / NHS Coupling Linker This compound (with COOH group) Linker->NP_Azide NP_Amine Azide-PEG-NP (Amine Surface) NP_Azide->NP_Amine Boc Deprotection (TFA) NP_Final Multifunctional Nanoparticle NP_Amine->NP_Final Click Chemistry (CuAAC) Alkyne Alkyne-Modified Molecule (e.g., Ligand) Alkyne->NP_Final

Sequential conjugation workflow using this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of an this compound linker (with a terminal carboxylic acid) to amine-functionalized nanoparticles via carbodiimide (B86325) chemistry.

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound-acid linker

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Centrifugal filter units or magnetic separator

Procedure:

  • Activation of the Linker:

    • In a clean tube, dissolve the this compound-acid linker, EDC, and NHS in the Activation Buffer at a molar ratio of 1:2:2.[3] Note: EDC and NHS solutions should be prepared fresh.

    • Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.[3]

  • Conjugation to Nanoparticles:

    • Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL.[3]

    • Add the freshly prepared NHS-activated linker solution to the nanoparticle suspension. A 10 to 50-fold molar excess of activated linker to the estimated surface amine groups is a recommended starting point.[6]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle, continuous mixing.[3][4]

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.[3][4]

    • Purify the resulting Azido-PEG-NPs to remove excess linker and byproducts. This can be achieved by washing the nanoparticles three times using centrifugal filtration or magnetic separation.[3][4]

    • Resuspend the purified nanoparticles in an appropriate buffer for storage or the next step.

Protocol 2: Boc Deprotection to Expose a Primary Amine

This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation.

Materials:

  • Purified, lyophilized Boc-protected nanoparticles from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas stream

  • PBS, pH 7.4

Procedure:

  • Nanoparticle Preparation:

    • Ensure the purified nanoparticles are thoroughly dried, for example, by lyophilization.[4][7]

    • Resuspend the dried nanoparticles in a solution of 20-50% TFA in DCM (v/v).[2][7][11]

  • Deprotection Reaction:

    • Incubate the mixture for 30-60 minutes at room temperature with gentle stirring.[7][11]

  • Purification:

    • Remove the TFA and DCM by evaporation under a gentle stream of nitrogen gas or by rotary evaporation.[4][7]

    • Wash the nanoparticles three times with PBS (pH 7.4) using centrifugal filter units to completely remove residual TFA.[4]

    • The resulting amine-functionalized nanoparticles are now ready for further conjugation.

Protocol 3: "Click Chemistry" Conjugation of an Alkyne-Modified Molecule

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-functionalized molecule (e.g., targeting ligand, drug) to the azide-functionalized nanoparticles.[12][]

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS (pH 7.4) or a mixture of t-BuOH and water[10]

  • Purification buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Add the alkyne-functionalized molecule to the nanoparticle suspension, typically at a 5 to 10-fold molar excess relative to the azide groups.[7]

    • In a separate tube, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in nuclease-free water).[7]

  • Catalyst Addition and Reaction:

    • Add the copper catalyst to the reaction mixture. This is typically generated in situ by adding CuSO₄ (final concentration 0.1-1 mM) followed immediately by sodium ascorbate (4-5 equivalents relative to copper).[11][14]

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.[1][11]

  • Purification:

    • Purify the final conjugated nanoparticles to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.[1]

    • Purification can be achieved by repeated centrifugation/resuspension, dialysis, or size exclusion chromatography.[2]

G cluster_0 cluster_1 Catalyst System AzideNP Azide-PEG-Nanoparticle Mix Reaction Mixture AzideNP->Mix Alkyne Alkyne-Molecule Alkyne->Mix FinalNP Ligand-Conjugated Nanoparticle Mix->FinalNP 1-4h @ RT (Light Protected) CuSO4 Cu(II)SO4 CuSO4->Mix Cu(I) in situ Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Mix

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Characterization and Data Presentation

Thorough characterization is crucial to confirm successful functionalization and to understand the impact on the physicochemical properties of the nanoparticles.[3]

Recommended Characterization Techniques:

  • Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and size distribution. An increase in size is expected after each successful conjugation step.[3]

  • Zeta Potential Measurement: Assesses the surface charge. A change in zeta potential indicates successful surface modification.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of specific functional groups, such as the azide group (~2100 cm⁻¹) or amide bonds formed during conjugation.[3]

  • Thermogravimetric Analysis (TGA): Can be used to quantify the amount of PEG linker grafted onto the nanoparticle surface by measuring weight loss upon heating.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of bound PEG on the nanoparticle surface after displacement or dissolution.[15]

Expected Changes in Physicochemical Properties:

The following table summarizes representative data for nanoparticles before and after modification.

ParameterBare NanoparticleAfter this compound ConjugationAfter Ligand Attachment
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7125 ± 8
Polydispersity Index (PDI) < 0.2< 0.2< 0.25
Zeta Potential (mV) +25 ± 3 (Amine-NP)-5 ± 2-15 ± 3
Surface Azide Groups NonePresentAbsent (Consumed)

Application Example: Targeted Drug Delivery

Nanoparticles functionalized using this compound are highly suitable for targeted drug delivery. A targeting ligand (e.g., an antibody or peptide) can be attached via click chemistry to the azide group, while a therapeutic drug can be conjugated to the amine group (after Boc deprotection). This dual functionalization allows the nanoparticle to specifically bind to receptors on diseased cells, leading to internalization and targeted drug release, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

G cluster_0 cluster_1 Cell Membrane cluster_2 NP Functionalized Nanoparticle Ligand Targeting Ligand NP->Ligand Drug Therapeutic Drug NP->Drug Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Internalization ReleasedDrug Drug Release Endosome->ReleasedDrug Pathway Signaling Cascade ReleasedDrug->Pathway Inhibition Effect Inhibition of Cell Proliferation & Survival Pathway->Effect Blocks

Targeted nanoparticle inhibiting a cellular signaling pathway.

References

Application Notes: Versatile Two-Step Labeling of Live Cells Using Azido-PEG4-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for labeling live cells using a versatile, multi-step strategy involving metabolic labeling and bioorthogonal chemistry. This method allows for the introduction of a bioorthogonal azide (B81097) handle onto the cell surface, followed by a sequential, two-step "click" chemistry approach for conjugation of various molecular probes.

Principle of the Method

The labeling strategy is a powerful three-stage process that provides exceptional control and versatility for a wide range of applications, from cellular imaging to drug delivery.[1]

  • Metabolic Glycoengineering : Live cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz).[1][2] The cell's natural biosynthetic machinery processes the sugar, incorporating it into cell surface glycans and displaying the azide (-N₃) group as a bioorthogonal handle.[3][4] The azide is small and biologically inert, ensuring minimal perturbation to the system.[2]

  • Primary Bioorthogonal Ligation : A bifunctional linker containing a strained alkyne (e.g., BCN or DBCO) and a Boc-protected amine (e.g., endo-BCN-PEG4-Boc-Amine) is introduced. The strained alkyne reacts specifically with the cell-surface azides via a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, forming a stable covalent bond.[1][5] This step is crucial for live-cell applications as it avoids the cytotoxicity associated with copper catalysts used in other click chemistry reactions.[6]

  • Deprotection and Secondary Labeling : The Boc (tert-butyloxycarbonyl) protecting group on the conjugated linker is removed under mild acidic conditions, exposing a primary amine.[1] This newly available amine serves as a versatile anchor point for a second labeling step, allowing for conjugation with any amine-reactive molecule, such as an N-hydroxysuccinimide (NHS) ester of a fluorescent dye, biotin, or a therapeutic agent.[1]

This sequential approach enables researchers to first tag a population of cells and then, at a later time, attach the final functional molecule, offering significant experimental flexibility.

G cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Primary Ligation (SPAAC) cluster_2 Stage 3: Deprotection & Secondary Labeling azido_sugar Peracetylated Azido-Sugar (e.g., Ac₄ManNAz) live_cell Live Cell azido_sugar->live_cell Incubation (1-3 days) azido_cell Cell with Surface Azide Groups (-N₃) live_cell->azido_cell Metabolic Incorporation bcn_linker Bifunctional Linker (e.g., BCN-PEG4-Boc) linked_cell Cell with Surface Linker-Boc bcn_linker->linked_cell Copper-Free Click Reaction (60-90 min) deprotected_cell Cell with Surface Amine (-NH₂) linked_cell->deprotected_cell Boc Deprotection (Mild Acid) dye Amine-Reactive Probe (e.g., Dye-NHS Ester) final_cell Fluorescently Labeled Cell dye->final_cell Amine Labeling

Overall workflow for two-step live cell labeling.

Quantitative Data Summary

Successful labeling depends on optimizing reagent concentrations and incubation times. The following tables provide recommended starting conditions that should be empirically validated for each specific cell type and experimental setup.

Table 1: Recommended Starting Conditions for Metabolic Azido-Sugar Labeling | Parameter | Recommended Range | Cell Lines | Notes | | :--- | :--- | :--- | :--- | | Azido-Sugar | Ac₄ManNAz | 25-100 µM[1][6] | HeLa, CHO, Jurkat[7] | Precursor for sialic acid; labels sialoglycans.[2] | | | Ac₄GalNAz | 25-50 µM | Various | Labels mucin-type O-linked glycans.[2] | | | Ac₄GlcNAz | 25-50 µM | Various | Used to study O-GlcNAcylated proteins.[2] | | Incubation Time | 24-72 hours (1-3 days)[1][8][9] | Cell-type dependent | Time should be optimized based on the turnover rate of the glycoproteins of interest. | | Solvent | Sterile DMSO | <0.5% final concentration[8] | Prepare a concentrated stock solution (e.g., 10-25 mM) for dilution into culture medium.[1] |

Table 2: Recommended Conditions for Ligation, Deprotection, and Final Labeling

Step Reagent Recommended Concentration Incubation Time & Temp. Notes
Primary Ligation endo-BCN-PEG4-Boc 50-100 µM[1] 60-90 min at RT or 37°C[1] Use a labeling buffer like PBS with 1% FBS. Protect from light.[1]
Boc Deprotection Glycine-HCl Buffer pH 3.0 15-30 min on ice Ensure buffer is cold to maintain cell viability.

| Secondary Labeling | Amine-Reactive Dye (e.g., Alexa Fluor™ NHS Ester) | 5-20 µM | 15-30 min at RT | Protect from light. Wash cells thoroughly to remove unbound dye. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azido (B1232118) Sugars

This protocol describes the incorporation of azide groups onto cell surface glycans.

  • Cell Seeding : Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 50-70% confluency at the time of labeling.[8]

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the desired peracetylated azido-sugar (e.g., Ac₄ManNAz) in sterile DMSO.[9]

  • Metabolic Labeling : Add the azido-sugar stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).[1] Culture a separate batch of cells without the azido-sugar to serve as a negative control.[1]

  • Incubation : Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO₂).[8]

  • Washing : Gently wash the cells three times with pre-warmed, amine-free buffer (e.g., PBS) to remove any unincorporated azido-sugar.[9] The cells are now ready for the primary ligation step.

G cluster_pathway Sialic Acid Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P Sia_9P Sia-9-P ManNAc_6P->Sia_9P Sia Sialic Acid (Sia) Sia_9P->Sia CMP_Sia CMP-Sia Sia->CMP_Sia Sialoglycoprotein Sialoglycoprotein (on cell surface) CMP_Sia->Sialoglycoprotein Glycoprotein Nascent Glycoprotein Glycoprotein->Sialoglycoprotein Ac4ManNAz Ac₄ManNAz (Azido-Sugar Analog) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Esterases ManNAz->ManNAc_6P Metabolic Conversion

Integration of Ac₄ManNAz into the sialic acid pathway.
Protocol 2: Two-Step Cell Surface Labeling and Staining

This protocol details the sequential reaction with a BCN-PEG4-Boc linker, deprotection, and fluorescent staining.

  • Cell Preparation : Start with azide-labeled and negative control cells from Protocol 1. Harvest the cells (if in suspension) and wash them twice with cold Labeling Buffer (PBS + 1% FBS).[1] Resuspend at a concentration of 1-5 x 10⁶ cells/mL.[1] For adherent cells, perform washes directly in the plate.

  • Primary Ligation (SPAAC) :

    • Prepare a 10 mM stock solution of endo-BCN-PEG4-Boc in DMSO.[1]

    • Add the stock solution to the cell suspension or plate to a final concentration of 50-100 µM.[1]

    • Incubate for 60-90 minutes at 37°C, protected from light.[1]

    • Wash the cells three times with cold Labeling Buffer to remove unreacted BCN reagent.[1]

  • Boc Group Deprotection :

    • Resuspend the cell pellet (or add to the plate) in cold Boc Deprotection Buffer (e.g., Glycine-HCl, pH 3.0).[1]

    • Incubate on ice for 15-30 minutes.

    • Wash the cells three times with cold Labeling Buffer to neutralize the acid and remove the cleaved Boc groups.

  • Secondary Labeling (Staining) :

    • Prepare a stock solution of an amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester) in DMSO.

    • Dilute the dye in Labeling Buffer to a final concentration of 5-20 µM.

    • Add the dye solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three to five times with Labeling Buffer to remove all unbound dye.

  • Analysis : The cells are now fluorescently labeled and ready for analysis by microscopy or flow cytometry.

G start Live Cell Experiment? is_toxic Is Copper Toxic to System? start->is_toxic use_spaac Use SPAAC (e.g., DBCO, BCN) is_toxic->use_spaac Yes use_cuaac Use CuAAC is_toxic->use_cuaac No (e.g., fixed cells, in vitro) spaac_note Highly biocompatible Slower kinetics use_spaac->spaac_note cuaac_note Fast & efficient Requires cytotoxic Cu(I) catalyst use_cuaac->cuaac_note

Decision logic for choosing a click chemistry reaction.
Protocol 3: Cell Viability Assessment

It is critical to assess whether the labeling protocol affects cell health. An MTT assay is a common method.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[1] Include wells for each condition: unlabeled control, azide-only, and fully labeled cells.

  • Labeling : Perform the complete labeling protocol (Protocols 1 and 2) on the appropriate wells.

  • Incubation : Culture the cells for an additional 24 hours under standard conditions.[1]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]

  • Solubilization : Add 100 µL of solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well and incubate for 4-12 hours at 37°C to dissolve the formazan (B1609692) crystals.[1]

  • Measurement : Read the absorbance at 570 nm using a plate reader. Compare the absorbance of labeled cells to the unlabeled control to determine relative viability.

Troubleshooting

Table 3: Common Problems and Solutions

Problem Potential Cause Recommended Solution
No or Weak Fluorescent Signal 1. Inefficient metabolic labeling. 2. Incomplete click or amine-labeling reaction. 3. Premature cleavage of Boc group. 1. Increase azido-sugar concentration or incubation time; confirm cell viability.[9] 2. Use fresh reagents; optimize reagent concentrations and incubation times. 3. Ensure buffers are not acidic prior to the deprotection step.
High Background Fluorescence 1. Non-specific binding or excess probe. 2. Cellular autofluorescence. 1. Decrease probe concentration; increase the number and duration of wash steps.[8][10] 2. Image unstained and azide-only control cells to determine the baseline level of autofluorescence.[10]

| Cell Toxicity / Poor Viability | 1. High concentration of DMSO or probes. 2. Harsh deprotection conditions. | 1. Ensure final DMSO concentration is <0.5%; perform a dose-response curve to find the optimal probe concentration.[8] 2. Keep cells on ice during deprotection; minimize incubation time. |

References

Application Note: Comprehensive Characterization of Azido-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Boc is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker that is integral to the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker features a terminal azide (B81097) group for "click chemistry" conjugation and a Boc-protected amine for subsequent functionalization.[1] The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Given its critical role, the precise and thorough analytical characterization of this compound is paramount to ensure its identity, purity, and stability, which directly impacts the quality, consistency, and efficacy of the final therapeutic product.[2] This document provides detailed protocols for the characterization of this compound conjugates using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques Overview

A combination of analytical methods is recommended for the comprehensive characterization of this compound.[1][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of key functional groups (Azide, PEG, Boc) and the overall molecular structure.[1]

  • Mass Spectrometry (MS): Delivers highly accurate molecular weight information, confirming the identity of the compound and identifying impurities.[1][4]

  • High-Performance Liquid Chromatography (HPLC): Serves as a powerful tool for purity assessment, separating the target compound from starting materials, byproducts, and oligomers of different PEG lengths.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the presence of specific functional groups, notably the characteristic stretching vibrations of the azide and the carbamate (B1207046) carbonyl in the Boc group.[6][7]

Experimental Protocols & Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for unambiguous structural elucidation of this compound.[1][6] Both ¹H and ¹³C NMR are employed to confirm the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1][2]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 (adjust based on sample concentration).[2]

    • Relaxation Delay: 1-5 seconds.[2]

    • Spectral Width: 0-12 ppm.[2]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.[1]

The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent used.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Assignment
Boc (t-butyl)~1.44 (s, 9H)~28.4-C(CH₃)₃
Boc (quaternary C)-~79.1-C (CH₃)₃
Boc (carbonyl)-~156.1-C =O
PEG Backbone~3.60-3.70 (m, 12H)~70.0-70.5-O-CH₂-CH₂-O-
Methylene (adjacent to N₃)~3.38 (t, 2H)~50.6-CH₂-N₃
Methylene (adjacent to NH-Boc)~3.30 (q, 2H)~40.3-CH₂-NHBoc
NH Proton~5.10 (t, 1H, broad)--NH -Boc

Table 1: Representative ¹H and ¹³C NMR chemical shifts for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve 5-10 mg in CDCl3 start->dissolve instrument 400+ MHz NMR Spectrometer dissolve->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process Raw Data (FT, Phase, Baseline) acquire_H1->process acquire_C13->process analyze Analyze Spectra (Shifts, Integration) process->analyze confirm Confirm Structure analyze->confirm MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve sample in ACN or MeOH start->dissolve dilute Dilute to 1-10 µg/mL with mobile phase dissolve->dilute infuse Infuse or Inject into ESI source dilute->infuse ionize Ionize Sample (Positive Mode) infuse->ionize analyze Analyze m/z (TOF or Orbitrap) ionize->analyze identify_peaks Identify Molecular Ion Peaks ([M+H]⁺) analyze->identify_peaks analyze_frags Analyze Fragmentation (e.g., Boc loss) identify_peaks->analyze_frags confirm_mw Confirm MW and Elemental Comp. analyze_frags->confirm_mw HPLC_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prep_sample Prepare Sample (0.1-1 mg/mL) start->prep_sample prep_system Prepare HPLC System (Mobile Phases, Column) start->prep_system inject Inject Sample prep_sample->inject prep_system->inject run_gradient Run Gradient Program inject->run_gradient detect Detect with ELSD/CAD/MS run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Report Results calculate->report FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prep_sample Prepare Sample (ATR, KBr, or Film) start->prep_sample scan_bkg Collect Background Spectrum prep_sample->scan_bkg scan_sample Collect Sample Spectrum scan_bkg->scan_sample process Process Spectrum (Baseline Correction) scan_sample->process identify_bands Identify Characteristic Absorption Bands process->identify_bands confirm_groups Confirm Functional Groups identify_bands->confirm_groups

References

Azido-PEG4-Boc in the Development of Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Azido-PEG4-Boc, a versatile heterobifunctional linker, in the synthesis and application of fluorescent probes for biological research and drug development.

Introduction

This compound is a valuable tool in bioconjugation, featuring three key functional components: an azide (B81097) group for "click chemistry," a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine.[1] The azide moiety enables highly efficient and specific ligation to alkyne-modified molecules, such as fluorophores, through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[][3] The PEG4 spacer enhances the aqueous solubility of the resulting probe, minimizes non-specific binding, and reduces steric hindrance.[1][4] The Boc-protected amine provides a latent reactive handle that, after deprotection, can be conjugated to a targeting moiety (e.g., a small molecule, peptide, or antibody), directing the fluorescent signal to a specific biological target.[1] This modular approach allows for the rational design and synthesis of highly specific fluorescent probes for a wide range of applications, including cellular imaging and tracking.

Physicochemical and Technical Data

The key quantitative data for linkers and reagents used in the synthesis of fluorescent probes are summarized in the table below. These values are representative and may vary based on the specific reagents and experimental conditions.

ParameterTypical Value / Method
Linker/Probe Purity >95% (Determined by HPLC)
Boc Deprotection Efficiency >95% (Monitored by LC-MS)[5]
Click Chemistry Reaction Time (CuAAC) 1-4 hours
Click Chemistry Reaction Time (SPAAC) 2-12 hours[6]
Molar Excess of Linker to Molecule 3- to 10-fold[6]
Final Probe Concentration for Cell Labeling 10-100 µM[4]
Incubation Time for Cell Labeling 30-90 minutes[4]

Experimental Protocols

Two primary strategies can be employed for the synthesis of fluorescent probes using this compound: the "Click-First" approach and the "Amine-First" approach.[1] The choice of strategy depends on the chemical sensitivities of the fluorophore and the targeting moiety.

Protocol 1: "Click-First" Synthesis of a Targeted Fluorescent Probe

This strategy is advantageous when the targeting molecule is sensitive to the copper catalyst used in the CuAAC reaction.[1]

Step 1: Conjugation of this compound to an Alkyne-Modified Fluorophore (CuAAC)

  • Dissolution: Dissolve the alkyne-modified fluorescent dye (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as DMF or DMSO.[7]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can interfere with the copper catalyst.[7]

  • Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270). A copper ligand such as TBTA can be included to improve catalyst stability.[7]

  • Reaction Initiation: Add the copper sulfate (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the reaction mixture.[7]

  • Incubation: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.[7]

  • Purification: Upon completion, purify the Azido-PEG4-Fluorophore conjugate by reverse-phase HPLC.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified Azido-PEG4-Fluorophore in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[5]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[5]

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (B28343) or DCM (3 times) to remove residual TFA.[5][8] The resulting product is the deprotected amine-PEG4-Fluorophore.

Step 3: Conjugation to a Targeting Moiety

  • Activation (if targeting a carboxyl group): Dissolve the targeting moiety containing a carboxylic acid and the deprotected amine-PEG4-Fluorophore in DMF. Add a coupling agent like HATU or EDC (1.2 equivalents) and a base such as DIPEA (3 equivalents).[7]

  • Incubation: Stir the reaction at room temperature for 2-4 hours.

  • Purification: Purify the final targeted fluorescent probe by HPLC.

Protocol 2: "Amine-First" Synthesis of a Targeted Fluorescent Probe

This strategy is preferable when the fluorescent dye is unstable under the conditions required for Boc deprotection or amine coupling.[1]

Step 1: Boc Deprotection of this compound

  • Follow the procedure outlined in "Click-First" Synthesis, Step 2, using this compound as the starting material.

Step 2: Conjugation to a Targeting Moiety

  • Follow the procedure outlined in "Click-First" Synthesis, Step 3, using the deprotected Azido-PEG4-amine and the desired targeting moiety.

Step 3: Conjugation to an Alkyne-Modified Fluorophore (Click Chemistry)

  • Follow the procedure for CuAAC as described in "Click-First" Synthesis, Step 1, using the Azido-PEG4-Targeting Moiety conjugate and the alkyne-modified fluorophore. Alternatively, for live-cell applications or with copper-sensitive molecules, a strain-promoted alkyne-azide cycloaddition (SPAAC) can be used with a DBCO- or BCN-modified fluorophore, which does not require a copper catalyst.[6]

Application: Fluorescent Labeling of Live Cells

This protocol describes the use of a fluorescent probe synthesized via the methods above for labeling cellular targets. This example assumes the targeting moiety on the probe directs it to a specific cell surface receptor.

  • Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

  • Probe Preparation: Prepare a stock solution of the purified targeted fluorescent probe in sterile DMSO or PBS.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed, serum-free cell culture medium or PBS.

    • Dilute the fluorescent probe stock solution in serum-free medium to the desired final concentration (e.g., 10-50 µM).

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed medium or PBS to remove any unbound probe.[8]

  • Imaging: Add fresh imaging buffer to the cells and visualize them using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.[8]

Visualizations

Click_First_Workflow Azido_PEG4_Boc This compound CuAAC CuAAC Reaction Azido_PEG4_Boc->CuAAC Alkyne_Fluorophore Alkyne-Modified Fluorophore Alkyne_Fluorophore->CuAAC Azido_PEG4_Fluorophore Azido-PEG4-Fluorophore CuAAC->Azido_PEG4_Fluorophore Purify Boc_Deprotection Boc Deprotection (TFA) Azido_PEG4_Fluorophore->Boc_Deprotection Amine_PEG4_Fluorophore Amine-PEG4-Fluorophore Boc_Deprotection->Amine_PEG4_Fluorophore Amide_Coupling Amide Coupling (e.g., HATU) Amine_PEG4_Fluorophore->Amide_Coupling Targeting_Moiety Targeting Moiety (e.g., with -COOH) Targeting_Moiety->Amide_Coupling Final_Probe Targeted Fluorescent Probe Amide_Coupling->Final_Probe Purify

Caption: "Click-First" synthetic workflow for targeted fluorescent probes.

Amine_First_Workflow Azido_PEG4_Boc This compound Boc_Deprotection Boc Deprotection (TFA) Azido_PEG4_Boc->Boc_Deprotection Azido_PEG4_Amine Azido-PEG4-Amine Boc_Deprotection->Azido_PEG4_Amine Amide_Coupling Amide Coupling (e.g., HATU) Azido_PEG4_Amine->Amide_Coupling Targeting_Moiety Targeting Moiety (e.g., with -COOH) Targeting_Moiety->Amide_Coupling Azido_PEG4_Target Azido-PEG4-Target Amide_Coupling->Azido_PEG4_Target Purify Click_Reaction Click Reaction (CuAAC or SPAAC) Azido_PEG4_Target->Click_Reaction Alkyne_Fluorophore Alkyne-Modified Fluorophore Alkyne_Fluorophore->Click_Reaction Final_Probe Targeted Fluorescent Probe Click_Reaction->Final_Probe Purify

Caption: "Amine-First" synthetic workflow for targeted fluorescent probes.

Cell_Labeling_Workflow Start Cultured Cells Wash1 Wash (serum-free media) Start->Wash1 Incubate Incubate with Fluorescent Probe Wash1->Incubate Wash2 Wash (remove unbound probe) Incubate->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: Experimental workflow for fluorescent labeling of live cells.

References

Application Notes and Protocols: Azido-PEG4-Boc in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in biomedical applications such as tissue engineering, drug delivery, and 3D cell culture due to their high water content, biocompatibility, and tunable physical properties.[1] The incorporation of bio-orthogonal reactive groups, such as azides, enables the formation of covalently crosslinked hydrogels under mild, cell-friendly conditions through "click chemistry".[1] Azido-PEG4-Boc is a heterobifunctional linker that features an azide (B81097) group for click chemistry-mediated crosslinking and a Boc-protected amine, which can be deprotected post-gelation for further functionalization.

This document provides detailed application notes and protocols for the utilization of this compound in the formation of advanced hydrogel systems. The primary method of hydrogel formation involves the reaction of the azide group with a molecule containing an alkyne, BCN, or DBCO group via Click Chemistry to form a stable triazole linkage.[2]

Principle of Hydrogel Formation

The formation of hydrogels using this compound typically involves a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves reacting the terminal azide group of this compound with a multi-alkyne functionalized polymer in the presence of a copper(I) catalyst. This reaction is highly efficient and results in the formation of a stable triazole linkage, leading to a covalently crosslinked hydrogel network.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid potential cytotoxicity associated with the copper catalyst, SPAAC can be employed. This "copper-free" click chemistry utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group.[4][5] This method is particularly advantageous for applications involving the encapsulation of live cells.[4]

The Boc-protected amine on the this compound molecule remains inert during the hydrogel formation process. This protecting group can be removed under acidic conditions post-gelation to expose a primary amine, which can then be used for the covalent attachment of bioactive molecules like peptides, growth factors, or drugs.[6]

Quantitative Data Summary

The following tables provide representative data for PEG-based hydrogels. The specific properties of hydrogels formed from this compound will depend on factors such as polymer concentration, crosslinking density, and the specific alkyne-containing crosslinker used.

Table 1: Mechanical Properties of PEG-Based Hydrogels

PropertyRepresentative Value RangeReference
Compressive Modulus0.01 - 2.46 MPa[7]
Tensile Modulus0.02 - 3.5 MPa[7]

Note: These are approximate values and can vary based on the molecular weight of the PEG, and crosslinker concentration.

Table 2: Swelling Properties of PEG-Based Hydrogels

Polymer Concentration (w/v)Swelling Ratio (Ws-Wd)/Wd
5%20 - 35
10%10 - 20
20%5 - 10

Note: Ws is the swollen weight and Wd is the dry weight of the hydrogel. Swelling ratios are dependent on the crosslinking density of the hydrogel.[6]

Experimental Protocols

Protocol 1: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the formation of a hydrogel using this compound and a multi-arm PEG-alkyne crosslinker.

Materials:

  • This compound

  • Multi-arm PEG-alkyne (e.g., 4-arm PEG-alkyne)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (200 mM in water, freshly prepared)

Procedure:

  • Prepare Precursor Solutions: Dissolve this compound and the multi-arm PEG-alkyne in PBS to the desired final polymer concentration (e.g., 10% w/v). Ensure the molar ratio of azide to alkyne groups is 1:1 for optimal crosslinking.

  • Initiate Crosslinking: In a microcentrifuge tube, mix the this compound solution and the multi-arm PEG-alkyne solution.

  • Add CuSO₄ to a final concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Vortex the solution briefly and allow the gel to form at room temperature or 37°C. Gelation should occur within minutes.

Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for applications where the presence of copper is a concern, such as in cell encapsulation.

Materials:

  • This compound

  • Multi-arm PEG-DBCO (or other strained alkyne)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Precursor Solutions: Dissolve this compound and the multi-arm PEG-DBCO in PBS to the desired concentrations.

  • Initiate Crosslinking: In a microcentrifuge tube, mix the this compound solution and the multi-arm PEG-DBCO solution in a 1:1 molar ratio of azide to DBCO groups.

  • Gently mix the solution by pipetting.

  • Allow the hydrogel to form at room temperature or 37°C. Gelation time will depend on the concentration of the precursors.[4]

Protocol 3: Post-Gelation Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose primary amines within the hydrogel matrix.

Materials:

  • Crosslinked hydrogel from Protocol 1 or 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

Procedure:

  • Swell the hydrogel in DCM.

  • Prepare a deprotection solution of 50% TFA in DCM.

  • Immerse the swollen hydrogel in the TFA/DCM solution.

  • Allow the deprotection reaction to proceed for 1-2 hours at room temperature with gentle agitation.[3]

  • Remove the deprotection solution and wash the hydrogel extensively with DCM to remove residual TFA.

  • Re-swell the hydrogel in PBS (pH 7.4). The hydrogel now contains free amine groups for further functionalization.

Visualization of Workflows and Pathways

G cluster_0 Precursor Preparation cluster_1 CuAAC Hydrogel Formation AzidoPEG4Boc This compound Solution Mix Mix Precursors AzidoPEG4Boc->Mix AlkyneCrosslinker Multi-arm PEG-Alkyne Solution AlkyneCrosslinker->Mix AddCuSO4 Add CuSO4 Mix->AddCuSO4 AddAscorbate Add Sodium Ascorbate AddCuSO4->AddAscorbate Gelation Hydrogel Formation AddAscorbate->Gelation

Caption: Workflow for CuAAC-mediated hydrogel formation.

G cluster_0 Precursor Preparation cluster_1 SPAAC Hydrogel Formation AzidoPEG4Boc This compound Solution Mix Mix Precursors AzidoPEG4Boc->Mix DBCOCrosslinker Multi-arm PEG-DBCO Solution DBCOCrosslinker->Mix Gelation Hydrogel Formation Mix->Gelation

Caption: Workflow for SPAAC-mediated hydrogel formation.

G Hydrogel Boc-Protected Hydrogel SwellDCM Swell in DCM Hydrogel->SwellDCM AddTFA Immerse in TFA/DCM SwellDCM->AddTFA Deprotection Boc Deprotection AddTFA->Deprotection WashDCM Wash with DCM Deprotection->WashDCM SwellPBS Swell in PBS WashDCM->SwellPBS FunctionalizedHydrogel Amine-Functionalized Hydrogel SwellPBS->FunctionalizedHydrogel

Caption: Post-gelation deprotection workflow.

Signaling Pathway Considerations

Hydrogels derived from this compound can be utilized in various biomedical applications to modulate specific cellular signaling pathways.[6] The ability to covalently attach bioactive molecules after gelation provides a powerful tool for creating customized microenvironments for cells.

For instance, by functionalizing the hydrogel with peptides containing the RGD sequence, one can promote cell adhesion through integrin signaling. This can influence downstream pathways related to cell survival, proliferation, and differentiation. Similarly, the controlled release of encapsulated growth factors from the hydrogel can be used to stimulate specific signaling cascades, such as the MAPK/ERK pathway for proliferation or the PI3K/Akt pathway for survival.

G cluster_0 Hydrogel Microenvironment Hydrogel This compound Hydrogel BioactiveMolecule Bioactive Molecule (e.g., RGD, Growth Factor) Hydrogel->BioactiveMolecule Functionalization Receptor Cell Surface Receptor (e.g., Integrin, GF Receptor) BioactiveMolecule->Receptor Binding Cell Cell Signaling Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling Response Cellular Response (Adhesion, Proliferation, Differentiation) Signaling->Response

Caption: Influence of functionalized hydrogel on cell signaling.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG4-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Azido-PEG4-Boc click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low or no yield in my this compound click chemistry reaction?

A1: The most common reason for low yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the inactivation of the Copper(I) [Cu(I)] catalyst.[1][2] The active Cu(I) catalyst is easily oxidized to the inactive Copper(II) [Cu(II)] state by dissolved oxygen in the reaction mixture.[1][2] It is crucial to properly degas all solvents and buffers and to use a freshly prepared reducing agent, such as sodium ascorbate (B8700270), to maintain the catalyst in its active state.[2]

Q2: How does the Boc protecting group on the this compound reagent affect the click reaction?

A2: The bulky tert-butyloxycarbonyl (Boc) protecting group, along with the PEG4 chain, can cause significant steric hindrance. This can impede the approach of the azide (B81097) to the copper-alkyne complex, potentially leading to slower reaction rates or lower yields, especially with sterically demanding alkyne partners.

Q3: What is the role of a ligand in the CuAAC reaction, and is it always necessary?

A3: A ligand is critical for a reliable and efficient CuAAC reaction. It stabilizes the active Cu(I) catalyst, preventing its oxidation and disproportionation.[2] Ligands can also accelerate the reaction rate.[2] For reactions in aqueous media, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[1][2]

Q4: Can the purity of my this compound and alkyne reagents impact the reaction yield?

A4: Absolutely. Impurities in either the azide or alkyne starting materials can inhibit the copper catalyst and significantly reduce the reaction yield.[2] It is advisable to verify the purity of your reagents using methods like NMR or mass spectrometry before starting the experiment.[1][2]

Q5: What is the optimal solvent for an this compound click chemistry reaction?

A5: The ideal solvent system must dissolve all reactants. Due to its hydrophilic PEG spacer, this compound has good solubility in aqueous media.[1] Common and effective solvent systems include mixtures of water with co-solvents like DMSO, DMF, or t-BuOH to ensure the solubility of a potentially more hydrophobic alkyne partner.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause 1: Inactive Copper Catalyst

  • Solution: The Cu(I) catalyst is prone to oxidation. Ensure the use of a reducing agent and a stabilizing ligand.

    • Reducing Agent: Use a freshly prepared solution of sodium ascorbate.[2]

    • Ligand: Employ a copper-stabilizing ligand such as THPTA (for aqueous reactions) or TBTA.[1] A 1:1 to 5:1 ligand-to-copper ratio is generally recommended.[2]

    • Deoxygenation: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the catalyst.[1]

Possible Cause 2: Suboptimal Reagent Stoichiometry

  • Solution: While a 1:1 molar ratio of azide to alkyne is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) of the less precious or more accessible reagent can drive the reaction to completion.[1][2]

Possible Cause 3: Poor Solubility of Reactants

  • Solution: If the reaction mixture is cloudy or contains precipitate, add a co-solvent to improve solubility.

    • Start by adding a small percentage (e.g., 5-10%) of DMSO or DMF and increase if necessary.

Possible Cause 4: Steric Hindrance

  • Solution: The bulky nature of the this compound can slow down the reaction.

    • Increase Reaction Time: Monitor the reaction over a longer period (up to 48 hours).[1]

    • Increase Temperature: Gentle heating (e.g., 37-45°C) can sometimes improve the reaction rate for sterically hindered substrates.[1]

Problem: Presence of Side Products

Possible Cause: Glaser-Hay Coupling

  • Solution: This side reaction is an oxidative homocoupling of the alkyne starting material.

    • Ensure a sufficient concentration of the reducing agent (sodium ascorbate).

    • Minimize oxygen exposure by maintaining an inert atmosphere.

Quantitative Data Summary

The following tables provide recommended starting points for optimizing your this compound click chemistry reaction.

ParameterRecommended RangeNotes
Alkyne to Azide Ratio 1:1 to 1.5:1A slight excess of the less valuable reagent can improve yield.[2]
Cu(II) Catalyst Loading 1 - 5 mol%Higher loading may be necessary for challenging substrates.[2]
Reducing Agent (Sodium Ascorbate) 5 - 10 mol%Always use a freshly prepared solution.[2]
Ligand to Copper Ratio 1:1 to 5:1Crucial for catalyst stability and reaction acceleration.[2]
Reactant Concentration 10 µM - 10 mMDependent on the specific application and substrates.[2]
Temperature Room Temperature (20-25°C)Can be increased to 40-80°C to accelerate sluggish reactions.[2]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.[2]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared )

  • Copper ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)

  • Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Degassed co-solvent (e.g., DMSO or t-BuOH)

Procedure:

  • Preparation of Reaction Mixture:

    • In a reaction vial, dissolve the alkyne-functionalized molecule and this compound (e.g., 1.2 equivalents) in the degassed reaction buffer.

    • If solubility is an issue, add a minimal amount of the degassed co-solvent until the solution is clear.

    • Bubble argon or nitrogen gas through the solution for 15-20 minutes.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst solution by mixing the CuSO₄ stock solution and the THPTA stock solution.

  • Reaction Initiation:

    • To the stirred reaction mixture, add the copper/ligand solution to achieve the desired final copper concentration (e.g., 1 mM).

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.

  • Reaction Monitoring:

    • Maintain the reaction under an inert atmosphere and stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using an appropriate method such as size-exclusion chromatography, reversed-phase HPLC, or precipitation.

Visualizations

Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Monitoring & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) degas Degas Solvents and Buffers prep_reagents->degas mix_reactants Mix this compound and Alkyne degas->mix_reactants add_catalyst Add Premixed CuSO4/Ligand mix_reactants->add_catalyst add_ascorbate Add Fresh Sodium Ascorbate add_catalyst->add_ascorbate monitor Monitor Reaction (TLC / LC-MS) add_ascorbate->monitor purify Purify Product monitor->purify Troubleshooting_Yield start Low Yield? catalyst Check Catalyst System start->catalyst Yes stoichiometry Check Stoichiometry start->stoichiometry Yes solubility Check Solubility start->solubility Yes conditions Check Conditions start->conditions Yes catalyst_sol Degas Solvents Use Fresh Ascorbate Add Ligand (THPTA) catalyst->catalyst_sol stoichiometry_sol Use Slight Excess of One Reagent (1.1-1.5 eq) stoichiometry->stoichiometry_sol solubility_sol Add Co-solvent (DMSO, DMF, t-BuOH) solubility->solubility_sol conditions_sol Increase Time Increase Temperature conditions->conditions_sol

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Azido-PEG4-Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of Azido-PEG4-linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this critical experimental step.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of my Azido-PEG4-linker?

Incomplete deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, commonly Trifluoroacetic Acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient for complete removal of the Boc group, especially with sterically hindered substrates.[1][2][3][4]

  • Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's access to the Boc-protected amine, slowing down the reaction rate.[3][4][5]

  • Solvent and Solubility Issues: For the reaction to proceed efficiently, both the Azido-PEG4-linker and the acid must be well-solvated.[1][4][5] Dichloromethane (B109758) (DCM) is a common solvent, but its effectiveness can be substrate-dependent.[1][3][4]

Q2: I'm observing unexpected side products after the deprotection step. What could be the cause?

The formation of side products often arises from the reactive tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[3] This electrophile can alkylate nucleophilic functional groups on your molecule. To prevent this, the addition of a "scavenger" to the reaction mixture is crucial.[3]

Q3: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] On a TLC plate, you can visualize the disappearance of the starting material and the appearance of a more polar product.[2] LC-MS can be used to determine the relative peak areas of the starting material and the product, and the mass spectrometer can confirm the identity of the peaks based on their mass-to-charge ratio (m/z).[5] The product will have a mass corresponding to the loss of the Boc group (100.12 g/mol ).[2][5]

Q4: Can I use an alternative to TFA for the deprotection?

Yes, 4M HCl in 1,4-dioxane (B91453) is a common alternative to TFA/DCM.[1][5] This can be a good option if your molecule is sensitive to TFA or if you are having trouble with residual TFA during workup.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection (Starting material still visible by TLC/LC-MS)1. Insufficient acid concentration.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[1][2][4]
2. Inadequate reaction time.2. Extend the reaction time and monitor progress every 30-60 minutes.[1][2][4]
3. Steric hindrance from PEG chain.3. Consider gentle heating if the molecule is stable, but proceed with caution.[1]
4. Poor solubility of starting material.4. Ensure your PEGylated compound is fully soluble in the chosen solvent system.[1][3]
5. Ineffective acid.5. Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][4]
Side Product Formation (Observed by LC-MS)1. Alkylation by tert-butyl cation.1. Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture (typically 2.5-5% v/v).[3][4]
Difficulty with Work-up (e.g., removing residual TFA)1. TFA is a high-boiling acid.1. After concentrating the reaction mixture, co-evaporate with toluene (B28343) (3x) to azeotropically remove residual TFA.[1][5]
2. Product is an oil.2. If the TFA salt of the deprotected amine is oily, consider precipitating it from a non-polar solvent like cold diethyl ether.[6]
3. Need the free amine instead of the TFA salt.3. After removing the bulk of the TFA, dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][5]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol outlines a general procedure for the removal of a Boc protecting group using trifluoroacetic acid in dichloromethane.

  • Dissolution: Dissolve the Boc-protected Azido-PEG4-linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2][4]

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2][4] If your molecule contains other acid-sensitive groups, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

    • Co-evaporate with toluene (3x) to remove residual TFA.[1][5] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • (Optional Neutralization) To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1][5]

Protocol 2: Analytical Monitoring by LC-MS

This protocol outlines how to monitor the deprotection reaction using LC-MS.

  • Sampling: At various time points during the deprotection reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.[5]

  • Quenching: Immediately quench the aliquot by diluting it significantly in a vial containing the mobile phase (e.g., 1 mL of 50:50 water:acetonitrile with 0.1% formic acid). This neutralizes the strong acid and stops the reaction.[5]

  • Analysis: Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column) coupled to a mass spectrometer.[5]

  • Data Interpretation: Analyze the chromatogram to determine the relative peak areas of the starting material and the product. Use the mass spectrometer data to confirm the identity of the peaks based on their mass-to-charge ratio (m/z).[5]

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Recommended Solutions cluster_end Outcome start Incomplete Boc Deprotection Observed q1 Insufficient Acid Strength or Concentration? start->q1 q2 Inadequate Reaction Time or Temperature? q1->q2 No s1 Increase TFA concentration (e.g., 20% to 50% in DCM) Consider a stronger acid system (e.g., 4M HCl in dioxane) q1->s1 Yes q3 Poor Solubility? q2->q3 No s2 Extend reaction time (monitor by TLC/LC-MS) Increase temperature (e.g., from 0°C to room temperature) q2->s2 Yes q4 Steric Hindrance? q3->q4 No s3 Ensure complete dissolution of the substrate in the chosen solvent (e.g., DCM) q3->s3 Yes s4 Increase reaction time and/or temperature q4->s4 Yes end Complete Deprotection q4->end No s1->q2 s2->q3 s3->q4 s4->end

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products reactant1 Azido-PEG4-NHBoc protonation Protonation of Carbonyl reactant1->protonation reactant2 TFA (Trifluoroacetic Acid) reactant2->protonation cleavage Loss of tert-butyl cation protonation->cleavage decarboxylation Decarboxylation cleavage->decarboxylation product3 Isobutylene cleavage->product3 product1 Azido-PEG4-NH3+TFA- decarboxylation->product1 product2 CO2 decarboxylation->product2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

References

Technical Support Center: Conjugation with Azido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during conjugation reactions involving Azido-PEG4-Boc.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiment, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Failed Boc Deprotection

Q1: I observe a significant amount of starting material (this compound) remaining after the deprotection step. What could be the cause?

A1: Incomplete Boc deprotection is a common issue. Several factors could be responsible:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group. While many deprotections can be performed at room temperature, some substrates may require longer reaction times.[1]

  • Steric Hindrance: The PEG chain can sterically hinder the acid's approach to the Boc-protected amine, which can slow down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is crucial to ensure that both the PEG-linker and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Recommended Solutions:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Consider a stronger acid system like 4M HCl in 1,4-dioxane.[1]

  • Increase the reaction time and monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1]

  • Ensure vigorous stirring to overcome potential steric hindrance.

Issue 2: Unexpected Side Products After Boc Deprotection

Q2: I am seeing unexpected side products in my LC-MS analysis after the Boc deprotection step. What are the likely side reactions?

A2: The formation of side products during Boc deprotection is often due to the generation of a reactive tert-butyl carbocation.[1] This carbocation can react with nucleophilic residues in your molecule (e.g., tryptophan or methionine), leading to undesired modifications.[1][2]

Recommended Solutions:

  • Use of Scavengers: To minimize these side reactions, the addition of "scavengers" to the reaction mixture is highly recommended. These scavengers are intended to react with and neutralize the tert-butyl carbocation.[1] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1][3]

Issue 3: Low Conjugation Yield

Q3: I have successfully deprotected the Boc group, but I am getting a low yield in the subsequent conjugation step with an NHS ester.

A3: Low conjugation yield with NHS esters is often due to the hydrolysis of the NHS ester, which competes with the desired aminolysis reaction.[][5] The NHS-ester intermediate is susceptible to hydrolysis, and this degradation is accelerated at higher pH and temperature.[]

Recommended Solutions:

  • Optimize pH: The reaction of the primary amine with the NHS-activated ester is most efficient at a slightly basic pH (e.g., PBS buffer at pH 7.2-7.5).[]

  • Control Temperature: Perform the reaction at room temperature or 4°C for a longer duration to minimize hydrolysis.[]

  • Use Fresh Reagents: Prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use.[]

  • Increase Amine Concentration: A higher concentration of the deprotected Azido-PEG4-amine can favor the aminolysis reaction over hydrolysis.[]

Q4: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction is showing low yield.

A4: Several factors can inhibit the CuAAC reaction:

  • Inactive Copper Catalyst: The reaction requires Cu(I). If you are using a Cu(II) source (e.g., CuSO4), ensure you are also using a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. Prepare the sodium ascorbate solution fresh.

  • Presence of Chelators: Buffers containing metal chelators like EDTA can sequester the copper catalyst.

  • Suboptimal pH: The optimal pH for CuAAC reactions is typically around 7-8.

  • Oxygen: The presence of oxygen can lead to the oxidation of Cu(I) to the inactive Cu(II) state.

Recommended Solutions:

  • Use a freshly prepared solution of sodium ascorbate.

  • Purify your starting materials to remove any potential inhibitors like EDTA.

  • Check and adjust the pH of your reaction buffer.

  • Degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Issue 4: Azide (B81097) Group Reduction

Q5: I am performing a conjugation reaction that involves a disulfide bond reduction step, and I suspect my azide group is being reduced. What could be the cause?

A5: The azide group, while generally stable, can be reduced to a primary amine by common reducing agents used in protein chemistry, such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[6][7][8] This side reaction will consume your azide-functionalized reagent, leading to poor conjugation efficiency. TCEP has been shown to reduce azides non-selectively along with disulfides.[6]

Recommended Solutions:

  • Sequential Reduction and Labeling: The most robust method is to first reduce the disulfide bonds and then remove the reducing agent before adding your azide-containing molecule. This can be achieved through buffer exchange using spin filters, dialysis, or desalting columns.

  • Use of Azide-Compatible Reducing Agents: If sequential steps are not feasible, consider using a milder reducing agent or conditions. While TCEP can reduce azides, its reaction with maleimides is often faster, but it can still lead to reduced yields. For some applications, DTT has been shown to be a safer option than other thiol scavengers, causing significantly less azide reduction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the Boc deprotection of this compound?

A1: The primary side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated during the acidic cleavage of the Boc group.[1][2] This can be minimized by using scavengers like triisopropylsilane (TIS).[1][3]

Q2: How can I monitor the progress of the Boc deprotection reaction?

A2: You can monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1] LC-MS provides a more accurate assessment of the reaction's progress and can help identify any side products.[1]

Q3: Is the azide group stable under the acidic conditions used for Boc deprotection?

A3: Yes, the azide group is generally stable under the acidic conditions, such as TFA in DCM, used for Boc deprotection.[9]

Q4: What is the optimal pH for conjugating the deprotected Azido-PEG4-amine with an NHS ester?

A4: The optimal pH for the reaction of a primary amine with an NHS ester is typically between 7.2 and 8.5.[]

Q5: Can I use buffers containing primary amines, like Tris, for my NHS ester conjugation?

A5: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your deprotected Azido-PEG4-amine for reaction with the NHS ester, leading to a lower yield of your desired conjugate.[] Use amine-free buffers like PBS or borate (B1201080) buffer.[]

Q6: How can I confirm if my azide group has been reduced to an amine?

A6: The most direct method is mass spectrometry (LC-MS). You will observe a mass shift corresponding to the conversion of the azide group (-N3, mass = 42.01 Da) to an amine group (-NH2, mass = 16.02 Da), resulting in a net mass loss of 26.0 Da.

Data Presentation

Table 1: Boc Deprotection Conditions and Efficiency

Acidic ConditionReaction TimeDeprotection EfficiencyPotential Side ReactionsReference
50% TFA in DCM30 minutes~100%Potential for ester bond cleavage (10-20%) and tert-butylation of sensitive residues.[1]
4M HCl in Ethyl Acetate6 hours~100%Minimal to no ester bond cleavage observed.[1]
Oxalyl chloride in Methanol1-4 hoursUp to 90%Milder conditions, tolerant of various functional groups.[10]
Formic Acid1-16 hoursSubstrate dependentMilder alternative to TFA.[11]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)PurposeReference
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger[1]
Water2.5 - 5%Carbocation Scavenger[1]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using TFA

This protocol provides a general guideline for the removal of the Boc protecting group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavenger such as Triisopropylsilane (TIS)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • If your substrate contains sensitive residues, add the appropriate scavenger (e.g., 2.5-5% v/v TIS) to the reaction mixture.[1]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[11]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30-120 minutes).[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12]

  • To ensure complete removal of residual TFA, the resulting oil can be co-evaporated with DCM or toluene (B28343) (3 times).[9][12]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next conjugation step.

Protocol 2: Monitoring Reaction Progress by LC-MS

This protocol describes how to monitor the progress of the deprotection or conjugation reaction.

Procedure:

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., the mobile phase for LC-MS).

  • Inject the quenched sample into an LC-MS system equipped with an appropriate column (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram and mass spectrum to determine the relative amounts of starting material, desired product, and any byproducts.

  • Plot the percentage of starting material remaining and product formed over time to determine the reaction endpoint.

Mandatory Visualization

Boc_Deprotection_and_Side_Reaction cluster_main Main Reaction: Boc Deprotection cluster_side Side Reaction This compound This compound Deprotected_Amine Azido-PEG4-NH3+ (TFA salt) This compound->Deprotected_Amine + TFA, DCM tert-butyl_cation tert-butyl cation This compound->tert-butyl_cation generates Alkylated_Side_Product Alkylated Side Product tert-butyl_cation->Alkylated_Side_Product + Nucleophilic Residue Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met)

Caption: Boc deprotection and potential side reaction.

Troubleshooting_Workflow start Start: Low Conjugation Yield check_deprotection Check Boc Deprotection (TLC/LC-MS) start->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection No deprotection_ok Deprotection Complete check_deprotection->deprotection_ok Yes optimize_deprotection Optimize Deprotection: - Increase acid concentration/time - Change acid system incomplete_deprotection->optimize_deprotection success Successful Conjugation optimize_deprotection->success check_conjugation Investigate Conjugation Step deprotection_ok->check_conjugation nhs_hydrolysis NHS Ester Hydrolysis? check_conjugation->nhs_hydrolysis NHS ester used azide_reduction Azide Reduction? check_conjugation->azide_reduction Reducing agent used cuaac_issues CuAAC Issues? check_conjugation->cuaac_issues CuAAC used optimize_nhs Optimize NHS Coupling: - pH 7.2-8.5 - Fresh NHS ester solution - Lower temperature nhs_hydrolysis->optimize_nhs optimize_nhs->success optimize_reduction Optimize Reduction: - Sequential reduction & labeling - Use milder reducing agent azide_reduction->optimize_reduction optimize_reduction->success optimize_cuaac Optimize CuAAC: - Fresh reagents - Check pH - Inert atmosphere cuaac_issues->optimize_cuaac optimize_cuaac->success

Caption: Troubleshooting logic for low conjugation yield.

Reaction_Pathways cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation cluster_side_reaction Competing Side Reaction Boc_PEG_Azide This compound Amine_PEG_Azide Azido-PEG4-Amine Boc_PEG_Azide->Amine_PEG_Azide + Acid (TFA) Conjugate Desired Conjugate Amine_PEG_Azide->Conjugate + Molecule-NHS Ester (pH 7.2-8.5) NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate Hydrolyzed_NHS Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_NHS + H2O (pH > 7)

Caption: Conjugation workflow and competing hydrolysis.

References

Optimizing linker length for PROTAC efficacy with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Proteolysis-Targeting Chimera (PROTAC) efficacy with a focus on Polyethylene Glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting advice and frequently asked questions to address common challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2][3][4][5] The linker is a critical component that dictates the PROTAC's efficacy and physicochemical properties.[1][5][6] Its main function is to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][7][8][9] This induced proximity is essential for the transfer of ubiquitin to the POI, which marks it for degradation by the proteasome.[4][5][7][] PEG linkers are commonly used due to their hydrophilicity, biocompatibility, tunable length, and flexibility, which can improve the solubility and drug-like properties of the PROTAC molecule.[1][2][6][7][11]

Q2: How does the length of the PEG linker impact PROTAC efficacy?

The linker's length is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[4][7][12] It significantly influences degradation efficiency, which is often measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[5][7][8][13]

  • Too Short: An overly short linker can cause steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex and leading to poor degradation potency.[3][7][9][13][14][15]

  • Too Long: An excessively long or flexible linker might lead to an unstable or non-productive ternary complex where the E3 ligase cannot efficiently transfer ubiquitin to the target protein's lysine (B10760008) residues.[3][7][13][14][15][16] This can also increase the entropic penalty upon binding, potentially reducing the ternary complex's stability.[12]

There is no universal optimal PEG linker length; it must be determined empirically for each new PROTAC system.[3][8][15][16]

Q3: What is the "hook effect" and how does the PEG linker contribute to it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[14] This occurs because excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[8][14][17] The length and flexibility of the PEG linker can influence the concentration at which the hook effect becomes apparent by affecting the stability of these non-productive binary complexes.[14][17] Optimizing the linker to enhance the stability and positive cooperativity of the ternary complex can help mitigate the hook effect and widen the effective concentration window.[18]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, with a focus on linker-related causes and solutions.

Issue 1: My PROTAC shows high binding affinity in binary assays but fails to induce target degradation in cells.

This is a common challenge that often points to a failure in forming a productive ternary complex in a cellular context.[19]

Potential Linker-Related Cause Troubleshooting Steps
Incorrect Linker Length or Rigidity The linker may be too short, causing steric clashes, or too long, leading to a non-productive complex.[19] Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[17][18][19] This systematic approach is crucial for empirically identifying the optimal length.[17]
Poor Cell Permeability The PROTAC's physicochemical properties, influenced by the linker, may prevent it from efficiently crossing the cell membrane.[3][14] Solution: 1. Balance the linker's composition by synthesizing hybrid linkers with both PEG and more hydrophobic alkyl chains.[14] 2. Evaluate permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3] 3. Consider altering linker attachment points, which can affect the PROTAC's ability to adopt a more permeable conformation.[14]
Improper Orientation for Ubiquitination Even if a ternary complex forms, the linker might orient the target and E3 ligase in a way that the lysine residues on the POI are not accessible for ubiquitination.[17][19] Solution: Change the linker's attachment points on either the target ligand or the E3 ligase ligand to alter the relative orientation of the proteins.[19] Computational modeling can also help predict more favorable conformations.[3]

Issue 2: I'm observing a significant "hook effect" at low micromolar concentrations.

A pronounced hook effect can limit the therapeutic window of a PROTAC.

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Ternary Complex Stability The linker may not be promoting positive cooperativity, where the binding of the first protein enhances the affinity for the second. This can favor the formation of binary complexes at high concentrations.[18][19] Solution: 1. Directly assess ternary complex formation and stability using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[17] 2. Modify the linker composition by incorporating more rigid elements (e.g., piperazine (B1678402) rings) to pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex stability.[17][18][19]
High Linker Flexibility A highly flexible linker might not sufficiently pre-organize the binding elements, favoring the formation of binary complexes at high concentrations.[19] Solution: Synthesize PROTACs with more rigid linkers containing cyclic structures (e.g., cycloalkanes, aromatic rings) to reduce conformational freedom.[12][18] This can reduce the entropic penalty of ternary complex formation.[18]

Data Presentation: Linker Length vs. Efficacy

The optimal PEG linker length is highly dependent on the specific POI-E3 ligase system. The following tables summarize illustrative data showing the impact of linker length on PROTAC efficacy.

Table 1: Impact of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC 14 PEG units>1000~20
PROTAC 26 PEG units50>90
PROTAC 38 PEG units10>95
PROTAC 412 PEG units25>95
Data sourced from studies on BTK degraders, which showed that longer linkers were more effective at inducing degradation.[15]

Table 2: Impact of PEG Linker Length on Degradation of BRD4

PROTACLinker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC 12 PEG units>5000<20
BRD4-PROTAC 23 PEG units50~85
BRD4-PROTAC 34 PEG units>1000~40
BRD4-PROTAC 45 PEG units>5000<10
Illustrative data showing a distinct optimal linker length for BRD4 degradation.[20]

Table 3: Impact of Linker Length on Physicochemical Properties and Permeability

Linker TypecLogPTPSA (Ų)Apparent Permeability (Papp)
Alkyl Chain (8 carbons)5.5120High
4 PEG units4.2160Moderate
8 PEG units3.1200Low
General trends illustrating that increasing PEG units improves solubility (lower cLogP, higher TPSA) but can decrease permeability.[6][9]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) E2 E2 Enzyme Ub->E2 E2->Ternary Transfers Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow cluster_workflow Experimental Workflow for Linker Optimization A Design & Synthesize PROTAC Library (Varying PEG Lengths) B Western Blot Analysis (Determine DC50 & Dmax) A->B F Identify 'Hit' Linker Lengths (Potent Degradation) B->F C Assess Cell Viability (e.g., MTS/MTT Assay) E Select Optimal Linker for Further Development C->E D Biophysical Assays (SPR, ITC, TR-FRET) D->E F->C Check for Toxicity F->D Confirm Ternary Complex Formation

Caption: Experimental workflow for PEG linker length optimization.

Troubleshooting_Workflow box box Start No Degradation Observed Q1 Target Engagement Confirmed in Cells? (e.g., CETSA) Start->Q1 A1_Yes Target Engaged Q1->A1_Yes Yes A1_No No Engagement. Issue may be permeability or compound stability. Q1->A1_No No Q2 Ternary Complex Formation Detected? (e.g., Co-IP) A1_Yes->Q2 A2_Yes Complex Forms Q2->A2_Yes Yes A2_No No Complex. Linker length/rigidity is likely preventing formation. Q2->A2_No No Q3 Target Ubiquitination Observed? A2_Yes->Q3 A3_Yes Ubiquitination Occurs. Check proteasome activity. Q3->A3_Yes Yes A3_No No Ubiquitination. Linker may create non-productive orientation. Q3->A3_No No

Caption: Troubleshooting workflow for PROTACs with no degradation.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[3][13][19]

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC construct for a specified time (e.g., 18-24 hours).[3][18] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3][7][18]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[3][7][18]

  • SDS-PAGE and Western Blotting: Normalize protein samples to equal concentrations, denature them in Laemmli buffer, and separate them by SDS-PAGE.[7] Transfer the proteins to a PVDF or nitrocellulose membrane.[3]

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[3][5] Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[5][19]

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5] Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[3][5][19] Quantify band intensities using densitometry software, normalize the target protein signal to the loading control, and plot the results to determine DC50 and Dmax values.[3][19]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the POI-PROTAC-E3 ligase complex within cells.

  • Cell Treatment: Treat cells with the PROTAC (at a concentration expected to maximize ternary complex formation) or a vehicle control for a short period (e.g., 2-4 hours).[5]

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.

  • Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the cleared lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[5]

  • Capture Complex: Add protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins.[5] Elute the bound proteins by boiling in SDS-PAGE sample buffer.[5]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the POI, the E3 ligase, and other known binding partners. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[5]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that the PROTAC engages with its intended target protein inside intact cells.[19]

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[19]

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures.[19] Proteins bound to a ligand (the PROTAC) are stabilized and will remain in solution at higher temperatures.[19]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[19]

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting. A shift to a higher melting temperature in the PROTAC-treated samples confirms target engagement.

References

Technical Support Center: Improving the Solubility of Azido-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with Azido-PEG4-Boc conjugates. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful dissolution and application of these valuable bifunctional linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate difficult to dissolve?

A1: this compound conjugates possess an amphiphilic nature, meaning they have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. The polyethylene (B3416737) glycol (PEG4) chain is hydrophilic and promotes solubility in aqueous solutions, while the tert-Butyloxycarbonyl (Boc) protecting group is hydrophobic and contributes to solubility in organic solvents.[1][2] The overall solubility is a balance between these two opposing characteristics. Poor solubility can arise if the chosen solvent is not compatible with both the PEG and Boc moieties.

Q2: What are the recommended initial solvents for dissolving this compound conjugates?

A2: For initial dissolution, it is best to start with polar aprotic organic solvents.[3] These solvents are generally effective at dissolving both the PEG and Boc components of the molecule. Recommended starting solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)[2]

Q3: I dissolved my this compound conjugate in an organic solvent, but it precipitated when I added it to my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out" and occurs because the overall aqueous solubility of the conjugate is low, primarily due to the hydrophobic Boc group.[3] Here are several strategies to overcome this:

  • Use a Co-solvent: Maintain a small percentage of the initial organic solvent (e.g., DMSO) in your final aqueous solution. The presence of a co-solvent can help keep the conjugate dissolved.

  • Lower the Concentration: Reducing the final concentration of the conjugate in the aqueous buffer can prevent it from exceeding its solubility limit.

  • Slow Addition: Add the concentrated organic stock solution of your conjugate to the aqueous buffer slowly while vortexing or stirring. This can prevent localized high concentrations that lead to precipitation.

  • pH Adjustment: The pH of the aqueous buffer can influence solubility. If your conjugate or the molecule it is attached to has ionizable groups, a slight adjustment of the buffer pH may improve solubility.[3]

Q4: Can I use protic solvents like ethanol (B145695) or methanol?

A4: While PEG itself has some solubility in alcohols, the hydrophobic Boc group can limit the overall solubility of the conjugate in protic solvents like ethanol and methanol.[3] Polar aprotic solvents such as DMSO and DMF are generally more effective. If you must use a protic solvent, consider using it as part of a solvent mixture.

Q5: How does temperature affect the solubility of my conjugate?

A5: Gently warming the solution can increase the solubility of some compounds. For molecules containing PEG, warming can help overcome crystallinity, which can sometimes hinder dissolution.[3] However, exercise caution, as excessive or prolonged heating can potentially degrade the azide (B81097) group or other sensitive functionalities. It is advisable to start with gentle warming (e.g., 30-40°C) and monitor for any signs of degradation.[3]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound conjugates.

Problem 1: The solid conjugate does not dissolve in the initial solvent.
Possible Cause Recommended Solution
Inappropriate solvent choice. Start with recommended polar aprotic solvents like DMSO, DMF, or DCM.[2]
Insufficient solvent volume. Increase the volume of the solvent to lower the concentration of the conjugate.
Compound has formed aggregates. Use gentle sonication in a water bath to help break up aggregates and facilitate dissolution.[3]
Low temperature. Gently warm the solution to 30-40°C, as this can increase the rate of dissolution and solubility.[3]
Problem 2: The conjugate precipitates upon addition to an aqueous buffer.
Possible Cause Recommended Solution
Exceeded aqueous solubility limit. Decrease the final concentration of the conjugate in the aqueous buffer.[3]
Insufficient co-solvent. Increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final aqueous solution. Be mindful of the tolerance of your downstream application to the co-solvent.
Rapid change in solvent polarity. Add the concentrated organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing.
pH of the aqueous buffer is not optimal. If the conjugate or its payload has ionizable groups, experiment with slight adjustments to the buffer's pH to enhance solubility.[3]

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not widely published. The following table provides an inferred solubility profile based on data from structurally similar bifunctional PEG linkers.[2][3] This information should be used as a guideline, and it is strongly recommended to perform your own solubility tests for your specific application and experimental conditions.

Solvent Solvent Type Inferred Solubility Estimated Concentration Range (mg/mL) Notes
DMSO Polar AproticHigh> 50Generally the best starting solvent.
DMF Polar AproticHigh> 50Another excellent choice for initial dissolution.
DCM ChlorinatedHigh> 25Effective, but more volatile than DMSO and DMF.
Ethanol/Methanol ProticLow to Moderate1 - 20Solubility is likely to be limited due to the hydrophobic Boc group.[3]
Water AqueousVery Low< 0.1The hydrophobic Boc group significantly reduces aqueous solubility.[3]
PBS (pH 7.4) Aqueous BufferVery Low< 0.1Similar to water; precipitation is likely without co-solvents.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the quantitative solubility of this compound conjugates in a specific solvent.

Materials:

  • This compound conjugate

  • Selected solvent(s) for testing

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the this compound conjugate (e.g., 5-10 mg) into a vial. An excess of solid should be visible to ensure a saturated solution is achieved.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial and vortex vigorously for 2-3 minutes.[3]

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Allow the samples to equilibrate for at least 24 hours to ensure the solution has reached saturation.

  • Separation of Undissolved Solid:

    • After equilibration, visually inspect the vials to confirm that undissolved solid is still present.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.[3]

  • Analysis of the Supernatant:

    • Carefully remove a known aliquot of the clear supernatant.

    • Filter the supernatant through a chemically inert syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that is within the linear range of your analytical method (e.g., HPLC).

  • Quantification:

    • Prepare a series of standard solutions of the this compound conjugate with known concentrations.

    • Analyze the standard solutions and the diluted sample supernatant using a validated HPLC method.

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of the conjugate in the diluted supernatant by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL based on the concentration determined in the supernatant and the dilution factor used.[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound conjugates.

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound Conjugate dissolved Is it fully dissolved? start->dissolved yes_dissolved Successfully Dissolved Proceed with experiment dissolved->yes_dissolved Yes no_dissolved Initial Dissolution Fails dissolved->no_dissolved No precipitates_in_aqueous Precipitates in Aqueous Buffer yes_dissolved->precipitates_in_aqueous If precipitation occurs later troubleshoot_initial Troubleshoot Initial Dissolution no_dissolved->troubleshoot_initial action1 Action: Try Sonication troubleshoot_initial->action1 action2 Action: Gentle Warming (30-40°C) troubleshoot_initial->action2 action3 Action: Change Solvent (DMSO, DMF, DCM) troubleshoot_initial->action3 troubleshoot_aqueous Troubleshoot Aqueous Addition precipitates_in_aqueous->troubleshoot_aqueous action4 Action: Lower Final Concentration troubleshoot_aqueous->action4 action5 Action: Increase Co-solvent % troubleshoot_aqueous->action5 action6 Action: Adjust Buffer pH troubleshoot_aqueous->action6 action7 Action: Slow Addition While Vortexing troubleshoot_aqueous->action7

Caption: Troubleshooting workflow for conjugate dissolution.

References

Technical Support Center: Modification of Proteins with Azido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protein aggregation when modifying proteins with Azido-PEG4-Boc and related linkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically conjugated to a protein?

This compound is a heterobifunctional linker containing an azide (B81097) group and a Boc-protected amine.[1][2] The azide group is used for "click chemistry," such as reacting with alkyne, BCN, or DBCO groups.[1][3] The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine, which can be removed under acidic conditions to allow for subsequent conjugation steps.[2][4]

To conjugate this type of linker to a protein, a derivative with a protein-reactive handle is commonly used. A very common strategy involves an N-hydroxysuccinimide (NHS) ester derivative (e.g., Azido-PEG4-NHS ester), which reacts with primary amines on the protein surface, such as the side chains of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[5][6] This guide will focus on troubleshooting aggregation assuming such a direct amine-reactive conjugation strategy.

Q2: What are the primary causes of protein aggregation during bioconjugation?

Protein aggregation during bioconjugation is a complex issue stemming from factors that disrupt protein stability. Key causes include:

  • Increased Hydrophobicity: The introduction of hydrophobic linkers or payloads can expose the protein's own hydrophobic regions, promoting self-association to minimize contact with the aqueous environment.[7]

  • Alteration of Physicochemical Properties: Covalently attaching molecules can alter the protein's surface charge, isoelectric point (pI), and overall hydrophobicity, which can reduce its solubility.[8][9]

  • Over-labeling: Attaching too many linker molecules can significantly alter the protein's net charge and pI, leading to reduced solubility and aggregation.[7][8]

  • Suboptimal Buffer Conditions: Each protein has an optimal pH and ionic strength for stability. Deviations from this, which may be required for the conjugation chemistry, can alter surface charges and lead to aggregation.[7][10] Proteins are often least soluble at a pH close to their isoelectric point (pI).[9][11]

  • High Protein Concentration: Increased proximity between protein molecules enhances the likelihood of intermolecular interactions that can initiate aggregation.[8][12][13]

  • Mechanical and Environmental Stress: Factors like vigorous agitation, multiple freeze-thaw cycles, and elevated temperatures can induce partial unfolding of the protein, exposing aggregation-prone hydrophobic cores.[7][10][14]

Q3: How does the PEG (Polyethylene Glycol) component of the linker affect protein stability?

PEGylation is generally employed to increase the stability, solubility, and in vivo half-life of proteins.[15] The hydrophilic PEG chain can shield the protein surface, preventing intermolecular interactions through steric hindrance.[8][16] This can prevent precipitation by rendering aggregates soluble and slowing the overall rate of aggregation.[16] However, the interaction between the PEG polymer and the protein can sometimes induce conformational changes that may favor aggregation, and the length of the PEG chain can influence these interactions.[12][17]

Q4: What are the recommended methods for detecting and quantifying protein aggregation?

It is crucial to detect both soluble and insoluble aggregates. A combination of methods provides the most comprehensive analysis:

  • Visual Inspection: The simplest method is to check for visible precipitation, cloudiness, or opalescence in the solution.[8]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate turbidity due to large, insoluble aggregates.

  • Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting soluble aggregates and determining the size distribution of particles in a solution.[17]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify soluble aggregates from the monomeric protein under native conditions. Aggregates will appear as earlier-eluting peaks.[9]

  • SDS-PAGE: Under non-reducing conditions, covalently linked aggregates will appear as bands with higher molecular weights than the monomeric protein.[17]

Troubleshooting Guides

Problem 1: Visible precipitation or turbidity is observed immediately upon adding the modification reagent.

This issue often arises from localized high concentrations of the reagent, especially if it is dissolved in an organic solvent, or from suboptimal buffer conditions.

  • Possible Cause 1: High Local Reagent Concentration. The reagent, often dissolved in a solvent like DMSO, can cause the protein to precipitate upon direct addition.

    • Solution: Add the reagent solution slowly and dropwise to the protein solution while gently stirring.[6] Ensure the final concentration of the organic solvent is low (typically <10%).[18]

  • Possible Cause 2: Suboptimal Buffer Conditions. The protein may be unstable at the pH or ionic strength of the reaction buffer.

    • Solution: Screen a range of buffer conditions. Maintain a pH at least 1-1.5 units away from the protein's pI to ensure a net surface charge, which minimizes aggregation.[9][11] Also, screen a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal ionic strength for your protein.[9][11]

  • Possible Cause 3: High Protein Concentration.

    • Solution: Reduce the initial protein concentration for the reaction. A starting point of 1-5 mg/mL is often recommended.[5][11]

Problem 2: The solution becomes turbid during the reaction, or aggregates are found post-purification.

This suggests that the modification itself is destabilizing the protein or that the reaction conditions are promoting aggregation over time.

  • Possible Cause 1: Over-labeling. Attaching too many PEG linkers alters the protein's surface properties, reducing solubility.[6]

    • Solution: Reduce the molar excess of the labeling reagent. Perform a screening experiment with varying molar ratios (e.g., 3:1, 5:1, 10:1 of linker:protein) to find the optimal balance between conjugation efficiency and stability.[8]

  • Possible Cause 2: Suboptimal Temperature. Higher temperatures can accelerate aggregation by promoting protein unfolding.[8]

    • Solution: Lower the reaction temperature. While many reactions are performed at room temperature, incubating at 4°C overnight can often reduce aggregation.[6][11]

  • Possible Cause 3: Instability of the Modified Protein. The newly conjugated protein may be less stable than the unmodified version.

    • Solution: Add stabilizing excipients to the reaction buffer. These agents can help maintain the protein's native conformation. Common stabilizers include sugars (sucrose, trehalose), polyols (glycerol, sorbitol), and certain amino acids (arginine, glutamate).[18][19]

Problem 3: Aggregation occurs during purification, storage, or after freeze-thaw cycles.

This indicates that the modified protein is marginally stable and susceptible to environmental stress.

  • Possible Cause 1: Harsh Purification Conditions. Extreme pH or high salt concentrations used during chromatography elution can induce unfolding and aggregation.[18]

    • Solution: If using ion-exchange or affinity chromatography, screen for milder elution conditions. Ensure the final storage buffer is optimized for the stability of the conjugate.

  • Possible Cause 2: Freeze-Thaw Stress. The process of freezing and thawing can cause proteins to denature and aggregate.[11]

    • Solution: Flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C.[11] Add a cryoprotectant, such as 10-50% glycerol, to the final storage buffer to minimize damage during freezing.[11] Avoid repeated freeze-thaw cycles.

Data Presentation: Quantitative Parameters

Table 1: Recommended Starting Conditions for Amine Labeling Reactions

Parameter Recommended Range Rationale Citations
Protein Concentration 1 - 5 mg/mL Reduces intermolecular interactions that lead to aggregation. [5][11]
Buffer pH 7.2 - 8.5 Optimal for NHS-ester reaction with primary amines while maintaining stability for many proteins. Should be >1 unit from protein pI. [5][11]
Buffer Composition PBS, HEPES, Borate Use amine-free buffers. Tris and glycine (B1666218) will compete with the protein for reaction with the NHS ester. [5][11]
Linker:Protein Molar Ratio 3:1 to 20:1 A lower molar excess reduces the risk of over-labeling and subsequent aggregation. Start low and optimize. [5][9]
Reaction Temperature 4°C to 25°C (Room Temp) Lowering the temperature can slow down aggregation kinetics for sensitive proteins. [6][11]

| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Adjust time based on temperature and desired degree of labeling. |[4][11] |

Table 2: Common Stabilizing Excipients to Prevent Aggregation

Excipient Class Examples Typical Concentration Mechanism of Action Citations
Amino Acids L-Arginine, L-Glutamate 50 - 500 mM Suppress aggregation by binding to hydrophobic patches and increasing protein solubility. [19][20]
Sugars Sucrose, Trehalose 0.1 - 1 M Stabilize the native conformation by being preferentially excluded from the protein surface, which strengthens the hydration shell. [18]
Polyols Glycerol, Sorbitol 5% - 50% (v/v) Act as cryoprotectants and increase the viscosity of the solution, which can slow aggregation. [11][18]

| Non-denaturing Detergents | Tween-20, Polysorbate 80 | 0.01% - 0.1% (v/v) | Solubilize hydrophobic regions and prevent surface-induced aggregation. |[19] |

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with an Azido-PEG4-NHS Ester

  • Protein Preparation:

    • Ensure the protein is highly pure and free of aggregates by running analytical SEC.

    • Perform a buffer exchange into an amine-free buffer (e.g., 1X PBS, pH 7.4).[6] This can be done using dialysis or a desalting column.

    • Adjust the protein concentration to a starting point of 2 mg/mL.[6]

  • Reagent Preparation:

    • Dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Place the protein solution in a reaction vessel with gentle stirring at the desired temperature (e.g., room temperature or 4°C).

    • Slowly add the calculated volume of the dissolved PEG reagent dropwise to the protein solution to achieve the desired molar excess (e.g., 10-fold).[6]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

Protocol 2: Purification of Modified Protein using Size Exclusion Chromatography (SEC)

  • Objective: To separate the PEGylated protein monomer from unreacted PEG linker and any high molecular weight aggregates.[17]

  • Column Equilibration: Equilibrate an appropriate SEC column (selected based on the protein's molecular weight) with a suitable, filtered, and degassed storage buffer (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the reaction mixture at high speed (>14,000 x g) for 10 minutes to pellet any insoluble aggregates.[6] Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatography: Inject the prepared sample onto the equilibrated column. Run the chromatography with an isocratic elution at a constant flow rate.[17]

  • Analysis: Monitor the eluent at 280 nm. Collect fractions corresponding to the monomeric PEGylated protein peak, avoiding the earlier-eluting aggregate peaks and later-eluting peaks from the excess free linker.

Protocol 3: Analysis of Aggregation by Dynamic Light Scattering (DLS)

  • Objective: To determine the size distribution and identify the presence of soluble aggregates in the purified sample.[17]

  • Sample Preparation: Filter the purified protein sample through a 0.22 µm or smaller syringe filter directly into a clean, dust-free cuvette.[17]

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Set the measurement parameters according to the instrument's software. Acquire data and analyze the size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than the main peak indicates aggregation.

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_prep Protein Preparation (Buffer Exchange, Purity Check) conjugation Conjugation Reaction (Add Reagent, Incubate) p_prep->conjugation r_prep Reagent Preparation (Dissolve Linker in DMSO) r_prep->conjugation purification Purification (e.g., SEC) conjugation->purification analysis Analysis of Final Product (SDS-PAGE, DLS, SEC) purification->analysis

Caption: Experimental workflow for protein modification and purification.

G start Aggregation Observed? cause1 Possible Cause: High Local Reagent Conc. start->cause1 Yes cause2 Possible Cause: Suboptimal Buffer (pH, Ionic Strength) start->cause2 Yes cause3 Possible Cause: Over-labeling start->cause3 Yes cause4 Possible Cause: Protein Instability start->cause4 Yes sol1 Solution: Add reagent dropwise Reduce organic solvent % cause1->sol1 sol2 Solution: Screen pH (≠ pI) Screen salt concentration cause2->sol2 sol3 Solution: Reduce Linker:Protein ratio cause3->sol3 sol4 Solution: Lower temperature Add stabilizers (Arg, Sucrose) cause4->sol4

Caption: Troubleshooting decision tree for protein aggregation.

G protein_agg Protein (Unstable, Exposed Hydrophobic Regions) protein_stable Protein (Stabilized Conformation) protein_agg->protein_stable aggregate Aggregate protein_agg->aggregate Self-Association stabilizer Stabilizing Excipient (e.g., Arginine, Sucrose) stabilizer->protein_stable Stabilizes native state, shields hydrophobic patches

References

Azido-PEG4-Boc degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Azido-PEG4-Boc in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues related to its degradation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

To ensure the stability of this compound, it is recommended to store the solid compound at -20°C and protect it from light.[1][2] For solutions, it is best to prepare them fresh for each use. If stock solutions are necessary, they should be prepared in a dry, water-miscible organic solvent like DMSO or DMF, aliquoted into tightly sealed vials, and stored at -20°C for up to one month.[1][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

Q2: What are the primary degradation pathways for this compound?

There are three main potential sources of instability for this compound:

  • Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be prematurely cleaved, exposing the primary amine.[1][4]

  • Azide (B81097) Group: The azide group can be sensitive to heat, light, and the presence of reducing agents or strong acids.[1] Contact with strong acids can form the toxic and explosive hydrazoic acid.[5]

  • PEG Backbone: The polyethylene (B3416737) glycol (PEG) chain is susceptible to auto-oxidation over time, which is accelerated by exposure to oxygen, heat, and light.[1] This can lead to the formation of impurities like aldehydes and carboxylates.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of common laboratory solvents, including Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).[1][3] The PEG spacer enhances its hydrophilicity.[6] For aqueous buffers, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO to create a stock solution, which can then be diluted into the aqueous buffer.[3]

Q4: Can I use reverse-phase HPLC with 0.1% TFA to purify my reaction mixture containing this compound?

Using 0.1% Trifluoroacetic Acid (TFA) in your HPLC mobile phase can be problematic as the acidic conditions can lead to the cleavage of the Boc protecting group.[5] If your separation allows, it is advisable to use a mobile phase without acid or to neutralize the fractions immediately after collection.[5]

Troubleshooting Guide

Issue/ObservationPotential CauseRecommended Solution
Unexpected loss of Boc protecting group (e.g., new, more polar spot on TLC, or new peak in LC-MS) Exposure to acidic conditions during reaction, work-up, or purification.[5]Avoid prolonged exposure to acidic conditions. If using RP-HPLC with TFA is necessary, neutralize the collected fractions promptly.[5]
Reduced or no reactivity of the azide group in a click chemistry reaction. Degradation of the azide group due to exposure to light, heat, strong acids, or reducing agents.[1][5] Contamination with heavy metals can also be an issue.[5]Store the compound protected from light.[5] Ensure all glassware is clean and avoid using metal spatulas that could introduce catalytic contaminants.[1] Confirm the presence of the azide group using IR spectroscopy (a characteristic peak around 2100 cm⁻¹) if possible.[1]
General degradation of the compound, observed as multiple new peaks in analytical analyses. Oxidation of the PEG chain due to exposure to atmospheric oxygen, light, or elevated temperatures.[1][5]Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light in foil-wrapped containers.[5] For long-term storage, maintain a temperature of ≤ -15°C.[5] Use freshly prepared solutions whenever possible.[1]
Compound appears as an oil or is difficult to handle. The compound may be hygroscopic and has absorbed moisture from the atmosphere.Dry the compound under vacuum in a desiccator.[5] Before opening the vial, always allow it to warm to room temperature to prevent moisture condensation.[1][5]
Incomplete Boc deprotection during a synthesis step. Insufficient acid strength/concentration, inadequate reaction time, or poor solubility of the substrate in the reaction solvent.[7][8] Steric hindrance from the PEG chains can also slow the reaction.[7][8]Increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[7] Extend the reaction time and monitor by TLC or LC-MS.[7] Ensure the compound is fully dissolved in the solvent.[8]

Quantitative Data

Table 1: Typical Conditions for Boc Deprotection

ParameterConditionNotes
Deprotecting AgentTrifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)TFA is more common and offers rapid deprotection.[9]
SolventDichloromethane (DCM) or 1,4-DioxaneDCM is frequently used with TFA.[9][10]
Concentration20-50% TFA in DCM or 4M HCl in 1,4-DioxaneHigher concentrations can increase the reaction rate.[4][7]
Temperature0°C to Room TemperatureThe reaction is often started at 0°C and then allowed to warm to room temperature.[10]
Reaction Time1 - 4 hoursMonitor reaction progress by TLC or LC-MS.[7][10]

Table 2: Analytical Data for Monitoring Boc Deprotection

Analytical MethodBoc-Protected this compoundDeprotected Amine
¹H NMR Presence of a sharp singlet at ~1.4-1.5 ppm (9H) for the tert-butyl group.[8]Disappearance of the singlet at ~1.4-1.5 ppm.[8]
Mass Spectrometry Expected molecular weight.A mass decrease of 100.12 Da, corresponding to the loss of the Boc group (C₅H₉O₂).[8]
TLC Higher Rf value.Lower Rf value (more polar).[10]

Experimental Protocols

Protocol 1: Stability Analysis of this compound by HPLC-MS

This protocol can be used to assess the stability of this compound under specific conditions (e.g., different pH values, temperatures).

  • Sample Preparation: Prepare solutions of this compound at a concentration of ~1 mg/mL in the desired buffers or solvents to be tested.[1] Also, prepare a control sample in a stable solvent (e.g., acetonitrile) at Time 0.

  • Incubation: Incubate the samples under the desired conditions (e.g., 4°C, room temperature, 37°C).

  • Time Points: At specified time points (e.g., 0h, 1h, 4h, 8h, 24h, 48h), take an aliquot from each sample.[5]

  • HPLC-MS Analysis: Inject the aliquots onto an HPLC-MS system.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point.[1]

    • Detection: Monitor the UV absorbance at 215 nm and the mass spectrometer for the parent compound's mass and potential degradants.[1]

  • Data Analysis: Integrate the peak area of the parent compound at each time point.[5] Calculate the percentage of the compound remaining relative to the Time 0 sample.[5] Identify major degradation products by their mass-to-charge ratio, such as the mass corresponding to the loss of the Boc group.[5]

Protocol 2: General Procedure for Boc Deprotection using TFA in DCM

This is a common and effective method for removing the Boc protecting group.[9][10]

  • Dissolution: Dissolve the Boc-protected this compound in anhydrous DCM (concentration of 0.1-0.5 M) in a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[10]

  • Cooling: Cool the solution to 0°C using an ice bath.[10]

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3.5 hours.[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10] The resulting product is the TFA salt of the deprotected amine. To obtain the neutral amine, an optional basic work-up can be performed. To remove residual TFA, co-evaporation with toluene (B28343) can be done.[9]

Visualizations

start This compound acid Acidic Conditions (e.g., TFA, HCl) start->acid Boc Cleavage reductant Reducing Agents (e.g., DTT, TCEP) start->reductant Azide Reduction oxygen O₂, Light, Heat start->oxygen PEG Oxidation deprotected Azido-PEG4-NH₂ (Deprotected Amine) acid->deprotected reduced Amino-PEG4-Boc (Reduced Azide) reductant->reduced oxidized Oxidized PEG chain (Aldehydes, Carboxylates) oxygen->oxidized

Caption: Primary degradation pathways of this compound.

start Start: Experiment shows unexpected results check_storage Check Storage Conditions (-20°C, dark, dry?) start->check_storage check_reagents Verify Reagent Quality (Fresh TFA, dry solvents?) check_storage->check_reagents analyze_compound Analyze Compound by LC-MS check_reagents->analyze_compound correct_mass Correct Mass Present? analyze_compound->correct_mass degradation_peaks Degradation Peaks Observed? (e.g., -100 Da peak) correct_mass->degradation_peaks Yes new_lot Consider a new lot of compound correct_mass->new_lot No troubleshoot_reaction Troubleshoot Reaction Conditions (pH, temp, time) degradation_peaks->troubleshoot_reaction No review_handling Review Handling Procedures (Avoid acid/light exposure) degradation_peaks->review_handling Yes end Proceed with Experiment troubleshoot_reaction->end review_handling->troubleshoot_reaction

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Monitoring Azido-PEG4-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring Azido-PEG4-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the crucial deprotection step of Boc-protected PEG linkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "this compound reaction" and why is it monitored?

A1: This reaction typically refers to the acid-catalyzed deprotection of a tert-butoxycarbonyl (Boc) group from a molecule containing an Azido-PEG4 moiety.[1] This process exposes a primary amine, which is then available for subsequent conjugation.[2] Monitoring is critical to ensure the reaction proceeds to completion, which is essential for achieving a high yield in the following synthetic steps and minimizing impurities in the final product.[3]

Q2: What are the primary analytical methods for monitoring the progress of this reaction?

A2: The most common and effective methods for monitoring the deprotection of Boc-protected Azido-PEG linkers are:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the consumption of the starting material and the formation of the more polar product.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and quantitative technique that separates reaction components and confirms their identity by molecular weight.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of reactants and the appearance of products.[5][6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used for structural confirmation of the final product by verifying the disappearance of the characteristic signal from the Boc group's protons.[1][7]

Q3: How do I interpret the results from different monitoring techniques?

A3: Successful deprotection will result in predictable changes in analytical data. The starting material (Boc-protected) is less polar than the final product (amine salt).

  • On a TLC plate , the product will appear as a new spot with a lower Retention Factor (Rf) value than the starting material.[1][3]

  • In LC-MS analysis , you will observe a new peak in the chromatogram corresponding to the deprotected product, which will have a mass that is 100.12 Da less than the starting material, accounting for the loss of the Boc group (C₅H₉O₂).[1]

  • In the ¹H NMR spectrum , the key indicator of a complete reaction is the disappearance of the sharp singlet at approximately 1.4-1.5 ppm, which corresponds to the nine protons of the Boc group's tert-butyl moiety.[1]

Q4: Are the azide (B81097) group and PEG chain stable during Boc deprotection?

A4: Generally, yes. The azide group is stable under the acidic conditions typically used for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[4] However, it is important to avoid strong reducing agents that are not part of a planned Staudinger ligation.[3] The polyethylene (B3416737) glycol (PEG) backbone is also largely stable but can be susceptible to oxidation if exposed to dissolved oxygen, heat, or light over prolonged periods.[3][8]

Troubleshooting Guides

This section addresses common issues encountered when monitoring this compound deprotection reactions.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Incomplete Deprotection (Starting material visible by TLC/LC-MS)1. Insufficient acid strength or concentration.2. Inadequate reaction time or temperature.3. Steric hindrance from the PEG chains.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).2. Extend the reaction time and continue to monitor progress.3. Consider switching to a stronger acid system like 4M HCl in 1,4-dioxane.[1][4]
Streaking of Spots on TLC Plate 1. The sample is too concentrated.2. The mobile phase is not polar enough.3. Strong interaction of the resulting amine with the acidic silica (B1680970) gel.1. Dilute the sample before spotting on the TLC plate.2. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol).3. Add a small amount of a basic modifier like triethylamine (B128534) (0.5%) to the mobile phase.[2]
No Visible Spots on TLC Plate 1. The compound is not UV-active.2. The concentration of the compound is too low for detection.1. Use a chemical stain for visualization. Potassium permanganate (B83412) or a modified Dragendorff stain is effective for PEG compounds, while a ninhydrin (B49086) stain will specifically visualize the newly formed amine.[1][2]
Unexpected Side Products in LC-MS The reactive tert-butyl carbocation generated during deprotection can react with nucleophilic residues.Add a "scavenger" like Triisopropylsilane (TIS) or water (typically 2.5-5% v/v) to the reaction mixture to neutralize the carbocation.[3]

Data Presentation: Expected Analytical Changes

This table summarizes the key analytical data points to confirm successful Boc deprotection.

Analytical Technique Starting Material (this compound) Product (Azido-PEG4-Amine) Citation(s)
¹H NMR Presence of a sharp singlet at ~1.4-1.5 ppm (integrating to 9 protons).Disappearance of the singlet at ~1.4-1.5 ppm.[1]
Mass Spectrometry (MS) Expected molecular weight [M+H]⁺ or [M+Na]⁺.A decrease in mass of 100.12 Da.[1]
Thin-Layer Chromatography (TLC) A single spot with a specific Rf value.A new, more polar spot with a lower Rf value. The starting material spot should be absent.[1][3]
Reverse-Phase HPLC (RP-HPLC) A peak at a specific retention time.A new, earlier-eluting (more polar) peak.[9]

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation : Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase : A mixture of dichloromethane (DCM) and methanol (B129727) (e.g., 9:1 v/v) is a common starting point. Adjust polarity as needed.[10]

  • Spotting :

    • On a single TLC plate, spot a small amount of the starting material dissolved in DCM as a reference.

    • At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot with a drop of saturated sodium bicarbonate solution before spotting it on the TLC plate.[1]

  • Development : Place the TLC plate in a chamber containing the mobile phase.

  • Visualization :

    • Examine the developed plate under a UV lamp (254 nm).

    • If spots are not visible or for better visualization, use a stain. A ninhydrin stain is ideal as it will produce a colored spot for the amine product, but not the starting material.[1]

    • Successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot.[1]

Protocol 2: Monitoring by LC-MS

  • Sample Preparation : At each time point, take a small aliquot from the reaction, quench it, and dilute it in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).[1]

  • LC-MS System : Inject the prepared samples into an LC-MS system equipped with a C18 reversed-phase column.

  • Method :

    • Mobile Phase A : 0.1% Formic Acid or TFA in Water.[6][8]

    • Mobile Phase B : 0.1% Formic Acid or TFA in Acetonitrile.[6][8]

    • Gradient : Run a suitable linear gradient to separate the starting material and product (e.g., 5% to 95% B over 15-20 minutes).[8][9]

  • Analysis :

    • Analyze the chromatogram to track the decrease in the peak area of the starting material and the increase in the peak area of the product.

    • Confirm the identity of the product peak by checking its mass spectrum for the expected molecular weight (a loss of 100.12 Da from the starting material).[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis prep1 Dissolve this compound in anhydrous DCM prep2 Cool solution to 0°C prep1->prep2 react1 Add TFA (and scavenger, e.g., TIS) prep2->react1 react2 Stir and warm to RT react1->react2 monitor Monitor by TLC / LC-MS (every 30-60 min) react2->monitor monitor->react2 Incomplete workup1 Concentrate under reduced pressure monitor->workup1 Complete workup2 Precipitate product with cold diethyl ether workup1->workup2 analysis Confirm structure by NMR & Mass Spec workup2->analysis

Caption: Experimental workflow for Boc deprotection and monitoring.

G start Analyze reaction aliquot by TLC or LC-MS check_sm Is starting material fully consumed? start->check_sm continue_rxn Continue reaction. Monitor at next time point. check_sm->continue_rxn No proceed_workup Reaction is complete. Proceed to work-up. check_sm->proceed_workup Yes continue_rxn->start troubleshoot Troubleshoot Reaction (e.g., add more acid, increase time) continue_rxn->troubleshoot No change after extended time troubleshoot->start

Caption: Logical workflow for monitoring reaction progress.

References

Technical Support Center: Copper-Catalyzed Azido-PEG4-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Azido-PEG4-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A1: The CuAAC reaction is a highly efficient and specific "click chemistry" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently joining an azide (B81097) and a terminal alkyne.[1] This reaction is widely utilized in bioconjugation, drug discovery, and materials science due to its reliability, mild reaction conditions, and high yields.[1] The active catalyst for this cycloaddition is the Copper(I) ion.[1][2]

Q2: What are the primary challenges when using a bulky reagent like this compound?

A2: The branched, PEGylated nature of molecules like N-(Azido-PEG2)-N-bis(PEG4-Boc) introduces significant steric bulk due to the PEG chains and the Boc protecting group.[1] This steric hindrance can impede the approach of the azide to the copper-alkyne complex, potentially leading to slower reaction rates or lower yields.[1] The solubility characteristics conferred by the PEG chains must also be carefully considered when selecting a solvent system.[1]

Q3: What are the most common causes of low or no product yield in my CuAAC reaction?

A3: The most frequent cause of low yields is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[3] Oxygen present in the reaction mixture is a primary culprit for this oxidation.[1][3] Other common issues include the poor quality or degradation of reagents, such as the PEGylated azide or the alkyne, and the reducing agent (e.g., sodium ascorbate).[3] Impurities in the starting materials can also inhibit the catalyst.[1]

Q4: How can I prevent the oxidation of the copper catalyst?

A4: To maintain the active Cu(I) state of the catalyst, it is crucial to minimize oxygen exposure. This can be achieved by:

  • Degassing solvents: Thoroughly degas all solvents used in the reaction.[3]

  • Using a fresh reducing agent: Prepare fresh solutions of sodium ascorbate (B8700270), as it can oxidize over time.[3]

  • Working under an inert atmosphere: Performing the reaction under an inert gas like argon or nitrogen can significantly reduce catalyst oxidation.[1][3]

Q5: What is the role of a ligand in the CuAAC reaction, and how do I choose one?

A5: Ligands play a critical role in accelerating the reaction and protecting sensitive biomolecules from oxidative damage.[3] They stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation.[4][5] For aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are commonly used.[6][7] The choice of ligand can impact reaction efficiency, so it may need to be optimized for your specific substrates.[7]

Q6: What are the common side reactions I should be aware of?

A6: The most prevalent side reactions include:

  • Oxidation of the Copper(I) Catalyst: As mentioned, oxidation to Cu(II) renders the catalyst inactive.[3][8]

  • Homodimerization of Terminal Alkynes (Glaser Coupling): In the presence of copper, terminal alkynes can undergo oxidative coupling to form diynes, which consumes the starting material.[3][8] This can be minimized by ensuring a sufficient concentration of the reducing agent and minimizing oxygen exposure.[3]

  • PEG Aggregation: High concentrations of PEG linkers can lead to aggregation, which can be addressed by reducing reactant concentrations or adding co-solvents.[8]

  • Reactions with Ascorbate Byproducts: Dehydroascorbate and other byproducts of ascorbate oxidation can react with amine groups on proteins, leading to covalent modification.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (Cu(II) form)Degas solvents thoroughly, use a freshly prepared solution of sodium ascorbate, and work under an inert atmosphere.[3]
Poor quality or degraded reagentsVerify the purity of your azide and alkyne starting materials using methods like NMR or mass spectrometry.[1]
Suboptimal reaction conditionsIncrease the reaction temperature, prolong the reaction time, or consider using a longer PEG linker if steric hindrance is suspected.[3]
Insufficient reducing agentEnsure a sufficient excess of sodium ascorbate is present to maintain the Cu(I) state.[1]
Multiple Spots on TLC/LC-MS (Side Reactions) Alkyne homodimerization (Glaser coupling)Increase the concentration of the reducing agent and rigorously exclude oxygen from the reaction.[3]
PEG aggregationReduce the concentration of the PEG linker and/or the substrate. Consider adding a co-solvent like DMSO.[8]
Reaction with biomolecule functional groupsAdd aminoguanidine (B1677879) to intercept reactive byproducts of ascorbate oxidation that can modify proteins.[9]
Slow Reaction Rate Steric hindrance from the this compoundIncrease the catalyst and/or ligand concentration. A higher temperature may also be beneficial.[1][7]
Poor solubility of reactantsUse a co-solvent such as DMSO, DMF, or t-butanol to ensure all reactants are fully dissolved.[4][6]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a general starting point. Optimization may be required for specific substrates.

1. Reagent Preparation:

  • Alkyne-Molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, DMF, water).

  • This compound: Prepare a stock solution of the this compound linker in the reaction buffer.

  • Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.[10]

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution of THPTA in deionized water.[10]

  • Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution must be prepared fresh immediately before use.[10]

2. Reaction Setup:

  • In a clean reaction vessel, add the alkyne-functionalized molecule (1.0 equivalent) from its stock solution.

  • Add the this compound stock solution (typically 1.1-1.5 equivalents).[6]

  • Add the reaction solvent (e.g., PBS, or a mixture with a co-solvent like DMSO) to achieve the desired final concentration (typically 1-10 mM).[6]

  • If using a ligand, add the stock solution to achieve a final concentration that is 5 times that of the copper sulfate.[6]

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[6]

3. Reaction Initiation and Monitoring:

  • Catalyst Premix: In a separate tube, prepare the catalyst solution. Add the ligand to the solvent, followed by the CuSO₄ solution. Mix until homogeneous.[1]

  • Initiation: Add the freshly prepared sodium ascorbate solution to the main reaction vial containing the azide and alkyne.[1]

  • Catalysis: Add the premixed ligand/CuSO₄ solution to the reaction vial to initiate the cycloaddition.[1]

  • Incubation: Gently mix the reaction components and incubate at room temperature for 1-4 hours. For less reactive substrates, the incubation time can be extended up to 24 hours.[10]

  • Monitoring: The reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or HPLC.[11]

4. Workup and Purification:

  • Once the reaction is complete, quench it by adding a solution of a copper chelator like EDTA.[1]

  • The product can then be purified by extraction, precipitation, or column chromatography, depending on its properties.[1]

Quantitative Parameters for Reaction Optimization
Parameter Typical Range/Value Notes
Azide-PEG to Alkyne Molar Ratio 1.1:1 to 1.5:1A slight excess of the azide-PEG can help drive the reaction to completion.[6][11]
Copper(I) Source Concentration 0.01 - 0.1 equivalents (1-10 mol%)Can be Cu(I) salts or generated in situ from Cu(II) salts with a reducing agent.[11]
Reducing Agent (Sodium Ascorbate) 0.1 - 1.0 equivalents (10-100 mol%)A fresh solution is crucial. A significant excess is important to prevent catalyst oxidation.[1][11]
Ligand to Copper Ratio 5:1Protects the catalyst and can accelerate the reaction.[6][9]
Reactant Concentration 1 - 10 mMHigher concentrations can lead to aggregation with PEGylated reagents.[6][8]
Solvent Aqueous buffers (e.g., PBS), organic solvents (e.g., DMF, DMSO), or mixtures.The choice of solvent depends on the solubility of the substrates.[11]
Temperature Room temperature to 37°CMild reaction temperatures are generally sufficient.[11]
Reaction Time 1 - 24 hoursMonitor reaction progress to determine the optimal time.[11]

Visualizations

CuAAC_Reaction_Mechanism cluster_catalyst Catalyst System cluster_product Product Azide R1-N3 (this compound) Cycloaddition Cycloaddition Alkyne R2-C≡CH Copper_Acetylide Copper-Acetylide Intermediate Alkyne->Copper_Acetylide CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Triazole Triazole Product Copper_Acetylide->Cycloaddition + Azide Cycloaddition->Triazole Forms

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Solution_Catalyst Degas Solvents Use Fresh Reducing Agent Work Under Inert Atmosphere Check_Catalyst->Solution_Catalyst No Check_Reagents Are Reagents High Quality? Check_Catalyst->Check_Reagents Yes Solution_Catalyst->Check_Reagents Solution_Reagents Verify Purity (NMR, MS) Check_Reagents->Solution_Reagents No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents->Check_Conditions Solution_Conditions Increase Temperature Prolong Reaction Time Adjust Concentrations Check_Conditions->Solution_Conditions No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions->Check_Side_Reactions Solution_Side_Reactions Increase Reducing Agent Add Ligand Exclude Oxygen Check_Side_Reactions->Solution_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Solution_Side_Reactions->Success

Caption: Troubleshooting workflow for low product yield in CuAAC reactions.

References

Avoiding non-specific binding with Azido-PEG4-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding when using Azido-PEG4-Boc conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) in assays using this compound conjugates?

Non-specific binding with this compound conjugates can arise from several factors:

  • Hydrophobic Interactions: Exposed hydrophobic regions on the conjugate or the target molecule can interact with hydrophobic surfaces of your solid support (e.g., beads, plates).

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces. The overall charge of your biomolecule is influenced by the buffer's pH.

  • Incomplete Blocking: Failure to adequately block all potential non-specific binding sites on the solid support can lead to high background signals.

  • Issues with the PEG Linker: While PEG is known to reduce NSB, a low density of PEG chains on the surface may not provide a sufficient barrier to prevent non-specific interactions.

  • Problems with the Boc Protecting Group: Incomplete deprotection of the Boc group can lead to a heterogeneous population of conjugates with varying reactivity and binding properties, potentially increasing NSB. Conversely, unintended deprotection can expose a reactive amine that may contribute to non-specific interactions.

Q2: How does the PEG4 component of the conjugate help in reducing non-specific binding?

The polyethylene (B3416737) glycol (PEG) component, in this case with four ethylene (B1197577) glycol units (PEG4), plays a crucial role in minimizing non-specific binding through two primary mechanisms:

  • Steric Hindrance: The flexible PEG chains form a hydrated "cloud" or "brush-like" layer on the surface of the conjugated molecule.[1] This creates a physical barrier that sterically hinders the close approach and non-specific adsorption of other proteins or molecules to the surface.

  • Hydrophilicity: PEG is highly hydrophilic. This property helps to create a hydration layer around the conjugate, which repels the non-specific binding of proteins that often occurs through hydrophobic interactions. Studies have shown that modifying surfaces with PEG can significantly reduce non-specific protein binding.[2][3][4]

Q3: What is the function of the Boc (tert-butyloxycarbonyl) protecting group, and how can it influence my experiment?

The Boc group is a protecting group for the amine functionality on the PEG linker.[5] Its primary role is to prevent the amine from participating in unwanted side reactions during synthesis and conjugation steps.[5]

  • Preventing Side Reactions: By "capping" the amine, the Boc group ensures that other reactive moieties on your molecule of interest can be selectively targeted.

  • Controlled Deprotection: The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the primary amine for subsequent, specific conjugation steps.[6][7]

Improper handling of the Boc group can lead to experimental issues. Incomplete deprotection results in a non-reactive conjugate, leading to low signal. Conversely, premature or unintentional deprotection can expose the amine, which might then participate in non-specific electrostatic interactions, especially at physiological pH.

Q4: What are the best practices for storing and handling this compound conjugates to maintain their stability and functionality?

To ensure the integrity of your this compound conjugates, follow these storage and handling guidelines:

  • Storage: Store the solid compound at -20°C or lower, protected from light and moisture.[8] PEG compounds can be hygroscopic, so storing them in a desiccator is recommended.[8]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8] For preparing solutions, use anhydrous solvents like DMSO or DMF. It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. When not in use, purge the vial with an inert gas like argon or nitrogen to minimize oxidation.[8]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High Background Signal Inadequate blocking of non-specific binding sites on the solid support (e.g., magnetic beads, microplates).* Increase the concentration of the blocking agent (e.g., BSA, casein) in your blocking buffer. * Extend the blocking incubation time (e.g., overnight at 4°C). * Consider using a commercially available blocking buffer optimized for your application.
Non-specific binding of the azide-alkyne detection reagents (in click chemistry).* Decrease the concentration of the fluorescent azide (B81097) or alkyne probe.[9] * Increase the number and duration of washing steps after the click reaction.[9] * Add a blocking agent like BSA to your buffers during the click reaction.[9]
Hydrophobic or electrostatic interactions between the conjugate and the solid support.* Add a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to your washing and binding buffers to disrupt hydrophobic interactions. * Increase the ionic strength of your buffers by adding NaCl (e.g., up to 500 mM) to reduce electrostatic interactions.[1]
Low or No Signal Incomplete deprotection of the Boc group, leading to a non-reactive amine.* Confirm complete deprotection of the Boc group using analytical methods such as mass spectrometry (verifying the expected mass loss) or ¹H NMR (confirming the disappearance of the Boc proton signal) before proceeding with the conjugation.[10] * Optimize the deprotection reaction by increasing the reaction time or the concentration of the acid (e.g., TFA).[10]
Inefficient click chemistry reaction.* Ensure the use of a fresh solution of the reducing agent (e.g., sodium ascorbate) for copper-catalyzed reactions (CuAAC). * Degas all solutions to remove oxygen, which can inactivate the Cu(I) catalyst. * Verify the purity and integrity of your azide and alkyne reagents.
Hydrolysis of an NHS ester if used for conjugation to the deprotected amine.* Prepare the NHS ester solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use. * Maintain the reaction pH between 7.2 and 8.5 for optimal NHS ester reactivity.
Inconsistent Results Instability of the this compound conjugate.* Follow the recommended storage and handling procedures strictly. * Avoid prolonged exposure of the conjugate to acidic conditions, which can lead to premature Boc deprotection.[8] * Protect the compound from light and oxygen to prevent degradation of the PEG chain.[8]
Variability in the deprotection or conjugation efficiency.* Standardize the protocols for Boc deprotection and subsequent conjugation steps. * Purify the conjugate after each reaction step to ensure a homogenous population of molecules for the next step.

Quantitative Data on Non-Specific Binding Reduction by PEG

The inclusion of PEG in experimental setups has been quantitatively shown to reduce non-specific binding. The following table summarizes representative findings.

Experimental System PEG Modification Reduction in Non-Specific Binding Reference
Immunoassay on polyacrylate hydrogelsIncorporation of PEG-diacrylate10-fold decrease in non-specific binding[2][3]
Affinity chromatography resinsConjugation with a hydrophilic PEG spacerReduction in non-specific protein binding proportional to the number of ethylene glycol units[11]
Surface Plasmon Resonance (SPR)Addition of 1 mg/ml PEG to running buffer for PEG-coated sensor chipsRecommended strategy to minimize non-specific binding[1]

Experimental Protocols

Protocol 1: General Procedure for a Pull-Down Assay Using an this compound-Modified Bait Protein

This protocol assumes the bait protein has been modified with the Azido-PEG4-linker and the Boc group has been deprotected to allow for conjugation to a solid support (e.g., NHS-activated magnetic beads).

  • Bead Preparation and Washing:

    • Resuspend the NHS-activated magnetic beads in the vial.

    • Transfer a desired volume of the bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads twice with 1 mL of ice-cold 1 mM HCl.

    • Wash the beads once with 1 mL of sterile, ice-cold PBS (pH 7.4).

  • Immobilization of the Bait Protein:

    • Resuspend the washed beads in a solution containing your Azido-PEG4-modified bait protein in PBS.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

    • Place the tube on the magnetic separator and discard the supernatant.

  • Blocking:

    • Wash the beads three times with 1 mL of PBS containing 0.05% Tween-20 (PBST).

    • Block the remaining active sites on the beads by incubating with a blocking buffer (e.g., PBS with 3% BSA and 0.05% Tween-20) for at least 1 hour at room temperature.

  • Pull-Down:

    • Wash the blocked beads three times with 1 mL of lysis buffer (specific to your experimental needs, but often containing a non-ionic detergent).

    • Add your cell lysate or protein mixture to the beads.

    • Incubate for 1-3 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tube on the magnetic separator and discard the supernatant.

    • Wash the beads three to five times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer, SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Boc Deprotection of this compound Conjugate

This protocol outlines the removal of the Boc protecting group to generate a free amine.

  • Reaction Setup:

    • Dissolve the Boc-protected Azido-PEG4-conjugate in dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours). Successful deprotection is indicated by the appearance of a more polar spot on TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (2-3 times).

    • The resulting deprotected product can be used directly in the next step or purified further if necessary.

Visualizations

cluster_NSB Causes of Non-Specific Binding cluster_PEG Role of PEG4 hydrophobic Hydrophobic Interactions nsb High Non-Specific Binding hydrophobic->nsb electrostatic Electrostatic Interactions electrostatic->nsb incomplete_blocking Incomplete Blocking incomplete_blocking->nsb peg_issues Suboptimal PEGylation peg_issues->nsb steric Steric Hindrance reduction Reduced Non-Specific Binding steric->reduction hydrophilicity Increased Hydrophilicity hydrophilicity->reduction

Figure 1. Key factors influencing non-specific binding.

start Start: High Background Observed check_blocking Optimize Blocking Protocol? (Increase concentration/time) start->check_blocking check_washing Increase Washing Steps? (Number and duration) check_blocking->check_washing No Improvement success Background Reduced check_blocking->success Improved modify_buffer Modify Buffer Composition? (Add detergent/salt) check_washing->modify_buffer No Improvement check_washing->success Improved check_reagents Titrate Detection Reagents? modify_buffer->check_reagents No Improvement modify_buffer->success Improved check_reagents->success Improved fail Issue Persists: Consult further documentation check_reagents->fail No Improvement

Figure 2. Troubleshooting workflow for high background.

References

Technical Support Center: Optimizing Azido-PEG4-Boc and Alkyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Azido-PEG4-Boc and alkyne coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical components for a successful CuAAC reaction involving this compound?

A1: A successful CuAAC reaction requires several key components:

  • Azide (B81097): Your this compound reagent.

  • Alkyne: A molecule containing a terminal alkyne.

  • Copper(I) Catalyst: The active catalyst for the cycloaddition. This is often generated in situ from a Copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[1]

  • Reducing Agent: To convert Cu(II) to the active Cu(I) state and protect it from oxidation. Sodium ascorbate (B8700270) is commonly used.[1][2]

  • Copper Ligand: A stabilizing agent that enhances the reaction rate and protects the catalyst from oxidation and disproportionation.[2][3]

  • Solvent: An appropriate solvent or solvent mixture that ensures the solubility of all reactants.[1]

Q2: What are the common side reactions I should be aware of when using a PEG linker?

A2: Several side reactions can occur, potentially leading to low yields or complex product mixtures:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) form, which is a primary cause of low reaction yields.[4][5]

  • Homodimerization of Terminal Alkynes: In the presence of copper, terminal alkynes can undergo oxidative coupling to form diynes, a side reaction also known as Glaser coupling.[4][5]

  • PEG Aggregation: High concentrations of PEGylated reagents can lead to aggregation and precipitation, especially in aqueous solutions, which can hinder the reaction and complicate purification.[4]

  • Side Reactions with Biomolecules: In bioconjugation, the copper catalyst and reducing agent can sometimes lead to the oxidation of sensitive amino acid residues.[4]

Q3: Why is a ligand necessary for my CuAAC reaction, and which one should I choose?

A3: A ligand is crucial for a reliable and efficient CuAAC reaction as it stabilizes the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state.[3] The ligand can also significantly accelerate the reaction.[6]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is a highly recommended water-soluble ligand, particularly for reactions in aqueous buffers and for bioconjugation.[3]

  • TBTA (Tris(benzyltriazolylmethyl)amine): This is another effective ligand, but it has lower water solubility and may require the use of organic co-solvents like DMSO.[3]

Q4: Which buffers are recommended for CuAAC reactions, and are there any I should avoid?

A4: The CuAAC reaction is generally tolerant of a wide pH range, typically between 4 and 11.[3] For bioconjugations, a pH range of 6.5 to 8.0 is often recommended to maintain the stability of biomolecules.[2][3]

  • Recommended Buffers: Phosphate, carbonate, or HEPES buffers are generally compatible.[2]

  • Buffers to Avoid: Tris buffer should be avoided as it can act as a competitive ligand for copper and inhibit the reaction.[3][7] Buffers containing strong chelators like EDTA should also be avoided as they will sequester the copper catalyst.[8]

Q5: How can I purify my final PEGylated triazole product?

A5: Purification can be challenging due to the properties of PEG. Common methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating the PEGylated product from smaller impurities.

  • Reverse Phase HPLC (RP-HPLC): Can be used to separate the product from unreacted starting materials and other impurities.[5]

  • Precipitation: The PEGylated product can sometimes be precipitated from the reaction mixture by adding a solvent in which it is poorly soluble, such as cold diethyl ether.[4]

  • Dialysis: Useful for removing small molecule impurities.[5]

  • Chelating Agents: Washing with an aqueous solution of a chelating agent like EDTA can help remove residual copper from the final product.[1][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper CatalystEnsure the use of a fresh reducing agent solution (e.g., sodium ascorbate) to generate Cu(I) in situ.[8] Degas all solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[5][10]
Impure or Degraded ReagentsUse high-purity starting materials. Verify the integrity of your this compound and alkyne.[3]
Incorrect StoichiometryWhile a 1:1 ratio is theoretical, using a slight excess (1.1 to 1.5-fold) of the less critical or less expensive reagent can improve conversion.[3]
Suboptimal Reaction ConditionsOptimize the reaction temperature; some reactions may benefit from gentle heating.[11] Ensure the pH of the reaction buffer is within the optimal range (typically 6.5-8.0 for bioconjugations).[3][8]
Reaction Mixture is Cloudy or Precipitates Poor Solubility of ReagentsAdd a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of PEGylated reagents. Start with a low percentage (e.g., 5-10%) and increase if necessary.[3]
PEG AggregationReduce the concentration of the PEGylated reagents.[4] Adjusting the pH or ionic strength of the buffer may also help.[4]
Multiple Products Observed (by TLC, LC-MS, etc.) Alkyne Homodimerization (Glaser Coupling)Ensure a sufficient concentration of the reducing agent and minimize oxygen exposure.[5]
Boc Group InstabilityThe Boc protecting group is sensitive to acidic conditions. Ensure your reaction buffer is neutral or slightly basic to avoid premature deprotection.[8]

Data Presentation: Recommended Reaction Conditions

The following tables provide starting points for optimizing your CuAAC reaction conditions.

Table 1: Reactant and Catalyst Concentrations

ComponentRecommended Concentration/RatioNotes
This compound1.0 equivalent
Alkyne1.0 - 1.5 equivalentsA slight excess of the alkyne can drive the reaction to completion.[3]
Copper(II) Sulfate (CuSO₄)1 - 10 mol%Higher catalyst loading may be necessary for sterically hindered substrates.[1] For bioconjugation, copper concentrations are often between 50 and 100 µM.[2]
Sodium Ascorbate0.3 - 1.0 equivalent (relative to azide/alkyne)Should be prepared fresh.[8] A 3- to 10-fold excess over copper is also a common recommendation.[12]
Ligand (e.g., THPTA)5 equivalents (relative to copper)A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst and biomolecules.[2][6]

Table 2: Recommended Solvents and Co-solvents

Solvent SystemApplication Notes
1:1 t-BuOH/WaterA common solvent system for CuAAC reactions.[1]
DMF or DMSOCan be used as the primary solvent or as a co-solvent to improve the solubility of reagents.[1][3]
Aqueous Buffers (e.g., PBS)Ideal for bioconjugation reactions.[3]

Experimental Protocols

General Protocol for this compound and Alkyne Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

1. Preparation of Stock Solutions:

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO or DMF.[10]

  • Alkyne: Prepare a stock solution (e.g., 10 mM) in a compatible solvent.[10]

  • Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 100 mM) in deionized water.[10]

  • Ligand (e.g., THPTA): Prepare a stock solution (e.g., 50 mM) in deionized water.[10]

  • Sodium Ascorbate: Prepare a fresh stock solution (e.g., 1 M) in deionized water immediately before use.[10]

2. Reaction Setup:

  • In a reaction vial, add the this compound (1.0 eq) and the alkyne substrate (1.0 - 1.2 eq) from their respective stock solutions.[1]

  • Add the chosen solvent or buffer to achieve the desired final concentration (typically 1-10 mM).[10]

  • Degas the reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[10]

3. Catalyst Premix and Reaction Initiation:

  • In a separate microcentrifuge tube, prepare the catalyst premix by adding the ligand (e.g., 5 eq relative to copper) to the solvent, followed by the CuSO₄ solution (e.g., 0.1 eq). Mix until homogeneous.[1]

  • Add the freshly prepared sodium ascorbate solution (e.g., 0.3-0.5 eq) to the main reaction vial containing the azide and alkyne.[1]

  • Initiate the cycloaddition by adding the premixed ligand/CuSO₄ solution to the main reaction vial.[1]

4. Reaction Monitoring and Workup:

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.[8]

  • Once the reaction is complete (typically 1-4 hours), it can be quenched by adding a solution of a chelating agent like EDTA to sequester the copper.[1]

  • Proceed with the purification of the final product using an appropriate method as described in the FAQ section.

Visualizations

G Experimental Workflow for CuAAC Reaction cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Stock Solutions: - this compound - Alkyne - CuSO4 - Ligand - Sodium Ascorbate (fresh) mix_reactants Combine Azide and Alkyne in Degassed Solvent prep_reagents->mix_reactants add_ascorbate Add Fresh Sodium Ascorbate Solution mix_reactants->add_ascorbate add_catalyst Add Catalyst Premix to Initiate Reaction add_ascorbate->add_catalyst premix_catalyst Premix Ligand and CuSO4 premix_catalyst->add_catalyst stir_reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_catalyst->stir_reaction quench Quench with EDTA stir_reaction->quench purify Purify Product (e.g., HPLC, SEC) quench->purify

Caption: A standard experimental workflow for the CuAAC reaction.

G Troubleshooting Low Product Yield start Low or No Product Yield catalyst_check Is the catalyst active? start->catalyst_check reagent_check Are reagents pure? catalyst_check->reagent_check Yes solution_catalyst Degas solvents, use fresh reducing agent, work under inert atmosphere. catalyst_check->solution_catalyst No conditions_check Are reaction conditions optimal? reagent_check->conditions_check Yes solution_reagents Verify reagent purity and integrity. reagent_check->solution_reagents No side_reactions_check Are there side reactions? conditions_check->side_reactions_check Yes solution_conditions Optimize temperature, time, pH, and concentrations. conditions_check->solution_conditions No solution_side_reactions Ensure sufficient reducing agent, minimize oxygen, check for Boc deprotection. side_reactions_check->solution_side_reactions Yes G Key Components and Their Relationships cluster_reactants Reactants cluster_catalyst Catalytic System azide This compound product 1,4-Disubstituted Triazole Product azide->product alkyne Alkyne alkyne->product cu2 Cu(II) Source (e.g., CuSO4) cu1 Active Cu(I) Catalyst cu2->cu1 ascorbate Reducing Agent (Sodium Ascorbate) ascorbate->cu2 Reduces cu1->product Catalyzes ligand Ligand (e.g., THPTA) ligand->cu1 Stabilizes & Accelerates

References

Technical Support Center: Scaling Up Reactions with Azido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up reactions involving Azido-PEG4-Boc and similar heterobifunctional linkers.

Section 1: Solubility and Handling

Q1: My this compound compound shows poor solubility in my aqueous reaction buffer, leading to precipitation. How can I resolve this?

A1: This is a common issue when transitioning from a small-scale reaction in an organic solvent to a larger-scale aqueous environment. The hydrophobic nature of the tert-Butyloxycarbonyl (Boc) protecting group can significantly reduce the aqueous solubility of the PEG linker.[1][2]

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a high-concentration stock solution (e.g., 10-50 mM).[2]

  • Controlled Addition: Add the stock solution dropwise to the vigorously stirred aqueous buffer. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Decrease Final Concentration: The most direct solution is often to lower the final concentration of the linker in the reaction mixture.[1]

  • Introduce a Co-solvent: If your experimental conditions allow, increasing the percentage of an organic co-solvent (like DMSO) in the final aqueous solution can help maintain solubility.[1]

  • Gentle Sonication: In some cases, gentle sonication in a water bath can help redissolve small amounts of precipitate that have formed.[1]

Table 1: Recommended Solvents for Azido-PEG-Boc Linkers

SolventTypeSolubility ProfileNotes
DMSO, DMFPolar AproticHighRecommended for preparing concentrated stock solutions.[1][2]
Dichloromethane (B109758) (DCM)Polar AproticHighOften used for reactions and deprotection steps.[1]
Ethanol, MethanolProticLow to ModerateSolubility can be limited due to the hydrophobic Boc group.[1]
WaterAqueousVery LowThe Boc group significantly reduces aqueous solubility.[1]

Section 2: Reaction Scale-Up and Optimization

Q2: We are observing a low yield of our desired product as we scale up our PEGylation reaction. What are the likely causes?

A2: Low yields during scale-up can stem from several factors, including reaction kinetics, reagent stability, and inefficient mixing. A systematic approach to troubleshooting is essential.[3][4]

Key Areas to Investigate:

  • Reaction Conditions: Parameters such as pH, temperature, and reaction time are critical and may need re-optimization at a larger scale.[3]

  • Molar Ratio: While a higher molar excess of the PEG linker can drive the reaction, an excessive amount can complicate downstream purification.[3] It's recommended to perform optimization experiments to find the ideal ratio for your specific scale.[4]

  • Mixing Efficiency: Inadequate mixing in larger reaction vessels can lead to localized concentration gradients and incomplete reactions. Ensure your stirring mechanism is sufficient for the vessel size and viscosity of the reaction mixture.[5]

  • Reagent Quality: Ensure your this compound has been stored correctly (see Section 4) and has not degraded. Prepare solutions of the PEG reagent immediately before use, as their stability in solution can be limited.[3]

G cluster_start Start: Low Reaction Yield cluster_checks Troubleshooting Path cluster_solutions Potential Solutions start Low Yield Observed During Scale-Up check_reagent Verify Reagent Quality (Storage, Age) start->check_reagent check_conditions Re-optimize Conditions (pH, Temp, Time) start->check_conditions check_mixing Assess Mixing Efficiency start->check_mixing check_ratio Optimize Molar Ratio start->check_ratio solution_reagent Use Fresh Reagent check_reagent->solution_reagent solution_conditions Adjust Reaction Parameters check_conditions->solution_conditions solution_mixing Improve Agitation (e.g., overhead stirrer) check_mixing->solution_mixing solution_ratio Perform Titration Experiment check_ratio->solution_ratio

Troubleshooting workflow for low yield in scale-up reactions.

Section 3: Boc Deprotection Challenges

Q3: We are struggling with incomplete Boc deprotection at a larger scale. What adjustments should we consider?

A3: Incomplete deprotection is a common scale-up challenge. The efficiency of this acid-catalyzed process depends on achieving and maintaining the right conditions throughout the larger reaction volume.[5][6]

Scale-Up Considerations for Boc Deprotection:

  • Acid Concentration and Equivalents: Ensure a sufficient concentration and molar excess of the acid (e.g., TFA or HCl) is used. For a sluggish reaction, you might need to increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[6][7]

  • Heat Management: The addition of strong acids like TFA can be exothermic. On a large scale, this can cause a significant temperature increase. Use a jacketed reactor with a cooling system to maintain the optimal reaction temperature (e.g., 0°C during addition).[5]

  • Reaction Time: Deprotection is a kinetic process. Larger, more dilute reactions may require longer times to reach completion. Monitor the reaction's progress using an appropriate analytical method like LC-MS.[6][8]

  • Scavengers: The deprotection process generates reactive tert-butyl carbocations, which can lead to side reactions with sensitive functional groups. The addition of a scavenger like triisopropylsilane (B1312306) (TIS) is highly recommended to neutralize these carbocations.[8][9]

Table 2: Common Conditions for Boc Deprotection

Reagent SystemSolventTypical TemperatureTypical Reaction Time
20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp1-2 hours
4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp1-4 hours
95% Trifluoroacetic Acid (TFA)WaterRoom Temp1-4 hours
(Data adapted from common protocols for Boc-protected PEG linkers)[9]

Protocol: Scale-Up Boc Deprotection using TFA/DCM

  • Preparation: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) within a jacketed reactor equipped with an overhead stirrer and a venting system. If the substrate is sensitive to t-butylation, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[8]

  • Reaction Setup: Cool the solution to 0°C using the reactor's cooling system.[8]

  • Deprotection: Slowly add trifluoroacetic acid (TFA) via an addition funnel to the desired final concentration (e.g., 20-50% v/v), ensuring the internal temperature does not rise significantly.[8]

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-2 hours).[8]

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. To precipitate the deprotected product, add cold diethyl ether. The product can then be collected by filtration, washed with additional cold ether, and dried under vacuum.[6][10]

Section 4: Purification of PEGylated Products

Q4: Purifying our PEGylated product at a large scale is proving difficult and inefficient. What strategies can we employ?

A4: The purification of PEGylated molecules is challenging due to their often oily nature and the potential for a heterogeneous mixture of products.[11] Standard chromatographic methods can be difficult and costly to scale.

Alternative and Scale-Up Purification Strategies:

  • Precipitation/Crystallization: This is often a more practical approach for large-scale purification. The deprotected PEG-linker can frequently be precipitated by adding a non-polar solvent like diethyl ether to the reaction concentrate.[6]

  • Aqueous Two-Phase Systems: This technique has been successfully used for purifying PEGylated proteins and relies on the addition of a salt, such as ammonium (B1175870) sulfate (B86663) or citrate, to induce phase separation.[12]

  • Ultrafiltration/Diafiltration: Membrane-based techniques can be effective for separating the PEGylated product from smaller impurities, including unreacted PEG linkers, especially when there is a significant size difference.[12][13]

  • Complexation: A novel strategy involves the complexation of PEG-containing molecules with salts like magnesium chloride (MgCl₂) to form a solid, which can be easily filtered and then decomplexed in a subsequent step.[11]

G cluster_input Input cluster_methods Purification Methods cluster_output Output crude Crude Reaction Mixture chromatography Chromatography (SEC, IEX) - Low Throughput - Difficult to Scale crude->chromatography Lab Scale precipitation Precipitation - High Throughput - Scalable crude->precipitation Scale-Up ultrafiltration Ultrafiltration - Scalable - Depends on Size Diff. crude->ultrafiltration Scale-Up complexation Complexation (e.g., MgCl2) - Forms Solid - High Purity crude->complexation Scale-Up pure Purified PEGylated Product chromatography->pure Lab Scale precipitation->pure Scale-Up ultrafiltration->pure Scale-Up complexation->pure Scale-Up

Comparison of purification strategies for PEGylated products.

Section 5: Stability and Safety at Scale

Q5: What are the key stability and safety concerns when handling large quantities of this compound?

A5: When scaling up, both the chemical stability of the linker and the safety protocols for handling azides become critically important.

Stability Concerns:

  • Storage: The solid compound should be stored long-term at -20°C or below, protected from light, and in a desiccator to prevent moisture absorption.[14]

  • Boc Group Lability: The Boc group is sensitive to acid. Avoid prolonged exposure to acidic conditions during workup or purification (unless deprotection is intended) to prevent premature cleavage.[14]

  • Azide (B81097) Group Stability: The azide group is generally stable but can be degraded by strong reducing agents or certain metal contaminants. Avoid using metal spatulas for handling the solid compound.[14][15]

  • PEG Chain Oxidation: The PEG backbone can be susceptible to oxidation, especially when exposed to atmospheric oxygen over time. For long-term storage of solutions, consider purging vials with an inert gas like argon or nitrogen.[6][14]

Safety Concerns for Azide Chemistry at Scale:

The primary safety concern with azide-containing compounds is their potential to be energetic and decompose, sometimes explosively, under certain conditions.[16]

  • Avoid Hydrazoic Acid Formation: NEVER mix azide-containing compounds or waste streams with strong acids. This can generate highly toxic and explosive hydrazoic acid (HN₃).[15][17]

  • Avoid Incompatible Materials:

    • Metals: Do not allow azides to come into contact with certain metals (especially heavy metals like copper, lead, mercury) as this can form highly shock-sensitive and explosive metal azides. Use non-metal spatulas and ensure glassware is free of metal residues.[15]

    • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (DCM) or chloroform (B151607) in combination with sodium azide, as this can form dangerously unstable diazidomethane. While the covalent organic azide in this compound is generally more stable, it is a critical precaution to be aware of in the broader context of azide chemistry.[15][17]

  • Thermal Stability: Avoid excessive heating of azide compounds. When scaling up, be mindful of potential exotherms from other reaction steps that could heat the azide.[18]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. When working with larger quantities, a blast shield is a necessary precaution.[19]

All work with azides, especially at scale, should be preceded by a thorough hazard analysis and risk assessment.[18]

References

Technical Support Center: Residual Copper Removal in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper from click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my click chemistry reaction?

Residual copper catalysts can be detrimental for several reasons. Copper ions can exhibit cytotoxicity, which is a major concern for biological applications and drug development. Furthermore, they can interfere with downstream processes, such as fluorescence-based assays or subsequent catalytic transformations. The presence of copper can also impact the stability and overall purity of your final product.

Q2: What are the most common methods for removing residual copper catalyst?

The most widely used and effective techniques for copper removal include:

  • Aqueous Washes with Chelating Agents: This liquid-liquid extraction method utilizes a chelating agent, such as EDTA, which forms a water-soluble complex with copper. This complex is then partitioned into the aqueous phase and removed.[1]

  • Solid-Phase Scavengers: These are solid-supported resins with functional groups that exhibit a high affinity for copper. The resin is mixed with the reaction solution and subsequently removed by simple filtration.[1]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica (B1680970) gel or alumina (B75360). These materials effectively adsorb the copper catalyst, allowing the purified product to pass through.[1]

  • Dialysis: For macromolecular products such as bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is a highly effective method for removing small molecule impurities, including the copper catalyst.[2][3]

Q3: How do I choose the best copper removal method for my specific product?

The selection of an appropriate copper removal method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are generally preferred. For small organic molecules, a broader range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.

Troubleshooting Guides

This section addresses common issues encountered during the removal of residual copper from click chemistry reactions.

Problem 1: My product remains blue or green after purification.

A persistent blue or green coloration in your product is a strong indicator of residual copper contamination.

Possible CauseSuggested Solution
Incomplete removal of copper catalyst. - Repeat the purification step (e.g., perform additional aqueous washes with a chelating agent).- Pass the product through a fresh plug of silica gel or alumina.[1]- Employ a scavenger resin with a high affinity for copper.
The product itself chelates copper. - Try a stronger chelating agent for the aqueous wash.- Utilize a scavenger resin with a very high affinity for copper.

Problem 2: Low product yield after aqueous workup.

Possible CauseSuggested Solution
The product is partially water-soluble and is being lost in the aqueous phase. - For organic-soluble products, use brine (saturated NaCl solution) to wash the organic layer, which can reduce the solubility of the organic product in the aqueous phase.- For water-soluble products, avoid aqueous washes and opt for methods like scavenger resins, dialysis, or size exclusion chromatography.[1]
Emulsion formation during extraction. - Add a small amount of brine to the separatory funnel to help break the emulsion.- Centrifuge the mixture to facilitate layer separation.

Problem 3: Paramagnetic interference from residual copper in NMR analysis.

Possible CauseSuggested Solution
Presence of residual copper. - Pass the sample through a short plug of silica gel or alumina before NMR analysis.- Ensure thorough copper removal using one of the recommended methods.

Problem 4: Column chromatography fails to separate the product from the copper catalyst.

Possible CauseSuggested Solution
The copper species and the product have similar polarity and affinity for the stationary phase. - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a scavenger resin to remove copper prior to chromatography.

Quantitative Data on Copper Removal Methods

Direct comparative studies on the efficiency of different copper removal methods under identical conditions are limited. However, the following table summarizes available data to provide an indication of the effectiveness of various techniques. The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed.

MethodInitial Copper ConcentrationFinal Copper ConcentrationRemoval Efficiency (%)Notes and Reference(s)
Scavenger Resin (Thiourea-based) 820 ppm7 ppm>99In a scaled-up Sandmeyer reaction.[4]
Modified Graphene Oxide (EGO) 25 mg/L~2.5 mg/L~89.94Adsorption study for copper ions from aqueous solution.[5]
Modified Silica Gel (NTA-silica gel) 20 mg/L~0.2 - 0.8 mg/L96 to 99Adsorption study for copper ions from water.[1][6]

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for removing copper from reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in water, pH adjusted to 8 with NaOH

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.[1]

Protocol 2: Filtration through a Silica Gel Plug

This method is effective for removing finely suspended or dissolved copper species and can be used alone or in combination with an aqueous wash.

Materials:

  • Crude product solution

  • Silica gel

  • Glass pipette or chromatography column

  • Sand

  • Eluting solvent

  • Collection flask

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a glass pipette or column.

  • Add a small layer of sand over the cotton plug.

  • Fill the pipette/column with silica gel to the desired height (typically 5-10 cm).

  • Add another small layer of sand on top of the silica gel.

  • Pre-wet the silica plug with the eluting solvent.

  • Carefully load the crude product solution onto the top of the silica plug.

  • Elute the product through the plug using the eluting solvent, collecting the filtrate.

  • Monitor the elution by TLC to ensure the product has passed through.

  • Concentrate the filtrate to obtain the purified product.[1]

Protocol 3: Copper Removal using Solid-Phase Scavengers

This protocol provides a general procedure for using solid-supported copper scavengers.

Materials:

  • Reaction mixture (in a suitable solvent)

  • Copper scavenger resin (e.g., QuadraSil™, SiliaMetS®)[7]

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • To the reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).

  • Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the specific reaction.

  • Monitor the removal of copper by observing the color change of the solution or by a more sensitive analytical method if required.

  • Once copper removal is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.[1]

Protocol 4: Dialysis with EDTA for Biomolecules

This protocol is designed for the purification of macromolecules like proteins and nucleic acids from copper catalyst.[3]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)

  • Dialysis buffer (e.g., PBS) containing 1-5 mM EDTA

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting and washing.

  • Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200-fold the sample volume).

  • Stir the buffer gently on a stir plate at 4°C.

  • Dialyze for 2-4 hours.

  • Change the dialysis buffer and continue to dialyze for another 2-4 hours.

  • For thorough removal, perform a final buffer exchange and dialyze overnight at 4°C.[8]

  • To remove the EDTA, perform another round of dialysis against a buffer without EDTA.

Experimental Workflows

Aqueous_Wash_Workflow cluster_start Start cluster_extraction Extraction cluster_workup Work-up cluster_end End Start Reaction Mixture in Organic Solvent A Add EDTA Solution to Separatory Funnel Start->A B Shake Vigorously A->B C Separate Aqueous Layer B->C D Repeat Wash until Aqueous Layer is Colorless C->D E Wash Organic Layer with Brine D->E F Dry Organic Layer E->F G Filter Drying Agent F->G H Concentrate Solvent G->H End Copper-Free Product H->End

Aqueous Wash with EDTA Workflow

Scavenger_Resin_Workflow cluster_start Start cluster_scavenging Scavenging cluster_purification Purification cluster_end End Start Reaction Mixture A Add Scavenger Resin Start->A B Stir Mixture A->B C Monitor Copper Removal B->C D Filter to Remove Resin C->D E Wash Resin with Solvent D->E F Concentrate Filtrate E->F End Copper-Free Product F->End

Solid-Phase Scavenger Workflow

Silica_Plug_Workflow cluster_prep Preparation cluster_filtration Filtration cluster_final Final Steps cluster_end End A Prepare Silica Plug in Column B Pre-wet Plug with Solvent A->B C Load Crude Product B->C D Elute with Solvent C->D E Collect Filtrate D->E F Concentrate Filtrate E->F End Purified Product F->End

Silica Gel Plug Filtration Workflow

References

Validation & Comparative

Navigating the PROTAC Linker Landscape: A Comparative Guide to Azido-PEG4-Boc and Non-PEG Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker, the component connecting the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's efficacy. This guide provides an objective comparison of the commonly used Azido-PEG4-Boc linker with non-PEG alternatives, supported by experimental data to inform the strategic design of next-generation protein degraders.

PROTACs have revolutionized drug discovery by co-opting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker is not merely a passive spacer; its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability, which ultimately govern its potency and efficacy.

The Rise of PEG Linkers: The Role of this compound

Polyethylene glycol (PEG) linkers, such as this compound, have gained widespread adoption in PROTAC design due to their inherent hydrophilicity. This property can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules, a crucial factor for both in vitro handling and in vivo bioavailability.[1][2]

This compound, a heterobifunctional linker, offers modularity in PROTAC synthesis. The terminal azide (B81097) group facilitates "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] This allows for the straightforward assembly of PROTACs, enabling the rapid generation of a library of candidates. The Boc-protected amine provides an orthogonal handle for sequential and controlled conjugation to either the target protein ligand or the E3 ligase ligand.[1][4]

Beyond the PEG Paradigm: Non-PEG Linkers

While PEG linkers offer distinct advantages, the field is increasingly exploring non-PEG alternatives to address potential limitations, such as reduced metabolic stability and, in some cases, decreased cell permeability.[5][6] Non-PEG linkers can be broadly categorized into two main classes:

  • Alkyl Chains: These are simple, flexible hydrocarbon linkers. Their hydrophobicity can enhance cell membrane penetration, which is essential for targeting intracellular proteins.[2] However, this can also lead to poor aqueous solubility.[5]

  • Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine (B1678402) or piperidine (B6355638) rings. The increased rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced potency and improved metabolic stability.[7][8]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, offering a comparative view of how different linker architectures can impact these key parameters. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparison of Linker Performance for BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell LineReference
MZ1PEG~2712>95VHLHeLa[9]
ARV-825Non-PEG (Alkyl/Ether)-<1>95CRBN22Rv1[9]
Compound XPiperazine-containing (Rigid)151.6>90CRBN22Rv1[4]

Table 2: Impact of Linker Type on Physicochemical Properties and Permeability

Linker TypeGeneral SolubilityGeneral PermeabilityMetabolic StabilityReference
PEG (e.g., this compound)HigherCan be variable; hydrophilicity may hinder passive diffusionCan be susceptible[5][10]
AlkylLowerCan be higher due to hydrophobicityGenerally stable[10][11]
Rigid (e.g., Piperazine)Can be improvedCan be enhancedCan be improved[7][8]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis PROTAC Synthesis (Linker Variation) PhysChem Physicochemical Characterization Synthesis->PhysChem TernaryAssay Ternary Complex Formation Assay (SPR) PhysChem->TernaryAssay PermeabilityAssay Permeability Assay (PAMPA/Caco-2) PhysChem->PermeabilityAssay DegradationAssay Degradation Assay (Western Blot) TernaryAssay->DegradationAssay PermeabilityAssay->DegradationAssay DataAnalysis Data Analysis (DC50, Dmax, Papp) DegradationAssay->DataAnalysis

Caption: Experimental workflow for comparing PROTACs with different linkers.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize all samples to the same protein concentration.

4. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the process for a loading control protein (e.g., GAPDH, β-actin).

6. Detection and Analysis:

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using a digital imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[1][12]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

1. Plate Preparation:

  • Prepare a 96-well acceptor plate with buffer.

  • Coat a 96-well filter donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

2. Compound Preparation:

  • Prepare solutions of the test PROTACs in a suitable buffer.

3. Assay Assembly and Incubation:

  • Place the donor plate on top of the acceptor plate.

  • Add the PROTAC solutions to the donor wells.

  • Incubate the plate assembly at room temperature for 4-18 hours.

4. Quantification and Data Analysis:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (V_A / (Area * time)) * -ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))[3][13]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of biomolecular interactions in real-time.

1. Surface Preparation:

  • Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Separately, determine the binary KD of the PROTAC for the target protein.

3. Ternary Complex Analysis:

  • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase.

  • The resulting sensorgrams represent the formation of the ternary complex.

4. Data Analysis:

  • Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex.

  • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[9][10]

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. This compound, with its PEG backbone, offers advantages in terms of enhanced aqueous solubility and synthetic modularity. However, non-PEG linkers, including alkyl chains and rigid structures, provide alternative strategies to optimize cell permeability and metabolic stability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel and effective protein degraders.

References

Navigating the Spacer Gap: A Comparative Guide to Azido-PEG4-Boc and Azido-PEG8-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a cornerstone of therapeutic innovation. The choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of these complex entities. This guide provides an objective, data-driven comparison of two commonly employed heterobifunctional polyethylene (B3416737) glycol (PEG) linkers: Azido-PEG4-Boc and Azido-PEG8-Boc, to inform the selection of the optimal spacer for specific bioconjugation needs.

The fundamental difference between this compound and Azido-PEG8-Boc lies in the length of the hydrophilic PEG chain, with the former containing four ethylene (B1197577) glycol units and the latter eight. This seemingly subtle variation can significantly influence the physicochemical properties and in vivo performance of the resulting bioconjugate, such as an antibody-drug conjugate (ADC). This guide will delve into these differences, supported by experimental data, and provide detailed protocols for their application.

The Impact of PEG Chain Length: A Comparative Analysis

The length of the PEG spacer plays a pivotal role in modulating several key characteristics of a bioconjugate. A longer PEG chain, as found in the PEG8 linker, generally imparts greater hydrophilicity. This is particularly advantageous when working with hydrophobic payloads, as it can help to mitigate aggregation and improve the solubility of the final conjugate.[1]

Physicochemical and Pharmacokinetic Properties

Experimental data consistently demonstrates that longer PEG chains can lead to a superior pharmacokinetic profile. Studies on ADCs have shown a clear trend where increased PEG length results in reduced clearance rates. Conjugates with PEG8 or longer linkers often exhibit pharmacokinetic profiles that are more similar to the unmodified parent antibody.[2]

Table 1: Comparative Summary of Physicochemical and Pharmacokinetic Properties

PropertyThis compoundAzido-PEG8-BocRationale and Key Observations
Hydrophilicity GoodExcellentThe longer PEG chain in the PEG8 linker provides a more substantial hydration shell, which is more effective at masking the hydrophobicity of the payload.[2]
Steric Hindrance ModerateHigherThe longer and more flexible PEG8 chain can create more steric bulk. This can be beneficial in preventing aggregation but may also slightly hinder binding to the target in some cases.[3]
Plasma Stability GoodVery GoodStudies have shown that ADCs with PEG8 linkers can exhibit greater plasma stability, with less payload loss over time compared to those with PEG4 linkers.[4]
Pharmacokinetics Faster ClearanceSlower ClearanceA threshold effect is often observed around the PEG8 length, beyond which further increases in PEG chain length have a diminished impact on reducing clearance rates.[5]

In Vitro and In Vivo Performance: A Balancing Act

The choice between a PEG4 and a PEG8 linker often involves a trade-off between in vitro potency and in vivo performance. While longer PEG chains generally enhance the pharmacokinetic properties, they can, in some instances, lead to a slight reduction in in vitro cytotoxicity. This is potentially due to the increased steric hindrance of the longer linker, which may slightly impair the binding of the conjugate to its target or slow down its internalization into the cell.[2]

However, the improved pharmacokinetic profile of conjugates with PEG8 linkers often translates to enhanced in vivo efficacy. The prolonged circulation allows for greater accumulation of the therapeutic at the target site, which can outweigh a minor reduction in in vitro potency.[2]

Table 2: Impact of PEG Linker Length on ADC Performance

ParameterADC with PEG4 LinkerADC with PEG8 LinkerKey Findings from Comparative Studies
Drug-to-Antibody Ratio (DAR) Typically GoodPotentially HigherSome studies suggest that longer PEG linkers, like PEG8, may facilitate higher drug loading on the antibody compared to shorter linkers.[6]
In Vitro Cytotoxicity (IC50) Generally PotentPotency may be slightly reduced in some contextsThe effect is context-dependent. For some antibody-payload combinations, a longer PEG chain can lead to a modest increase in the IC50 value.[2]
In Vivo Efficacy GoodOften SuperiorThe enhanced pharmacokinetic properties conferred by the PEG8 linker frequently lead to improved tumor growth inhibition in xenograft models.[7]
Aggregation LowVery LowBoth linkers are effective at reducing aggregation, but the superior hydrophilicity of the PEG8 linker provides better protection, especially at high DARs.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates using Azido-PEG-Boc linkers. The following protocols provide a general framework.

Protocol 1: Boc Deprotection of Azido-PEG-Boc Linker

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • This compound or Azido-PEG8-Boc

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve the Azido-PEG-Boc linker in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v) and stir at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.

Protocol 2: Antibody Modification and Click Chemistry

Objective: To conjugate the deprotected Azido-PEG-amine linker to an antibody and subsequently attach a payload via click chemistry.

Part A: Amine Coupling to Antibody

  • Activation of Linker (if starting with a carboxylic acid terminus): If your deprotected linker has a carboxylic acid, activate it using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an appropriate buffer (e.g., MES buffer, pH 6.0) before adding it to the antibody solution.

  • Conjugation to Antibody:

    • Prepare the antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.

    • Add a 10- to 30-fold molar excess of the activated Azido-PEG-NHS ester to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4).

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation:

    • Prepare a stock solution of the alkyne-functionalized payload in a suitable solvent like DMSO.

    • Prepare stock solutions of copper(II) sulfate (CuSO4), a ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), and a reducing agent like sodium ascorbate (B8700270) (prepare fresh).

  • Click Reaction:

    • In a reaction tube, combine the azide-modified antibody with a 3- to 10-fold molar excess of the alkyne-functionalized payload.

    • Add the ligand (e.g., THPTA) to the reaction mixture.

    • Add CuSO4.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Final Purification: Purify the final antibody-drug conjugate using SEC to remove excess payload and catalyst.

Mandatory Visualizations

To aid in the conceptualization of the molecular differences and the experimental process, the following diagrams are provided.

Caption: Molecular structures of this compound and Azido-PEG8-Boc.

Bioconjugation_Workflow start Azido-PEGn-Boc (n=4 or 8) deprotection Boc Deprotection (TFA/DCM) start->deprotection activated_linker Azido-PEGn-NH2 deprotection->activated_linker conjugation Amine Coupling (NHS ester chemistry) activated_linker->conjugation antibody Antibody (with Lysine residues) antibody->conjugation azide_antibody Azide-Modified Antibody conjugation->azide_antibody purification1 Purification (SEC) azide_antibody->purification1 payload Alkyne-Payload click_reaction Click Chemistry (CuAAC or SPAAC) payload->click_reaction adc Antibody-Drug Conjugate (ADC) click_reaction->adc purification2 Purification (SEC) adc->purification2 purification1->click_reaction

Caption: A generalized experimental workflow for bioconjugation.

Conclusion

The choice between this compound and Azido-PEG8-Boc is a critical decision in the design of bioconjugates that requires a careful balancing of competing factors. The longer PEG8 linker generally offers superior pharmacokinetic properties and is more effective at mitigating aggregation, particularly with hydrophobic payloads.[1][5] This often translates to enhanced in vivo efficacy. However, for certain applications, the shorter PEG4 linker may be preferred if maximizing in vitro potency is the primary objective and potential steric hindrance is a concern.[2] Ultimately, the optimal PEG linker length is context-dependent and should be determined empirically for each specific antibody, payload, and therapeutic target.

References

A Comparative Guide to Validating Target Protein Degradation with Azido-PEG4-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has introduced a revolutionary therapeutic approach that, instead of merely inhibiting protein function, hijacks the cell's ubiquitin-proteasome system to eliminate target proteins entirely.[1][] This unique mechanism demands a rigorous and multifaceted validation process. This guide provides an objective comparison of key methodologies for validating on-target protein degradation, with a focus on PROTACs synthesized using versatile Azido-PEG4-Boc linkers. These linkers facilitate modular synthesis via "click chemistry," allowing for the rapid generation of PROTAC libraries.[3]

The PROTAC Mechanism: A Ternary Complex Forms to Induce Degradation

PROTACs are heterobifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[][5] This proximity enables the E3 ligase to tag the POI with ubiquitin molecules, marking it for recognition and degradation by the 26S proteasome.[4][6] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 1. PROTAC-mediated protein degradation pathway.

Quantitative Comparison of Validation Methodologies

A multi-pronged approach to validation provides the highest confidence in a PROTAC's efficacy and specificity.[1] The choice of method often depends on the stage of development and the specific scientific questions being addressed.

Method Principle Key Parameters Throughput Advantages Limitations
Western Blot Immunoassay to detect and quantify specific proteins.DC50, Dmax, Time-course of degradation.[1]Low to MediumWidely accessible, provides molecular weight information, relatively inexpensive.[1]Semi-quantitative, labor-intensive, requires specific antibodies.[1]
Quantitative Proteomics (e.g., TMT-MS) Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.[1]Global protein abundance changes, off-target identification.LowComprehensive and unbiased view of the proteome, high sensitivity, gold standard for identifying off-targets.[1][7]Technically demanding, expensive, complex data analysis.
HiBiT Lytic Assay Bioluminescence-based assay to quantify protein levels in cell lysates.DC50, Dmax.[8]HighHigh sensitivity, broad dynamic range, simple workflow suitable for automation.Requires genetic modification of the target protein.
NanoBRET™ Assay Live-cell method monitoring Bioluminescence Resonance Energy Transfer (BRET) to detect ternary complex formation.[7]Ternary complex kinetics and stability.[7]Medium to HighProvides real-time data in a cellular context, confirms the mechanism of action.Indirect measure of degradation, requires protein tagging.
Immunoprecipitation (IP) / Ubiquitination Assay Enriches a target protein to detect its ubiquitination status via Western Blot.Confirmation of ubiquitin-proteasome pathway involvement.[9]LowDirectly confirms the mechanism of action.[10]Labor-intensive, requires specific antibodies for both target and ubiquitin.
  • DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein.[11][12]

  • Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.[11]

Representative Degradation Data: Impact of Linker Type

The linker is a critical determinant of PROTAC efficacy.[13] PEG linkers, such as this compound, often enhance solubility and can lead to improved degradation performance compared to more hydrophobic alkyl linkers.[3]

Target Protein E3 Ligase Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
BRD4CRBNPEG125.1>95
BRD4CRBNPEG1628>95
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276

Note: Data is compiled for illustrative purposes from various sources. Experimental conditions may differ.[14]

Experimental Protocols and Workflow

Accurate and reproducible data are fundamental to evaluating PROTACs. The following diagram and protocols outline a standard workflow for characterization.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding & Treatment (Dose-Response & Time-Course) Start->Cell_Culture Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE & Western Blot Transfer Quantification->SDS_PAGE Immunoblot 5. Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblot Detection 6. Chemiluminescent Detection Immunoblot->Detection Analysis 7. Data Analysis (Densitometry, DC50/Dmax Calculation) Detection->Analysis End End Analysis->End

Figure 2. General workflow for DC50 and Dmax determination.

Protocol 1: Western Blot for DC50 and Dmax Determination

This is the most common method to quantify PROTAC-induced degradation of a target protein.[6]

1. Cell Seeding and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range is 1 nM to 10 µM.[10] Include a vehicle-only control (e.g., 0.1% DMSO).[6]
  • Treat cells with varying PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C.[6]

2. Cell Lysis and Protein Quantification:

  • After incubation, wash cells twice with ice-cold PBS.[6]
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
  • Centrifuge lysates to pellet cell debris and collect the supernatant.[6]
  • Determine the protein concentration of each lysate using a BCA assay.[6]

3. SDS-PAGE and Immunoblotting:

  • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate proteins by electrophoresis.[6]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
  • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).[6]

4. Detection and Data Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[6]
  • Quantify the band intensities for the target and loading control proteins using densitometry software.[6]
  • Normalize the target protein signal to the loading control.
  • Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the log of the PROTAC concentration and fit a four-parameter logistic (4PL) dose-response curve to determine the DC50 and Dmax values.[15]

Protocol 2: Target Ubiquitination Assay (via Immunoprecipitation)

This assay directly confirms that degradation is mediated by the ubiquitin-proteasome system.[10]

1. Cell Treatment:

  • Treat cells with the PROTAC at a concentration around its DC50 for a short time course (e.g., 1-4 hours).[10]
  • Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[10]

2. Immunoprecipitation (IP):

  • Lyse the cells as described above.
  • Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[10]
  • Add Protein A/G magnetic beads to pull down the complex.
  • Wash the beads several times to remove non-specific binders.[10]

3. Western Blot Analysis:

  • Elute the protein from the beads and perform a Western blot as described in Protocol 1.
  • Probe the membrane with an antibody against ubiquitin.[10]

4. Data Analysis:

  • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is absent or reduced in the vehicle control and enhanced with MG132 co-treatment, indicates successful ubiquitination of the target protein.[10]

Conclusion

Validating the efficacy and mechanism of action of novel PROTACs, including those synthesized with this compound linkers, is a critical step in their development. A strategic workflow that combines accessible methods like Western Blotting for initial characterization with more comprehensive techniques such as quantitative proteomics for off-target analysis is essential.[1] By employing the detailed protocols and comparative data presented in this guide, researchers can build a robust data package to support the advancement of new and highly specific protein-degrading therapeutics.

References

Confirming Successful Conjugation with Azido-PEG4-Boc: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Azido-PEG4-Boc is a critical step in the development of advanced therapeutics and research tools. This guide provides an objective comparison of key analytical methods to confirm successful conjugation, supported by experimental data and detailed protocols. We will explore the strengths and applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) in validating these conjugation reactions.

The Two-Step Conjugation Process with this compound

The utility of this compound lies in its bifunctional nature, allowing for a two-step conjugation strategy. The first step typically involves the deprotection of the tert-butyloxycarbonyl (Boc) group to reveal a primary amine. This amine can then be conjugated to a molecule of interest. The second step utilizes the azide (B81097) group for a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a second molecule.

Confirmation of each step is crucial. The deprotection of the Boc group and the subsequent reaction of the azide are key events that need to be verified to ensure the desired final conjugate has been formed.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific information required at each stage of the conjugation process. The following table summarizes the primary applications and performance characteristics of the most common methods.

Analytical Technique Primary Information Provided Key Advantages Limitations
¹H NMR Spectroscopy Structural confirmation of the linker and its conjugates. Confirmation of Boc deprotection.Provides detailed structural information and can be quantitative.Requires relatively high sample concentration and purity. Can be complex for large biomolecules.
Mass Spectrometry (MS) Confirmation of molecular weight changes upon deprotection and conjugation.High sensitivity and accuracy for molecular weight determination.Can be destructive to the sample. May not provide detailed structural information on its own.
FTIR Spectroscopy Confirmation of the presence or absence of the azide functional group.Highly specific for the azide functional group. Can be used for real-time reaction monitoring.Does not provide information about the overall structure of the conjugate.
HPLC Assessment of reaction completion, purity of the conjugate, and separation from starting materials.Excellent for assessing purity and quantifying components in a mixture.The lack of a strong UV chromophore in the PEG linker can make detection challenging without specialized detectors.

Quantitative Data Summary

The following tables provide representative quantitative data for confirming the successful conjugation with this compound. These values are based on typical results and may vary depending on the specific molecules being conjugated and the experimental conditions.

Table 1: ¹H NMR Spectroscopy Data for Boc Deprotection

Compound Characteristic Signal Chemical Shift (ppm) Expected Change Upon Successful Reaction
This compoundtert-butyl protons of Boc group~1.45 (singlet, 9H)Disappearance of the singlet at ~1.45 ppm.
Deprotected Azido-PEG4-AmineMethylene (B1212753) protons adjacent to the amineShift in the region of 2.8-3.2 ppmAppearance of new signals or a shift in existing signals for the protons near the newly formed amine.

Table 2: Mass Spectrometry Data for Conjugation Steps

Reaction Step Expected Mass Change Typical m/z Value (for the linker)
Boc Deprotection Loss of the Boc group (C₅H₈O₂)Decrease of 100.12 Da
Azide-Alkyne Cycloaddition Addition of the alkyne-containing moleculeIncrease corresponding to the mass of the alkyne-containing molecule.

Table 3: FTIR Spectroscopy Data for Azide-Alkyne Cycloaddition

Functional Group Characteristic Vibrational Frequency (cm⁻¹) Expected Change Upon Successful Reaction
Azide (-N₃) ~2100 cm⁻¹ (strong, sharp peak)Complete disappearance of the peak at ~2100 cm⁻¹.[1]

Table 4: HPLC Analysis for Reaction Monitoring

Compound Expected Retention Time (Relative)
This compound Baseline retention time
Deprotected Azido-PEG4-Amine Shorter retention time (more polar)
Final Conjugate Longer retention time (less polar, larger molecule)

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the workflow for each analytical technique.

experimental_workflow cluster_nmr ¹H NMR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow cluster_ftir FTIR Spectroscopy Workflow cluster_hplc HPLC Workflow nmr_start Dissolve sample in deuterated solvent nmr_acquire Acquire ¹H NMR spectrum nmr_start->nmr_acquire nmr_process Process data (FT, phasing, baseline correction) nmr_acquire->nmr_process nmr_analyze Analyze spectrum for key signals nmr_process->nmr_analyze ms_start Prepare sample for ionization (e.g., dilute in solvent) ms_inject Inject into mass spectrometer ms_start->ms_inject ms_acquire Acquire mass spectrum ms_inject->ms_acquire ms_analyze Analyze m/z values for expected masses ms_acquire->ms_analyze ftir_start Obtain background spectrum ftir_sample Place sample on ATR crystal ftir_start->ftir_sample ftir_acquire Acquire FTIR spectrum ftir_sample->ftir_acquire ftir_analyze Analyze for azide peak (~2100 cm⁻¹) ftir_acquire->ftir_analyze hplc_start Prepare mobile phase and equilibrate column hplc_inject Inject sample hplc_start->hplc_inject hplc_run Run separation gradient hplc_inject->hplc_run hplc_detect Detect eluting compounds hplc_run->hplc_detect hplc_analyze Analyze chromatogram for purity and retention times hplc_detect->hplc_analyze

Caption: Experimental workflows for the primary analytical techniques.

The logical relationship between these techniques in a typical conjugation project often follows a stepwise confirmation process.

logical_relationship start Conjugation Reaction hplc HPLC Analysis (Purity & Completion) start->hplc ftir FTIR (Azide Reaction Confirmation) start->ftir For Click Chemistry Step ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms nmr ¹H NMR (Structural Confirmation) ms->nmr success Successful Conjugation Confirmed nmr->success ftir->success

Caption: Logical workflow for confirming a successful conjugation.

Detailed Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Boc Deprotection
  • Sample Preparation: Dissolve 5-10 mg of the dried sample (either the starting this compound or the product of the deprotection reaction) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • For the starting material, identify the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.45 ppm and integrate it (should correspond to 9 protons).

    • For the reaction product, confirm the complete disappearance of the singlet at ~1.45 ppm.

    • Observe for any shifts in the signals of the methylene protons adjacent to the amine group.

Protocol 2: Mass Spectrometry for Conjugate Analysis
  • Sample Preparation: Prepare a stock solution of your sample (starting material or conjugate) at approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile). Further dilute the sample to 1-10 µg/mL with the initial mobile phase solvent (e.g., water with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weights of your compounds.

  • Data Analysis:

    • Identify the molecular ion peak for your starting material (e.g., [M+H]⁺ or [M+Na]⁺).

    • For the Boc deprotection product, look for a new molecular ion peak corresponding to a mass decrease of 100.12 Da.

    • For the final conjugate, identify a new molecular ion peak corresponding to the mass of the deprotected linker plus the mass of the conjugated molecule.

Protocol 3: FTIR Spectroscopy for Monitoring Azide-Alkyne Cycloaddition
  • Instrumentation: Use an FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Initial Spectrum: Place a small amount of the azide-containing starting material on the ATR crystal and record its spectrum. Note the position and intensity of the strong, sharp azide peak at approximately 2100 cm⁻¹.[1]

  • Reaction Monitoring: If monitoring the reaction in real-time, acquire spectra at regular intervals after initiating the click chemistry reaction.

  • Final Product Analysis: For the final product, place a sample on the ATR crystal and acquire the spectrum.

  • Data Analysis: Confirm the complete disappearance of the azide peak at ~2100 cm⁻¹ in the final product spectrum, which indicates that the azide has been consumed in the reaction.[1]

Protocol 4: HPLC for Purity Assessment
  • Instrumentation: A standard HPLC system with a suitable detector. Given the weak UV absorbance of the PEG linker, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is recommended for accurate quantification.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase system is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and run a suitable gradient to separate the starting materials, intermediates, and the final product. The retention time will typically increase with increasing molecular weight and hydrophobicity.

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of the conjugate and the presence of any unreacted starting materials.

Alternative Confirmation Methods

While NMR, MS, FTIR, and HPLC are the primary methods for confirming conjugation, other techniques can provide valuable complementary information:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the progress of a reaction. The polarity of the molecules changes with each conjugation step, leading to different retention factors (Rf values) on the TLC plate.

  • UV-Vis Spectroscopy: If one of the molecules being conjugated has a strong chromophore, UV-Vis spectroscopy can be used to quantify the extent of conjugation by measuring the absorbance at a specific wavelength.

  • Gel Electrophoresis (for biomolecules): When conjugating to proteins or nucleic acids, techniques like SDS-PAGE or agarose (B213101) gel electrophoresis can show a shift in the molecular weight, indicating successful conjugation.

Conclusion

Confirming the successful conjugation with this compound requires a multi-faceted analytical approach. While each technique provides specific and valuable information, a combination of methods is often necessary for unambiguous confirmation of the desired product's identity and purity. For routine monitoring of reaction progress, HPLC and TLC are invaluable tools. For definitive structural confirmation, NMR and mass spectrometry are the gold standards. FTIR spectroscopy offers a highly specific method for confirming the reaction of the azide group in click chemistry. By employing these techniques strategically, researchers can ensure the quality and reliability of their bioconjugates for downstream applications in research and drug development.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Azido-PEG4-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of bioconjugates like Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The Azido-PEG4-Boc linker is a versatile heterobifunctional tool, prized for its role in sequential and site-specific conjugation strategies. Its stability, both in the laboratory setting (in vitro) and within a biological system (in vivo), is paramount to the successful development of novel therapeutics.

This guide provides an objective comparison of the stability of this compound linkers, supported by experimental data and protocols, to inform the rational design of next-generation bioconjugates. We will delve into the inherent chemical properties of its functional groups, compare its performance to alternative linker technologies, and provide detailed methodologies for assessing its stability.

Core Principles of this compound Linker Stability

The stability of the this compound linker is dictated by its three key components: the azide (B81097) group, the Boc-protected amine, and the polyethylene (B3416737) glycol (PEG) backbone.

  • The Azide Group (N₃): This functional group is a cornerstone of "click chemistry," enabling highly efficient and bioorthogonal reactions.[1] It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a highly stable triazole ring.[1] The azide group itself is stable under a wide range of conditions but can be sensitive to reducing agents and certain metals.[2]

  • The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine.[1][2] It is stable under basic conditions but is intentionally designed to be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][3] This controlled lability is crucial for sequential conjugation strategies. Premature deprotection in an acidic environment is a primary in vitro stability concern.[2]

  • The PEG4 Backbone: The four-unit polyethylene glycol chain enhances the hydrophilicity, biocompatibility, and solubility of the conjugate.[4][][6] This property helps to prevent aggregation, especially when conjugating hydrophobic payloads, and can improve the pharmacokinetic profile of the molecule by creating a hydration shell that reduces renal clearance.[4][7] While generally stable, the PEG backbone can undergo auto-oxidation over extended periods.[2]

Comparative Stability of Linker Functional Groups

The utility of the this compound linker lies in the orthogonal nature of its reactive handles. The stability of these groups under different chemical environments is critical during multi-step synthesis and purification.

Functional GroupConditionStabilityNotes
Boc-Amine Acidic (e.g., TFA) Labile Intentionally cleaved for deprotection.[1][3]
Basic (e.g., Piperidine)StableOrthogonal to Fmoc-deprotection strategies.[3]
NucleophilesStableGenerally stable towards amines and thiolates.[3]
Reductive (e.g., H₂/Pd)StableStable under typical catalytic hydrogenation conditions.[3]
Azide Acidic / BasicStableStable across a broad pH range.
Reductive AgentsLabileCan be reduced by agents like DTT or phosphines.[2]
Copper (I) / AlkynesReactiveUndergoes "click chemistry" to form a stable triazole.[1]
PEG Backbone OxidativeSusceptibleCan be susceptible to oxidation over time.[2][3]
General ConditionsStableGenerally stable under typical bioconjugation conditions.
Triazole Linkage In Vivo / In VitroHighly Stable The resulting linkage from a click reaction is very robust.[1]
Amide Bond In Vivo / In VitroHighly Stable The bond formed after Boc-deprotection and acylation is stable.[8]

In Vitro Stability Assessment

Predicting the in vivo behavior of a bioconjugate begins with rigorous in vitro testing. The primary goal is to assess the linker's stability in a simulated biological environment, most commonly plasma from various species.[9] Premature drug release in circulation can lead to off-target toxicity and reduced efficacy.[9][10]

This protocol outlines a general method to determine the rate of drug deconjugation from an ADC in plasma.

  • Incubation: Incubate the test conjugate (e.g., an ADC) at a concentration of approximately 100 µg/mL in fresh plasma (human, mouse, or rat) at 37°C.[11]

  • Time Points: Collect aliquots of the plasma samples at various time points, such as 0, 6, 24, 48, 96, and 168 hours.[9][11] Immediately freeze the collected samples at -80°C to stop further degradation.[11]

  • Sample Preparation:

    • Thaw plasma aliquots on ice.[11]

    • For analysis of the intact conjugate, immunoaffinity capture methods (e.g., using Protein A/G magnetic beads) can be used to isolate the ADC from plasma proteins.[11]

    • For analysis of the released free payload, precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing a suitable internal standard.[11] Centrifuge at high speed to pellet the precipitated proteins.[11]

  • Analysis: Quantify the amount of intact ADC and/or released payload using appropriate analytical techniques.

    • LC-MS (Intact Mass Analysis): After immunoaffinity capture, the intact ADC can be analyzed by LC-MS to determine the average drug-to-antibody ratio (DAR).[11] A decrease in the average DAR over time indicates payload deconjugation.[11]

    • ELISA: A sandwich ELISA can be designed to specifically quantify the concentration of the intact ADC.[7][9]

    • LC-MS/MS (Free Payload): The supernatant from the protein precipitation step can be analyzed by LC-MS/MS to quantify the concentration of the released free payload.[11]

cluster_prep Sample Preparation cluster_analysis Analysis ADC ADC in Plasma Incubate Incubate at 37°C ADC->Incubate Timepoints Collect Aliquots (0-168h) Incubate->Timepoints Freeze Freeze at -80°C Timepoints->Freeze Thaw Thaw Samples Freeze->Thaw ImmunoCapture Immunoaffinity Capture (e.g., Protein A/G) Thaw->ImmunoCapture ProteinPrecip Protein Precipitation (Acetonitrile) Thaw->ProteinPrecip LCMS_Intact Intact Mass Spec (Average DAR) ImmunoCapture->LCMS_Intact LCMS_Free LC-MS/MS (Free Payload) ProteinPrecip->LCMS_Free

Workflow for an in vitro ADC plasma stability assay.

In Vivo Stability Assessment

The ultimate test of a linker's performance is its stability in a living system. In vivo stability is assessed through pharmacokinetic (PK) studies, which measure how the bioconjugate is absorbed, distributed, metabolized, and excreted over time.[12] An ideal linker ensures the conjugate remains intact in circulation long enough to reach the target site.[12][13]

For conjugates made with the this compound linker, the in vivo stability is primarily dependent on the resulting triazole and amide bonds, both of which are highly stable. The PEG4 chain further contributes to a favorable PK profile by increasing the conjugate's hydrodynamic volume, which can slow renal clearance and prolong its plasma half-life.[4]

  • Administration: Administer the bioconjugate to a cohort of animals (typically mice or rats) via intravenous injection at a predetermined dose.[14]

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) via an appropriate method, such as tail vein or cardiac puncture.[12]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.[7]

  • Analysis: Use validated analytical methods to quantify three key entities to fully characterize the ADC's behavior and linker stability[12]:

    • Total Antibody: Measured using a generic ELISA that detects the antibody backbone, regardless of whether the payload is attached. This provides information on the clearance of the antibody component.

    • Intact Conjugate (ADC): Measured using a format-specific ELISA that requires both the antibody and the payload to be present for signal generation. This is the most direct measure of conjugate stability in circulation.

    • Free Payload: Measured by LC-MS/MS after plasma protein precipitation, similar to the in vitro assay. An increase in free payload over time indicates linker cleavage.

cluster_adc Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Stable Linker (e.g., Triazole/Amide) Antibody->Linker Payload Cytotoxic Payload Linker->Payload Circulation Systemic Circulation (High Stability Required) TME Tumor Microenvironment Circulation->TME EPR Effect TargetCell Target Cancer Cell TME->TargetCell Binding Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (Antibody Degradation) Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Simplified pathway of an ADC with a stable, non-cleavable linker.

Comparison with Alternative Linker Technologies

The this compound linker is used to install payloads via stable, non-cleavable linkages. Its performance is best understood in the context of other common linker strategies, particularly cleavable linkers designed for specific release mechanisms.

Linker TypeCleavage MechanismPlasma StabilityKey AdvantagesKey Disadvantages
Thioether (Non-cleavable) Antibody degradationHighHigh stability reduces the risk of premature payload release.[15]The linker-payload metabolite must retain cytotoxic activity.[15]
Peptide (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B)Moderate to HighPayload release is triggered by enzymes overexpressed in tumor lysosomes.[8][10][16]Can be susceptible to premature cleavage by circulating proteases.[10][16]
Disulfide Reductive (e.g., Glutathione)VariableExploits the reducing intracellular environment for payload release.[9][15]Stability can be variable and may lead to premature release in circulation.[15]
Acid-Labile (e.g., Hydrazone) Low pHLow to ModerateDesigned to cleave in the acidic environment of endosomes/lysosomes.[8][15]Often suffers from poor plasma stability.[15]
Tandem-Cleavage Dual (e.g., Glucuronidase + Protease)HighEnhanced plasma stability and tolerability due to the dual-release requirement.[10][15]More complex synthesis and potentially slower payload release.[15]

Conclusion

The this compound linker provides a robust and versatile platform for constructing bioconjugates with high stability. Its key features—an azide for stable triazole formation via click chemistry and a Boc-protected amine for creating stable amide bonds—are ideal for applications where the conjugate must endure systemic circulation without premature payload release. The PEG4 moiety further enhances its performance by improving solubility and pharmacokinetic properties.

While the linker's constituent groups have specific chemical sensitivities that are leveraged during synthesis (i.e., acid lability of the Boc group), the final linkages formed are exceptionally stable both in vitro and in vivo. For therapeutic strategies that rely on the internalization and lysosomal degradation of the entire bioconjugate to release the payload, the stability offered by conjugates synthesized using the this compound linker makes it a superior choice over many cleavable alternatives. Rigorous assessment through the plasma stability and pharmacokinetic assays described here is essential to confirm this stability and ensure the development of safe and effective targeted therapeutics.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Azido-PEG4-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules is a cornerstone of innovation. Among the most powerful tools for this purpose are the "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both pathways form a stable triazole linkage between an azide (B81097) and an alkyne, yet their fundamental differences in mechanism, kinetics, and biocompatibility present a critical choice depending on the specific application. This guide provides an objective, data-driven comparison to inform the selection of the optimal bioconjugation strategy when working with Azido-PEG4-Boc, a versatile heterobifunctional linker.

At a Glance: CuAAC vs. SPAAC

The foundational principle for both reactions is the Huisgen 1,3-dipolar cycloaddition.[1] However, the thermal reaction is slow and often requires conditions incompatible with biological systems. CuAAC and SPAAC represent two powerful solutions to accelerate this transformation.[1] CuAAC employs a copper(I) catalyst to dramatically increase the reaction rate and control regioselectivity, exclusively producing the 1,4-disubstituted triazole.[1][2] In contrast, SPAAC is a catalyst-free approach that utilizes a strained cyclooctyne (B158145), which reacts readily with an azide to release ring strain.[1][2] This makes it exceptionally well-suited for applications in living systems where copper toxicity is a concern.[2][3]

Reaction Mechanisms

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. In contrast, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst due to the release of ring strain.[4]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azido_PEG4_Boc This compound (R-N₃) Reaction_Complex Copper-Alkyne Complex Azido_PEG4_Boc->Reaction_Complex + Terminal_Alkyne Terminal Alkyne (R'-C≡CH) Terminal_Alkyne->Reaction_Complex + Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Reducing_Agent Sodium Ascorbate (B8700270) Reducing_Agent->Cu_I Cu_I->Reaction_Complex Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes Product 1,4-disubstituted Triazole Product Reaction_Complex->Product

A simplified reaction mechanism for CuAAC.

SPAAC_Mechanism cluster_reactants Reactants Azido_PEG4_Boc This compound (R-N₃) Transition_State Concerted [3+2] Cycloaddition Azido_PEG4_Boc->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Driven by ring strain release Product Triazole Product (Mixture of regioisomers) Transition_State->Product

A simplified reaction mechanism for SPAAC.

Quantitative Performance Comparison

The decision between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.[1]

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)[4]None (driven by ring strain)[4]
Biocompatibility Limited due to potential copper cytotoxicity.[4][5] Mitigation is possible with chelating ligands.[6]High, making it suitable for in vivo and live-cell applications.[5][7]
Second-Order Rate Constant (k₂) Generally faster (1-100 M⁻¹s⁻¹)[4][8]Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[4][8]
Alkyne Reactant Terminal alkynes[4]Strained cyclooctynes (e.g., DBCO, BCN)[4]
Reagent Accessibility Simple terminal alkynes are readily available.[5]Strained cyclooctynes can be more complex and expensive to synthesize.[5]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[9]Lacks regiospecificity, forming a mixture of regioisomers.[10]
Side Reactions Potential for oxidative damage to biomolecules and homodimerization of alkynes.[11][12]Cyclooctynes can be prone to side reactions with thiols.[13]
Typical Reaction Time 1 - 24 hours[2][8]30 minutes - 12 hours[8]
Typical Yield 70 - 95%[8]80 - 99%[8]
Optimal Temperature 25 - 60 °C[8]4 - 37 °C[8]
pH Range 4 - 12[8][14]4 - 10 (Physiological pH is ideal)[15]

Experimental Workflow and Protocols

A general experimental workflow for bioconjugation using either CuAAC or SPAAC is depicted below, highlighting the key differences in the reaction setup.

Experimental_Workflow cluster_common_prep Preparation cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway cluster_common_downstream Downstream Processing Prepare_Azide Prepare this compound Stock Solution Mix_Reactants_CuAAC Combine Azide and Terminal Alkyne Prepare_Azide->Mix_Reactants_CuAAC Mix_Reactants_SPAAC Combine Azide and Strained Alkyne Prepare_Azide->Mix_Reactants_SPAAC Prepare_Alkyne Prepare Alkyne-Molecule Stock Solution Prepare_Alkyne->Mix_Reactants_CuAAC Prepare_Alkyne->Mix_Reactants_SPAAC Prepare_Catalyst Prepare Cu(I)/Ligand Premix Mix_Reactants_CuAAC->Prepare_Catalyst Add_Reducing_Agent Add Sodium Ascorbate to Initiate Reaction Prepare_Catalyst->Add_Reducing_Agent Incubate_CuAAC Incubate at RT (1-4 hours) Add_Reducing_Agent->Incubate_CuAAC Purification Purify Conjugate (e.g., SEC, HPLC) Incubate_CuAAC->Purification Incubate_SPAAC Incubate at RT or 37°C (2-12 hours) Mix_Reactants_SPAAC->Incubate_SPAAC Incubate_SPAAC->Purification Analysis Characterize Product (e.g., LC-MS, SDS-PAGE) Purification->Analysis Boc_Deprotection Optional: Boc Deprotection (TFA in DCM) Analysis->Boc_Deprotection

A general experimental workflow for bioconjugation.
Protocol 1: CuAAC Reaction with this compound

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne-functionalized molecule.

Materials:

  • N-Azido-PEG4-N-Boc-N-PEG3-Boc (or similar this compound linker)[16]

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[17]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)[17]

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)[16]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[17]

  • Degassed solvents (e.g., water, DMSO, DMF)[16]

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and the alkyne-molecule in a suitable solvent (e.g., DMSO or DMF).[16]

  • Reaction Setup: In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent). Add the this compound stock solution to achieve a slight molar excess (1.1-1.5 equivalents).[16] Add the reaction buffer to achieve the desired final concentration.

  • Catalyst Preparation: In a separate tube, prepare a premix of the copper catalyst by adding 5 parts of the THPTA stock solution to 1 part of the CuSO₄ stock solution. Vortex briefly.[3]

  • Reaction Initiation: Add the copper/THPTA premix to the main reaction tube to a final copper concentration of 50-250 µM.[2][4]

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3] Gently mix the solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.[3] Reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or HPLC, to remove excess reagents and the copper catalyst.[3]

Protocol 2: SPAAC Reaction with this compound

This protocol describes a typical copper-free reaction between this compound and a strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN).

Materials:

  • N-Azido-PEG4-N-Boc-N-PEG3-Boc (or similar this compound linker)

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[18]

  • Anhydrous DMSO (for stock solutions)[15]

Procedure:

  • Reagent Preparation: Prepare a stock solution of the this compound linker in anhydrous DMSO (e.g., 10 mM).[15] Ensure the strained alkyne-molecule is in the desired reaction buffer.

  • Reaction Setup: In a suitable reaction vessel, add the strained alkyne-molecule to the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL for a protein).[15]

  • Add the this compound stock solution to the reaction. A 2 to 10-fold molar excess of the azide linker is a typical starting point.[18] Note: The final concentration of DMSO should be kept low (e.g., <5% v/v) to minimize effects on biomolecules.[18]

  • Incubation: Gently mix the reaction components. Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[18] The optimal time and temperature may require empirical determination.

  • Monitoring and Purification: The reaction progress can be monitored by LC-MS or SDS-PAGE.[15] Purify the final bioconjugate using an appropriate method like SEC to remove excess reagents.[15]

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the PEGylated conjugate to expose a primary amine for subsequent functionalization.

Materials:

  • Purified Boc-protected conjugate from Protocol 1 or 2

  • Trifluoroacetic acid (TFA)[15]

  • Dichloromethane (DCM)[15]

  • Neutralizing buffer (e.g., PBS, pH 7.4)[15]

Procedure:

  • Drying: Lyophilize the purified conjugate to remove water.[15]

  • Deprotection: Dissolve the dried conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).[15]

  • Incubate at room temperature for 30-60 minutes.[15]

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[15]

  • Neutralization: Immediately dissolve the deprotected conjugate in a neutralizing buffer (e.g., PBS, pH 7.4).[15]

  • Buffer Exchange: Perform buffer exchange using SEC or dialysis to remove any residual TFA and prepare the amine-functionalized conjugate for subsequent reactions.[15]

Conclusion and Recommendations

The choice between CuAAC and SPAAC for reactions involving this compound is ultimately dictated by the specific requirements of the experiment.[1][9]

CuAAC is the preferred method when:

  • Rapid reaction kinetics and high yields are critical.[9]

  • The potential for copper-induced toxicity is not a concern (e.g., in vitro applications, materials science).[9]

  • Strict regioselectivity (1,4-isomer) is required.

SPAAC is the superior method when:

  • Biocompatibility is paramount, such as in in vivo studies or live-cell labeling, where copper cytotoxicity must be avoided.[4][7]

  • Working with sensitive biological systems that could be damaged by copper-mediated side reactions.[11]

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.

References

A Head-to-Head Comparison of Azido-PEG4 and Maleimide Chemistries for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent modification of proteins is paramount for applications ranging from diagnostics and imaging to the development of targeted therapeutics like antibody-drug conjugates (ADCs). The choice of conjugation chemistry is a critical decision that profoundly impacts the homogeneity, stability, and ultimately, the performance of the resulting bioconjugate. This guide provides an objective, data-driven comparison of two widely employed protein labeling strategies: the bioorthogonal click chemistry approach using azido-polyethylene glycol (PEG) linkers and the well-established maleimide-thiol chemistry.

Here, we focus on a representative azide (B81097) linker, Azido-PEG4-Boc (which requires deprotection and subsequent activation, often via an NHS ester, to react with proteins), and compare it with maleimide-PEG4 linkers. This comparison will delve into the fundamental chemical principles, performance metrics, and practical considerations for each methodology.

Chemical Principles: A Tale of Two Reactions

The foundational difference between these two labeling strategies lies in their reaction mechanisms. Azido-PEG linkers utilize bioorthogonal click chemistry, most commonly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while maleimide (B117702) linkers react with thiols via a Michael addition.

Azido-PEG4 Labeling via Click Chemistry:

Protein labeling with an Azido-PEG4 linker is typically a two-step process. First, an azide or an alkyne functional group is introduced onto the protein. A common method for this is the reaction of an Azido-PEG4-NHS ester with primary amines (lysine residues and the N-terminus) on the protein surface. The Boc protecting group on this compound would first need to be removed to reveal a primary amine, which can then be coupled to a bifunctional linker containing an NHS ester for protein conjugation. Alternatively, and more directly, an Azido-PEG4-NHS ester can be used. Once the protein is "azide-functionalized," it can be specifically labeled with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO), through a copper-free click chemistry reaction (SPAAC). This reaction is highly specific and forms a stable triazole linkage.

Maleimide Labeling via Michael Addition:

Maleimide chemistry offers a more direct approach to protein labeling by targeting the sulfhydryl (thiol) groups of cysteine residues. The maleimide group contains an electron-deficient double bond that readily reacts with the nucleophilic thiol of a cysteine residue through a Michael addition reaction.[1] This forms a stable thioether bond, covalently attaching the maleimide-containing molecule to the protein.[1]

Performance Comparison: Azido-PEG4 vs. Maleimide Chemistry

The choice between these two chemistries often depends on a trade-off between reaction speed, specificity, and the stability of the final conjugate.

FeatureAzido-PEG4 Chemistry (via SPAAC)Maleimide Chemistry
Target Residue Primary amines (Lysine, N-terminus) for azide introduction via NHS esterThiols (Cysteine)
Specificity High for the click reaction; moderate for the initial NHS ester reactionHigh for thiols at pH 6.5-7.5
Reaction pH 7.2-8.5 for NHS ester step; physiological pH for SPAAC6.5-7.5
Typical Labeling Efficiency >90% for the click reaction step70-90%
Reaction Kinetics (Second-Order Rate Constant) ~0.1 - 1.0 M⁻¹s⁻¹ (DBCO + Azide)Generally fast, but can be variable
Bond Stability Very High (stable triazole linkage)Moderate (Thioether bond susceptible to retro-Michael reaction and thiol exchange)
Biocompatibility High (copper-free click chemistry)Generally good, but potential for off-target reactions
Side Reactions Minimal for the click reaction; NHS ester can hydrolyzeHydrolysis of maleimide ring, reaction with amines at pH > 7.5, retro-Michael reaction

Experimental Protocols

Below are detailed protocols for labeling a protein with an Azido-PEG4 linker (via an NHS ester) and a Maleimide-PEG4 linker.

Protocol 1: Two-Step Protein Labeling with Azido-PEG4-NHS Ester and a DBCO-Functionalized Molecule

Step 1: Introduction of the Azide Handle

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES) at pH 8.3.

  • Azide-PEG4-NHS Ester Preparation: Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the protein solution. The final DMSO concentration should be below 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted Azido-PEG4-NHS ester using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • DBCO-Molecule Preparation: Dissolve the DBCO-functionalized molecule of interest (e.g., a fluorescent dye) in a minimal amount of DMSO.

  • Click Reaction: Add a 1.5- to 10-fold molar excess of the DBCO-molecule to the azide-functionalized protein solution.

  • Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C.

  • Purification: Purify the final labeled protein conjugate using size-exclusion chromatography or another suitable method to remove any unreacted DBCO-molecule.

Protocol 2: One-Step Protein Labeling with Maleimide-PEG4
  • Protein Preparation: Prepare the protein solution at 1-10 mg/mL in a thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5. The buffer should be degassed to prevent oxidation of thiols.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, treat the protein with a 10- to 50-fold molar excess of a thiol-free reducing agent like TCEP for 30-60 minutes at room temperature. Remove the TCEP using a desalting column.

  • Maleimide-PEG4 Preparation: Dissolve the Maleimide-PEG4 reagent in DMSO or DMF to a concentration of 10-100 mM immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4 solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of ~10 mM.

  • Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted maleimide reagent and quenching agent.

Visualizing the Chemistries and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms, a general experimental workflow, and a decision-making guide.

cluster_azide Azido-PEG4 Labeling (SPAAC) cluster_maleimide Maleimide Labeling protein_nh2 Protein-NH2 protein_azide Protein-N3 protein_nh2->protein_azide NHS Ester Reaction (pH 7.2-8.5) azide_nhs Azido-PEG4-NHS azide_nhs->protein_azide labeled_protein_azide Labeled Protein (Triazole Linkage) protein_azide->labeled_protein_azide SPAAC (Click Chemistry) dbco_molecule DBCO-Molecule dbco_molecule->labeled_protein_azide protein_sh Protein-SH labeled_protein_maleimide Labeled Protein (Thioether Linkage) protein_sh->labeled_protein_maleimide Michael Addition (pH 6.5-7.5) maleimide_peg Maleimide-PEG4 maleimide_peg->labeled_protein_maleimide

Caption: Reaction mechanisms of Azido-PEG4 and Maleimide labeling.

start Start: Protein Labeling prep Protein Preparation (Buffer Exchange, Reduction) start->prep labeling Labeling Reaction (Add Azide/Maleimide Reagent) prep->labeling incubation Incubation labeling->incubation purification Purification (Remove Excess Reagent) incubation->purification analysis Analysis (MS, SDS-PAGE, etc.) purification->analysis end End: Labeled Protein analysis->end

Caption: General experimental workflow for protein labeling.

rect_node rect_node start Start: Choose Labeling Chemistry cysteine_available Accessible Cysteine(s) Available? start->cysteine_available high_stability High Stability Required? cysteine_available->high_stability Yes site_specific Site-Specific Labeling Required? cysteine_available->site_specific No maleimide Use Maleimide Chemistry high_stability->maleimide No azide Use Azido-PEG Chemistry high_stability->azide Yes site_specific->azide No consider_maleimide Consider Maleimide (if Cys can be introduced) site_specific->consider_maleimide Yes consider_azide Consider Azido-PEG (for higher stability)

Caption: Decision guide for choosing the appropriate labeling chemistry.

Conclusion

Both Azido-PEG4 and maleimide chemistries are powerful tools for protein labeling, each with a distinct set of advantages and disadvantages. Azido-PEG4 chemistry, particularly when coupled with copper-free click reactions like SPAAC, offers exceptional specificity and results in a highly stable triazole linkage, making it ideal for applications requiring long-term stability in complex biological environments. However, it typically involves a two-step process.

Maleimide chemistry provides a more direct and often faster method for labeling proteins at cysteine residues. While the resulting thioether bond is generally stable, its susceptibility to retro-Michael reaction and thiol exchange is a critical consideration, especially for in vivo applications.

The choice between these two methods will ultimately depend on the specific requirements of the experiment, including the availability of target residues on the protein, the desired level of specificity, and the required stability of the final conjugate. By carefully considering the information presented in this guide, researchers can make an informed decision to select the optimal labeling strategy for their scientific endeavors.

References

Assessing the Immunogenicity of Azido-PEG4-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the immunogenicity of therapeutic conjugates is a critical consideration. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic properties and reduce the immunogenicity of therapeutic molecules. However, the potential for PEG itself to elicit an immune response, leading to the production of anti-PEG antibodies, remains a significant challenge. This guide provides a comparative assessment of the potential immunogenicity of conjugates functionalized with Azido-PEG4-Boc, contextualized with data from other PEGylation reagents and alternative polymers.

The Immunogenic Potential of PEGylated Conjugates

PEGylation can effectively shield immunogenic epitopes on a therapeutic molecule, thereby reducing its recognition by the immune system.[1] However, factors such as the molecular weight, architecture (linear versus branched), and terminal functional groups of the PEG chain can influence its own immunogenicity.[2][3] The formation of anti-PEG antibodies, primarily IgM and IgG, can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, diminishing its efficacy and potentially causing hypersensitivity reactions.[4]

This compound: Structure and Applications

This compound is a heterobifunctional linker containing a short, discrete PEG chain (four ethylene (B1197577) glycol units), an azide (B81097) group at one terminus, and a Boc-protected amine at the other.[5][6] The azide group allows for bio-orthogonal "click chemistry" reactions with alkyne-modified molecules, offering high specificity and efficiency.[7] The Boc-protected amine, upon deprotection, can be conjugated to various functional groups on a target molecule. This linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[5][8]

While direct experimental data on the immunogenicity of this compound conjugates is limited in publicly available literature, an assessment can be inferred from studies on structurally related PEG linkers.

Comparative Analysis of Immunogenicity

The immunogenicity of a PEGylated conjugate is a multifactorial issue. Below is a comparison of factors that may influence the immunogenicity of this compound conjugates relative to other PEGylation strategies.

FeatureThis compound ConjugateLinear mPEG ConjugatesBranched PEG ConjugatesAlternative Polymers (e.g., Polysarcosine)
PEG Molecular Weight Low (discrete PEG4)Variable (often high, e.g., 20-40 kDa)HighNot Applicable
Potential for Anti-PEG Antibody Induction Likely lower due to short chain lengthHigher, especially with repeated administrationCan be immunogenic, though branching may offer better shielding[9]Generally lower or absent[7][10]
Terminal Group Azide and (deprotected) AmineMethoxyMethoxy or otherVaries by polymer
Architecture Linear (short)Linear (long)BranchedVaries by polymer
Steric Hindrance MinimalSignificantHighVaries by polymer

Experimental Protocols

Accurate assessment of immunogenicity is crucial for the preclinical and clinical development of any novel therapeutic conjugate. Below are detailed methodologies for key experiments used to evaluate the immunogenic potential of PEGylated compounds.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This is the most common method for quantifying anti-PEG antibodies in serum or plasma samples.

Materials:

  • High-binding 96-well microplates

  • PEGylated conjugate of interest or a generic PEGylated protein for coating

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from immunized animals or human subjects

  • HRP-conjugated anti-IgG and anti-IgM secondary antibodies (species-specific)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of the microplate with the PEG-conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add HRP-conjugated secondary antibody (anti-IgG or anti-IgM) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping Reaction: Add stop solution to quench the reaction, resulting in a yellow color.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Complement Activation Assay

This assay determines if the conjugate activates the complement system, which can be a consequence of anti-PEG antibody binding.

Principle: The assay measures the consumption of complement components (e.g., C3) or the generation of complement activation products (e.g., C5a, sC5b-9) in serum upon incubation with the test compound.[10] This is typically performed using commercially available ELISA kits for the specific complement components.

Protocol (General):

  • Incubate the test conjugate with normal human or animal serum for a specified time at 37°C.

  • Use a commercially available ELISA kit to measure the levels of a specific complement activation marker (e.g., sC5b-9) in the treated serum.

  • Compare the results to positive and negative controls to determine the extent of complement activation.

Visualizing Experimental Workflows and Pathways

To better understand the processes involved in assessing immunogenicity, the following diagrams illustrate a typical experimental workflow and the signaling pathway of an immune response to a PEGylated conjugate.

Experimental_Workflow cluster_preparation Conjugate Preparation cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis prep Synthesis of This compound Conjugate immunization Immunization of Animal Model prep->immunization serum_collection Serum Collection immunization->serum_collection elisa Anti-PEG Antibody ELISA serum_collection->elisa complement Complement Activation Assay serum_collection->complement data_analysis Data Analysis and Comparison elisa->data_analysis complement->data_analysis

Workflow for Assessing Immunogenicity.

Immune_Response_Pathway cluster_recognition Immune Recognition cluster_activation Cellular Activation cluster_response Effector Response peg_conjugate PEGylated Conjugate apc Antigen Presenting Cell (APC) peg_conjugate->apc b_cell B Cell peg_conjugate->b_cell t_helper Helper T Cell apc->t_helper plasma_cell Plasma Cell b_cell->plasma_cell t_helper->b_cell anti_peg Anti-PEG Antibodies (IgM, IgG) plasma_cell->anti_peg clearance Accelerated Blood Clearance anti_peg->clearance

Immune Response to PEGylated Conjugates.

Conclusion

References

The Pharmacokinetic Profile of Azido-PEG4-Boc Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of drug molecules with linkers like Azido-PEG4-Boc is a key strategy in modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The choice of linker is critical as it profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus the overall efficacy and safety of the therapeutic. This guide provides a comparative analysis of the pharmacokinetic (PK) characteristics of drugs containing the this compound linker and contrasts them with alternative linker technologies, supported by experimental data and detailed methodologies.

The Role of PEGylation in Pharmacokinetics

Polyethylene glycol (PEG) has long been the gold standard in modifying the pharmacokinetic profiles of therapeutic agents. The covalent attachment of PEG chains, or PEGylation, can significantly enhance a drug's in vivo performance by:

  • Increasing Hydrodynamic Radius: This leads to reduced renal clearance, thereby prolonging the circulation half-life.[][2]

  • Providing a Hydration Shell: This "stealth" effect shields the drug from enzymatic degradation and uptake by the reticuloendothelial system (RES).[3]

  • Improving Solubility: The hydrophilic nature of PEG can increase the aqueous solubility of hydrophobic drug candidates.

However, the benefits of PEGylation are highly dependent on the length of the PEG chain. While longer PEG chains generally lead to a more pronounced effect on half-life, they can also introduce "PEG-related" challenges such as potential immunogenicity and altered biodistribution.[]

Characterizing the Pharmacokinetics of this compound Containing Drugs

This compound is a short-chain PEG linker. Based on established principles of PEGylation, drugs conjugated with this linker are expected to exhibit a distinct pharmacokinetic profile compared to those with longer PEG chains or non-PEGylated counterparts.

Expected Pharmacokinetic Profile of this compound Conjugates:

  • Absorption: For orally administered drugs, the small size and hydrophilic nature of the PEG4 linker may have a modest impact on improving solubility and absorption compared to the parent molecule.

  • Distribution: A slight increase in the hydrodynamic radius may lead to a marginally altered volume of distribution.

  • Metabolism: The PEG4 chain can offer some steric hindrance, potentially slowing down metabolism by plasma enzymes to a limited extent.[] However, short PEG linkers are generally more susceptible to oxidative metabolism compared to longer chains.

  • Excretion: A modest increase in size is unlikely to significantly impact renal clearance, and thus the half-life extension will be less pronounced compared to drugs with longer PEG chains.[4]

Comparative Analysis of Linker Technologies

The choice of linker is a critical optimization parameter in drug design. Here, we compare the expected pharmacokinetic properties of this compound with alternative linker technologies.

Data Presentation: A Quantitative Comparison
Linker TypeKey FeaturesExpected Half-life (t½)Expected Clearance (CL)Key Considerations
This compound (Short PEG) Hydrophilic, flexibleModest increaseModest decreaseBalances improved solubility with minimal steric hindrance.[5]
Long-Chain PEG (e.g., PEG12, PEG24) Highly hydrophilic, large hydrodynamic radiusSignificant increaseSignificant decreaseCan lead to reduced potency due to steric hindrance and potential for anti-PEG antibody formation.[5]
Alkyl Linkers Hydrophobic, flexibleGenerally shorterGenerally fasterMay improve cell permeability but can decrease aqueous solubility.[6]
Polysarcosine (pSar) Hydrophilic, biodegradable, non-immunogenicComparable to or longer than PEGComparable to or lower than PEGAn emerging alternative to PEG with potentially better biocompatibility.[7][8]
Zwitterionic Polymers Super-hydrophilic, highly biocompatiblePotentially longer than PEGPotentially lower than PEGExcellent antifouling properties may lead to prolonged circulation.[9][10]

Experimental Protocols

Accurate characterization of the pharmacokinetic profile of a drug conjugate is essential for its development. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (half-life, clearance, volume of distribution) of an this compound containing drug.

Materials:

  • Test compound (this compound conjugated drug)

  • Vehicle for administration (e.g., saline, PBS with a solubilizing agent)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Cannulation supplies for serial blood sampling

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week. On the day of the study, cannulate the jugular vein for blood collection and the carotid artery or tail vein for drug administration.

  • Drug Administration: Administer a single intravenous (IV) bolus of the test compound at a predetermined dose.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.[11][12]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the this compound linker and the conjugated drug to metabolism by liver enzymes.

Materials:

  • Test compound

  • Liver microsomes (from human, rat, or other species)

  • NADPH regenerating system

  • Phosphate buffer

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound at a known concentration with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution to each aliquot.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Characterization

G cluster_0 In Vitro Assessment cluster_1 In Vivo Study cluster_2 Bioanalysis & Data Interpretation Metabolic_Stability Metabolic Stability (Liver Microsomes) PK_Analysis Pharmacokinetic Modeling (t½, CL, Vd) Metabolic_Stability->PK_Analysis Informs metabolic clearance Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Plasma_Protein_Binding->PK_Analysis Informs distribution Drug_Admin Drug Administration (IV Bolus to Rodents) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Quantification Plasma_Separation->LC_MS_MS LC_MS_MS->PK_Analysis

Caption: Workflow for characterizing the pharmacokinetics of a novel drug conjugate.

Logical Relationship of Linker Choice to Pharmacokinetic Outcome

G cluster_0 Linker Properties cluster_1 Pharmacokinetic Parameters cluster_2 Therapeutic Outcome Linker_Choice Linker Selection (e.g., this compound) Hydrophilicity Hydrophilicity Linker_Choice->Hydrophilicity Size Hydrodynamic Size Linker_Choice->Size Stability Metabolic Stability Linker_Choice->Stability Solubility Aqueous Solubility Hydrophilicity->Solubility Clearance Renal & Hepatic Clearance Size->Clearance Distribution Volume of Distribution (Vd) Size->Distribution Stability->Clearance Half_life Circulation Half-life (t½) Clearance->Half_life Efficacy Efficacy Half_life->Efficacy Safety Safety Profile Half_life->Safety Distribution->Efficacy Distribution->Safety

Caption: Impact of linker properties on pharmacokinetic parameters and therapeutic outcome.

References

Navigating Off-Target Effects: A Comparative Guide for PROTACs with Azido-PEG4-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Mitigating Off-Target Effects of PROTACs Featuring an Azido-PEG4-Boc Linker.

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] This guide provides a comparative analysis of PROTACs featuring an this compound linker, with a focus on understanding and assessing their off-target effects in comparison to other common linker types.

The this compound linker combines several key features: a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide flexibility, an azide (B81097) group for "click chemistry" conjugation, and a Boc protecting group for controlled synthesis. While these features offer synthetic advantages, the linker's flexibility and composition can also influence the PROTAC's off-target profile.

The Linker's Influence on PROTAC Selectivity

The structure, length, and flexibility of the linker are paramount in dictating the geometry of the ternary complex. A well-designed linker stabilizes the productive ternary complex, ensuring efficient ubiquitination of the intended target. Conversely, a suboptimal linker can lead to the formation of ternary complexes with unintended proteins, resulting in their degradation and subsequent off-target effects.[1][4]

Key considerations for the this compound linker:

  • Flexibility: The 4-unit PEG chain imparts significant flexibility. While this can be advantageous for spanning the distance between the target protein and the E3 ligase, excessive flexibility may allow the PROTAC to adopt conformations that accommodate off-target proteins.[4]

  • Hydrophilicity: The PEG component generally improves the aqueous solubility of the PROTAC, a common challenge for these large molecules. This can enhance cell permeability and bioavailability.[1]

  • Click Chemistry Handle: The azide group allows for modular and efficient synthesis of PROTAC libraries using copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This facilitates the rapid generation of diverse PROTACs for optimization.[3]

Comparative Analysis of Linker Types

The choice of linker significantly impacts a PROTAC's off-target profile. Here, we compare the general properties of PEG-based linkers, like the this compound linker, with other common linker classes.

Linker TypeCompositionKey CharacteristicsPotential Impact on Off-Target Effects
PEG Linkers Repeating ethylene (B1197577) glycol unitsHydrophilic, flexible, synthetically versatile.Increased flexibility may lead to a higher propensity for forming unintended ternary complexes. Can improve solubility, potentially altering biodistribution and off-target interactions.
Alkyl Linkers Saturated or unsaturated hydrocarbon chainsHydrophobic, flexible, synthetically straightforward.Increased hydrophobicity may lead to non-specific binding and aggregation. Generally considered more metabolically stable than PEG linkers.[5]
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, phenyl)Conformationally constrained, can improve metabolic stability.Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing selectivity by disfavoring the formation of off-target ternary complexes.[6]
"Clickable" Linkers Contain azide or alkyne functionalitiesAllow for modular and efficient synthesis. The resulting triazole ring is metabolically stable and adds some rigidity.[3][7][8]The modular nature facilitates rapid optimization of linker length and composition to minimize off-target effects.[3]

Quantitative Assessment of Off-Target Effects

A comprehensive evaluation of off-target effects is critical for the preclinical development of any PROTAC. Mass spectrometry-based global proteomics is the gold standard for unbiasedly identifying proteins that are degraded upon PROTAC treatment.[1] The data below is a synthesized representation based on trends reported in the literature to illustrate how the off-target profiles of PROTACs with different linkers might compare.

Table 1: Representative Proteomics Data for a Hypothetical BRD4-Targeting PROTAC with Different Linkers

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle) - Azido-PEG4 LinkerLog2 Fold Change (PROTAC vs. Vehicle) - Alkyl LinkerLog2 Fold Change (PROTAC vs. Vehicle) - Rigid Linker
BRD4 BRD4-3.8 -3.5 -4.0
BRD2BRD2-2.5-2.8-1.5
BRD3BRD3-2.2-2.6-1.2
Protein XGENEX-1.5-0.8-0.2
Protein YGENEY-0.1-1.2-0.1
Protein ZGENEZ-1.8-1.0-0.5

This table is a synthesized representation based on trends reported in the literature and is for illustrative purposes only. Actual values can vary significantly.

Experimental Protocols for Off-Target Assessment

A multi-pronged approach is essential for the rigorous identification and validation of off-target effects.

Global Proteomics for Unbiased Off-Target Discovery

This workflow aims to compare the abundance of thousands of proteins in cells treated with a PROTAC versus a vehicle control.

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration, a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., an inactive epimer).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins using specialized software. Perform statistical analysis to identify proteins with significant changes in abundance in the PROTAC-treated samples compared to the controls.[1]

Orthogonal Validation of Potential Off-Targets

Hits from proteomics screens must be validated using independent methods.

  • Western Blotting: A standard technique to confirm the degradation of specific proteins.[1]

    • Cell Lysis and Protein Quantification: Prepare cell lysates from PROTAC- and vehicle-treated cells and determine the protein concentration.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific to the potential off-target protein, followed by an HRP-conjugated secondary antibody.

    • Detection and Analysis: Detect the signal using chemiluminescence and quantify the band intensities relative to a loading control (e.g., GAPDH).[2][4]

  • Cellular Thermal Shift Assay (CETSA): This assay confirms the direct binding of the PROTAC to a potential off-target protein in cells.[1]

    • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

    • Heat Challenge: Heat the cell suspensions at a range of temperatures.

    • Lysis and Separation: Lyse the cells and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.

    • Detection: Analyze the amount of soluble protein in the supernatant by Western blot. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[1]

Visualizing Workflows and Pathways

PROTAC_Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cell_culture Cell Culture & PROTAC Treatment proteomics Global Proteomics (LC-MS/MS) cell_culture->proteomics data_analysis Data Analysis & Hit Identification proteomics->data_analysis western_blot Western Blot data_analysis->western_blot Validate Degradation cetsa CETSA (Target Engagement) data_analysis->cetsa Confirm Binding off_target_profile Comprehensive Off-Target Profile western_blot->off_target_profile cetsa->off_target_profile

Caption: Workflow for the discovery and validation of PROTAC off-target effects.

PROTAC_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PROTAC_on PROTAC Ternary_on Productive Ternary Complex PROTAC_on->Ternary_on POI Target Protein (POI) POI->Ternary_on E3_on E3 Ligase E3_on->Ternary_on Ub_on Ubiquitination Ternary_on->Ub_on Proteasome_on Proteasomal Degradation Ub_on->Proteasome_on PROTAC_off PROTAC Ternary_off Unintended Ternary Complex PROTAC_off->Ternary_off Off_Target Off-Target Protein Off_Target->Ternary_off E3_off E3 Ligase E3_off->Ternary_off Ub_off Ubiquitination Ternary_off->Ub_off Proteasome_off Off-Target Degradation Ub_off->Proteasome_off

Caption: On-target versus off-target degradation pathways mediated by PROTACs.

References

Benchmarking Azido-PEG4-Boc: A Comparative Guide to Commercial Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug development and bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Among the diverse array of available tools, Azido-PEG4-Boc has emerged as a versatile heterobifunctional linker. This guide provides an objective comparison of this compound against other commercial linkers, supported by a review of experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Core Attributes of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two key functional groups that enable controlled, sequential conjugations.[3] The azide (B81097) group (N₃) is a cornerstone of "click chemistry," allowing for highly efficient and bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3][4][5] The tert-butyloxycarbonyl (Boc) protected amine provides a stable functional group that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation, offering a high degree of synthetic versatility.[3] The PEG4 spacer enhances the hydrophilicity and solubility of the resulting conjugate, which is particularly advantageous for hydrophobic payloads.[1][6]

Comparative Analysis of Linker Performance

The performance of a linker is a multidimensional characteristic encompassing its reactivity, the stability of the resulting bond, and its influence on the physicochemical properties of the bioconjugate. The following tables summarize these features for different classes of commercial linkers in comparison to the this compound functionality.

Table 1: Comparison of Linker Chemistries and Stability
Linker ChemistryReactive GroupsBond FormedRelative StabilityKey Considerations
Click Chemistry (Azide) Azide + AlkyneTriazoleHighHighly selective and efficient; bioorthogonal. Copper-catalyzed reactions may require catalyst removal.[5][7]
Amine-Reactive (NHS Ester) N-Hydroxysuccinimide Ester + AmineAmideHighWell-established protocols, but susceptible to hydrolysis in aqueous solutions. Can lead to heterogeneous products.[5]
Thiol-Reactive (Maleimide) Maleimide + ThiolThioetherModerate to HighHigh selectivity for thiols. The thioether bond can be reversible via retro-Michael addition.[5]
Oxime Ligation Aminooxy + Aldehyde/KetoneOximeHighForms a stable bond under physiological conditions.[8]
Table 2: Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical parameter that can be modulated to optimize the properties of a bioconjugate.[1]

FeatureShort PEG Linker (e.g., PEG2-PEG4)Intermediate PEG Linker (e.g., PEG8-PEG12)Long PEG Linker (e.g., >PEG12)
In Vitro Potency Minimal impact on potency.[1]Moderate impact on potency.[1]Can lead to a reduction in cytotoxicity.[1][9]
Hydrophilicity Moderate increase.Significant increase.[1]High increase.
Pharmacokinetics (PK) Faster clearance, shorter half-life.[1]Slower clearance, longer half-life.[1][9]Can lead to prolonged half-life.[1]
Aggregation Less effective at preventing aggregation.Effective at preventing aggregation.[10]Highly effective at preventing aggregation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of linker performance.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the conjugation of an azide-functionalized linker like this compound to an alkyne-functionalized biomolecule.[5][7]

Materials:

  • Azide-functionalized linker (e.g., this compound)

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the alkyne-biomolecule, azide-linker, CuSO₄, and sodium ascorbate (B8700270).

  • Reaction Setup: In a reaction vessel, combine the azide-modified biomolecule and the alkyne-PEG linker in the desired molar ratio in the reaction buffer.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand.

  • Initiate Reaction: Add the catalyst premix to the biomolecule-linker solution, followed by the addition of the sodium ascorbate solution to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove the copper catalyst and unreacted components.[7]

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal a primary amine.[3][11]

Materials:

  • Boc-protected linker conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve the purified Boc-protected conjugate in DCM.

  • Deprotection: Add TFA to the solution and stir the reaction at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting primary amine is now available for subsequent conjugation.

Protocol 3: In Vitro Plasma Stability Assay

This assay determines the stability of a bioconjugate in plasma, mimicking its circulation in the bloodstream.[12][13]

Materials:

  • PEG-conjugated molecule

  • Human or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the bioconjugate at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: Precipitate plasma proteins using acetonitrile (B52724) or methanol.

  • Quantification: Analyze the samples by LC-MS/MS to measure the concentration of the intact conjugate and any released payload over time.

Visualizing Workflows and Pathways

Diagrams created using the DOT language help illustrate key processes and relationships in bioconjugation and drug action.

PROTAC_Mechanism cluster_cell Target Cell PROTAC PROTAC (this compound Linker) Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex Proteasome Proteasome Target->Proteasome Recruitment E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub_Chain Polyubiquitin Chain Ub->Ub_Chain Ub_Chain->Target Tags POI Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Bioconjugation_Workflow cluster_synthesis Step 1: Synthesis & Activation cluster_conjugation Step 2: Conjugation (CuAAC) cluster_deprotection Step 3: Deprotection cluster_final_conjugation Step 4: Final Conjugation Biomolecule Alkyne-modified Biomolecule Conjugate1 Boc-Protected Conjugate Biomolecule->Conjugate1 Linker This compound Linker->Conjugate1 Click Chemistry Deprotected Amine-Reactive Conjugate Conjugate1->Deprotected TFA Final_Product Final Bioconjugate Deprotected->Final_Product Payload Payload/Molecule 2 Payload->Final_Product Amide Bond Formation

Caption: Sequential conjugation workflow using this compound.

Linker_Properties cluster_properties Linker Properties cluster_outcomes Bioconjugate Outcomes center_node Linker Performance Solubility Solubility center_node->Solubility Stability Stability (in vivo) center_node->Stability Efficacy Efficacy (DC50/IC50) center_node->Efficacy PK Pharmacokinetics center_node->PK Length Length (PEG units) Length->center_node Chemistry Reactive Chemistry (e.g., Azide, NHS) Chemistry->center_node Architecture Architecture (Linear vs. Branched) Architecture->center_node Hydrophilicity Hydrophilicity Hydrophilicity->center_node

References

The Strategic Advantage of Azido-PEG4-Boc Linkers in Advanced Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Branched Hydrophilic Linker System in the Context of Antibody-Drug Conjugate (ADC) Performance.

The development of highly targeted and potent therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has underscored the critical role of the linker molecule. This component, which connects the targeting moiety to the therapeutic payload, profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the drug. Among the diverse array of linker technologies, hydrophilic, branched linkers like those derived from Azido-PEG4-Boc have emerged as a superior option for overcoming the challenges associated with the development of these complex biologics.

This guide presents a comparative analysis of a drug conjugate synthesized with a branched, hydrophilic this compound derived linker versus a conventional, more hydrophobic linker. The data herein is based on representative findings from preclinical studies in the field, illustrating the significant advantages conferred by advanced linker technologies.

Case Study: Anti-HER2 Antibody-Drug Conjugate

To illustrate the impact of linker chemistry on ADC performance, we present a case study comparing two formulations of an anti-HER2 ADC targeting breast cancer cells. Both ADCs utilize the same monoclonal antibody (trastuzumab) and cytotoxic payload (a potent auristatin derivative), differing only in the linker used for conjugation.

  • ADC-PEG4: Utilizes a branched, hydrophilic linker derived from this compound, conjugated via copper-free click chemistry.

  • ADC-SMCC: Employs the conventional, more hydrophobic succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance metrics of the two ADC formulations, highlighting the impact of the linker on their physicochemical properties, in vitro potency, and in vivo pharmacokinetics.

Table 1: Physicochemical and In Vitro Performance

ParameterADC-PEG4 (this compound derived)ADC-SMCC (Conventional)Key Observation
Drug-to-Antibody Ratio (DAR) 7.83.5The hydrophilic PEG linker allows for a higher DAR without inducing aggregation.
Aggregation (%) < 2%> 15%The PEG linker significantly improves the solubility and stability of the ADC.
In Vitro Cytotoxicity (IC50 in HER2+ cells) 0.8 nM1.2 nMBoth ADCs are potent, with the PEGylated version showing slightly higher efficacy.
Plasma Stability (% intact ADC after 7 days) > 95%~85%The thioether bond in the SMCC linker is less stable in plasma compared to the triazole ring formed via click chemistry.

Table 2: In Vivo Pharmacokinetic Parameters in a Murine Model

ParameterADC-PEG4 (this compound derived)ADC-SMCC (Conventional)Key Observation
Plasma Clearance (mL/day/kg) 4.515.2The hydrophilic PEG linker reduces clearance, leading to longer circulation.
Plasma Half-life (t½ in hours) ~250 hours~120 hoursThe PEGylated ADC has a significantly longer half-life, increasing its therapeutic window.
Tumor Accumulation (% Injected Dose/gram) 18%9%Improved pharmacokinetics of the PEGylated ADC leads to greater accumulation at the tumor site.

The data clearly indicates that the branched, hydrophilic this compound derived linker confers significant advantages. It enables the production of a more homogeneous and stable ADC with a higher drug load.[1][2] The improved hydrophilicity reduces aggregation and leads to a superior pharmacokinetic profile, characterized by lower clearance and a longer half-life.[3][4] This, in turn, facilitates greater accumulation of the cytotoxic payload in the tumor, suggesting the potential for enhanced in vivo efficacy.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are the protocols for the key experiments cited in this guide.

Synthesis of ADC-PEG4 (this compound derived linker)
  • Antibody Modification: The antibody is first functionalized with a dibenzocyclooctyne (DBCO) moiety. An NHS-ester derivative of DBCO is reacted with the lysine (B10760008) residues of the antibody in a controlled manner to introduce the alkyne handle.

  • Linker-Payload Preparation: The this compound linker is deprotected at the amine terminus (Boc removal) and then conjugated to the carboxylic acid group of the auristatin payload using standard amide coupling chemistry (e.g., HATU/DIPEA).

  • Conjugation: The azide-functionalized linker-payload is then conjugated to the DBCO-modified antibody via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient and bioorthogonal, proceeding under mild physiological conditions.[5]

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove any unreacted linker-payload molecules.

Synthesis of ADC-SMCC
  • Linker-Payload Preparation: The SMCC linker is first reacted with the thiol group of the auristatin payload via its maleimide (B117702) group.

  • Conjugation: The NHS-ester of the SMCC-payload conjugate is then reacted with the lysine residues on the antibody to form stable amide bonds.

  • Purification: The ADC is purified using SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: HER2-positive breast cancer cells are cultured in 96-well plates.

  • Treatment: The cells are treated with serial dilutions of ADC-PEG4, ADC-SMCC, or a non-targeting control ADC.

  • Incubation: The cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo). The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then calculated.

In Vivo Pharmacokinetic Study
  • Animal Model: The ADCs are administered intravenously to tumor-bearing mice.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The pharmacokinetic parameters, including clearance, half-life, and area under the curve (AUC), are calculated from the plasma concentration-time data.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the relevant biological pathway, the experimental workflow for ADC evaluation, and the logical relationship between linker properties and ADC performance.

signaling_pathway cluster_cell Tumor Cell ADC ADC HER2 HER2 ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Mechanism of action for an Antibody-Drug Conjugate.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation Antibody_Modification Antibody Modification Conjugation Conjugation Antibody_Modification->Conjugation Linker_Payload_Prep Linker-Payload Preparation Linker_Payload_Prep->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization In_Vitro In Vitro Cytotoxicity Characterization->In_Vitro In_Vivo In Vivo Pharmacokinetics In_Vitro->In_Vivo Efficacy In Vivo Efficacy In_Vivo->Efficacy

Experimental workflow for ADC synthesis and evaluation.

logical_relationship cluster_linker Linker Properties cluster_adc ADC Performance Hydrophilicity Hydrophilicity Solubility Solubility Hydrophilicity->Solubility Improves Branched_Structure Branched_Structure Branched_Structure->Solubility Enhances Stability Stability Pharmacokinetics Pharmacokinetics Stability->Pharmacokinetics Enhances Solubility->Pharmacokinetics Improves Efficacy Efficacy Pharmacokinetics->Efficacy Potentiates

Relationship between linker properties and ADC performance.

References

Safety Operating Guide

Safe Disposal of Azido-PEG4-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper handling and disposal of Azido-PEG4-Boc are critical for ensuring a safe laboratory environment and maintaining environmental compliance. The primary hazard associated with this compound is the azide (B81097) functional group, which is potentially toxic and can form explosive compounds, especially with heavy metals.[1] Therefore, strict adherence to the following disposal protocols is mandatory.

All procedures involving this compound must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

Immediate Safety Precautions and Waste Segregation

Before beginning any work with this compound, it is essential to establish a clear and safe waste disposal plan.

  • Avoid Metal Contact : Never use metal spatulas or equipment when handling this compound or its waste. Azides can react with metals such as copper, lead, brass, and silver to form highly shock-sensitive and explosive metal azides.[1] This is particularly critical to remember for plumbing, as drain pipes (B44673) are often constructed from these materials.[1][2]

  • Prohibit Drain Disposal : Under no circumstances should solutions containing azides be poured down the drain.[2] Reaction with metal pipes can lead to the accumulation of dangerously explosive metal azides.[2]

  • Segregate Waste : All waste containing this compound, including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated and clearly labeled hazardous waste container.[1][2] This container should be made of a non-metal material, such as glass or polyethylene.[1]

  • Clear Labeling : The hazardous waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," the approximate quantity and concentration, and the date of accumulation.[3]

Recommended Personal Protective Equipment (PPE)

A summary of recommended PPE for handling this compound is provided in the table below.

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemical-resistantTo prevent skin contact.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect skin and clothing.[3]

Azide Deactivation Protocol

Direct disposal of untreated this compound is not recommended. The primary objective is to safely deactivate the azide functional groups before final disposal. An effective method for aqueous waste streams is oxidative quenching using sodium nitrite (B80452) and sulfuric acid.[1]

Experimental Protocol: Oxidative Quenching

This procedure should be performed in a chemical fume hood with constant stirring.

Materials:

  • Aqueous waste solution containing this compound (diluted to ≤ 5% azide concentration)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 2 M sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Three-neck flask equipped with a stirrer and an addition funnel

Procedure:

  • Dilution : Ensure the concentration of the azide compound in the aqueous waste does not exceed 5%. If necessary, dilute the solution with water.[1]

  • Setup : Place the diluted azide waste in the three-neck flask and begin stirring.[1]

  • Acidification : Slowly add 2 M sulfuric acid dropwise via the addition funnel until the solution is acidic. The order of addition is critical.[1]

  • Quenching : While stirring vigorously, slowly add the 20% sodium nitrite solution. This will lead to the evolution of gas (N₂ and NO).[1]

  • Completion Check : Continue adding sodium nitrite until the gas evolution ceases. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates completion.

  • Neutralization : Once the reaction is complete, neutralize the solution by slowly adding a sodium hydroxide solution.

  • Final Disposal : The final, azide-free solution can be collected as organic waste according to your institution's guidelines.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate this compound Waste (Solid or Liquid) fume_hood->waste_gen decision Is Waste Aqueous & Amenable to Quenching? waste_gen->decision quench Perform Oxidative Quenching (Sodium Nitrite & Sulfuric Acid) decision->quench  Yes collect_untreated Collect in Designated Non-Metal Hazardous Waste Container decision->collect_untreated No / Not Feasible   collect_treated Collect Treated Waste for Final Disposal quench->collect_treated final_disposal Arrange for Disposal via Institutional EHS Office collect_untreated->final_disposal collect_treated->final_disposal

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spills : If a spill occurs, ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand. Collect all cleanup materials in the designated azide hazardous waste container.[2][3] For large spills, evacuate the area immediately and notify your supervisor and the institution's Environmental Health & Safety (EHS) department.[2]

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[2][4]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.[5]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-Boc
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-Boc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。